molecular formula C39H54O7 B14866036 3-O-cis-p-Coumaroyltormentic acid

3-O-cis-p-Coumaroyltormentic acid

Cat. No.: B14866036
M. Wt: 634.8 g/mol
InChI Key: BZORLJPADUHVJE-MSLXMTJKSA-N
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Description

3-O-cis-p-Coumaroyltormentic acid is a useful research compound. Its molecular formula is C39H54O7 and its molecular weight is 634.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C39H54O7

Molecular Weight

634.8 g/mol

IUPAC Name

(1R,2R,4aS,6aS,6bR,10R,11R,12aR,14bS)-1,11-dihydroxy-10-[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C39H54O7/c1-23-16-19-39(33(43)44)21-20-36(5)26(31(39)38(23,7)45)13-14-29-35(4)22-27(41)32(34(2,3)28(35)17-18-37(29,36)6)46-30(42)15-10-24-8-11-25(40)12-9-24/h8-13,15,23,27-29,31-32,40-41,45H,14,16-22H2,1-7H3,(H,43,44)/b15-10-/t23-,27-,28?,29?,31-,32+,35+,36-,37-,38-,39+/m1/s1

InChI Key

BZORLJPADUHVJE-MSLXMTJKSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(C[C@H]([C@@H](C5(C)C)OC(=O)/C=C\C6=CC=C(C=C6)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C=CC6=CC=C(C=C6)O)O)C)C)C2C1(C)O)C)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Unveiling 3-O-cis-p-Coumaroyltormentic Acid: A Technical Guide to its Natural Origins, Discovery, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural sourcing, discovery, and biological activity of 3-O-cis-p-Coumaroyltormentic acid, a significant triterpenoid (B12794562) derivative. The document details its isolation from Aronia melanocarpa (black chokeberry), outlines the experimental methodologies for its extraction and characterization, and explores its mechanism of action, particularly its role in the downregulation of the c-Myc signaling pathway in breast cancer stem cells. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using DOT language diagrams for enhanced clarity and understanding.

Introduction

This compound is a naturally occurring triterpenoid, a class of compounds known for their diverse and potent biological activities. As a derivative of tormentic acid, it has garnered interest within the scientific community for its potential therapeutic applications. This guide delves into the specifics of its discovery, the primary natural source identified to date, and the intricate experimental procedures utilized for its isolation and structural elucidation. Furthermore, it sheds light on its significant anti-cancer properties, providing a foundation for further research and drug development endeavors.

Discovery and Natural Sources

The discovery of this compound is a relatively recent development in the field of natural product chemistry. Its first comprehensive isolation and characterization were reported in a 2018 study by Choi et al., which focused on identifying anti-cancer stem cell agents from natural sources.

Primary Natural Source: Aronia melanocarpa

To date, the most well-documented natural source of this compound is the fruit of Aronia melanocarpa, commonly known as black chokeberry.[1] This plant, native to eastern North America, is recognized for its high content of bioactive compounds, including anthocyanins and other polyphenols. The discovery of this compound in Aronia extracts has added to the plant's reputation as a valuable source of potential therapeutic agents.[1]

Table 1: Natural Source of this compound

CompoundNatural SourcePlant PartReference
This compoundAronia melanocarpa (Black Chokeberry)Fruit[1]

Experimental Protocols

The isolation and identification of this compound involve a multi-step process combining extraction, chromatographic separation, and spectroscopic analysis. The following protocols are based on the methodologies described in the discovery literature and general practices for triterpenoid isolation.

Extraction and Fractionation

The initial step involves the extraction of crude compounds from the plant material. An activity-guided fractionation approach is often employed to isolate the bioactive components.

Experimental Workflow for Extraction and Fractionation

Extraction_Workflow A Dried Aronia melanocarpa Fruit Powder B Extraction with Methanol A->B C Crude Methanol Extract B->C D Solvent Partitioning (e.g., with n-hexane, ethyl acetate (B1210297), n-butanol) C->D E Bioactive Fraction (e.g., Ethyl Acetate Fraction) D->E

Caption: A generalized workflow for the extraction and initial fractionation of bioactive compounds from Aronia melanocarpa.

Chromatographic Separation

The bioactive fraction is subjected to various chromatographic techniques to isolate the pure compound.

  • Silica (B1680970) Gel Column Chromatography : The ethyl acetate fraction is loaded onto a silica gel column and eluted with a gradient of solvents, typically a mixture of chloroform (B151607) and methanol.

  • Preparative Thin-Layer Chromatography (TLC) : Further purification is achieved using preparative TLC.

  • High-Performance Liquid Chromatography (HPLC) : Final purification is performed using reverse-phase HPLC to yield the pure this compound.[1]

Structural Elucidation

The molecular structure of the isolated compound is determined using modern spectroscopic methods.

Table 2: Spectroscopic Data for this compound

TechniqueKey FindingsReference
Electrospray Ionization Mass Spectrometry (ESI-MS) Determination of the molecular weight.[1][1]
¹H Nuclear Magnetic Resonance (NMR) Revealed the presence of a cis-p-coumaroyl moiety based on the coupling constant of olefinic protons.[1][1]
¹³C Nuclear Magnetic Resonance (NMR) Confirmed the carbon skeleton of the tormentic acid derivative and the coumaroyl group.[1][1]
2D NMR (COSY, HMQC, HMBC) Established the connectivity of protons and carbons, confirming the final structure.

Biological Activity and Signaling Pathway

This compound has demonstrated significant biological activity, particularly in the context of cancer research.

Inhibition of Breast Cancer Stem Cells

The primary reported activity of this compound is its ability to inhibit the formation of mammospheres, which are characteristic of breast cancer stem cells (CSCs).[1] This inhibitory effect is dose-dependent.

Table 3: Inhibitory Activity of this compound on Mammosphere Formation

Cell LineConcentration (µM)Inhibition of Mammosphere FormationReference
MCF-740Significant[1]
MDA-MB-23140Significant[1]
Downregulation of the c-Myc Signaling Pathway

The mechanism underlying the anti-CSC activity of this compound involves the downregulation of the c-Myc protein.[1] c-Myc is a crucial transcription factor that plays a pivotal role in cell proliferation, growth, and apoptosis, and its overexpression is a hallmark of many cancers. The compound has been shown to induce the degradation of the c-Myc protein.[1]

Signaling Pathway of this compound's Effect on c-Myc

c_Myc_Pathway cluster_cell Cancer Cell Compound This compound cMyc c-Myc Protein Compound->cMyc Induces Degradation c-Myc Degradation cMyc->Degradation Proliferation CSC Proliferation & Self-Renewal cMyc->Proliferation Promotes Degradation->Proliferation Inhibition

Caption: Diagram illustrating the proposed mechanism of action of this compound in inhibiting cancer stem cell proliferation by inducing c-Myc protein degradation.

Conclusion and Future Perspectives

The discovery of this compound from Aronia melanocarpa and the elucidation of its anti-cancer stem cell activity represent a significant advancement in natural product research. The detailed experimental protocols provided in this guide offer a roadmap for its further investigation and potential synthesis. The compound's ability to target the c-Myc pathway opens up new avenues for the development of targeted cancer therapies. Future research should focus on elucidating the precise molecular interactions responsible for c-Myc degradation, exploring its efficacy in in vivo models, and investigating other potential therapeutic applications of this promising natural compound.

References

The Biosynthetic Pathway of 3-O-cis-p-Coumaroyltormentic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 3-O-cis-p-Coumaroyltormentic acid, a naturally occurring triterpenoid (B12794562) ester with significant biological activities. The biosynthesis of this complex molecule involves the convergence of two major metabolic pathways: the isoprenoid pathway for the formation of the tormentic acid backbone and the phenylpropanoid pathway for the synthesis of the p-coumaroyl moiety. This document details the key enzymatic steps, proposes candidate enzyme families, and outlines detailed experimental protocols for the elucidation and characterization of this pathway. Furthermore, it presents available quantitative data and visualizations to facilitate a deeper understanding for researchers in natural product chemistry, synthetic biology, and drug development.

Introduction

This compound is a specialized plant metabolite belonging to the triterpenoid saponin (B1150181) class. Triterpenoids are a diverse group of natural products derived from a 30-carbon precursor, 2,3-oxidosqualene, and exhibit a wide range of pharmacological properties. The addition of a p-coumaroyl group to the tormentic acid scaffold, particularly in the cis configuration, enhances its biological activity, making it a molecule of interest for therapeutic applications. Understanding its biosynthetic pathway is crucial for developing biotechnological production platforms and for enabling metabolic engineering approaches to improve yields and generate novel derivatives.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that originates from primary metabolism. The pathway can be conceptually divided into three main stages:

  • Biosynthesis of the Triterpenoid Backbone (Tormentic Acid): This occurs via the mevalonate (B85504) (MVA) pathway in the cytoplasm and subsequently in the endoplasmic reticulum.

  • Biosynthesis of the Acyl Donor (p-Coumaroyl-CoA): This takes place through the phenylpropanoid pathway.

  • Acylation and Isomerization: The final steps involve the esterification of tormentic acid with p-coumaroyl-CoA and the potential isomerization of the coumaroyl group.

Biosynthesis of Tormentic Acid

The synthesis of the tormentic acid backbone begins with the universal precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced through the MVA pathway.

Diagram 1: Mevalonate (MVA) Pathway to 2,3-Oxidosqualene

MVA_Pathway Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA Thiolase HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA HMG-CoA synthase Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA reductase IPP IPP Mevalonate->IPP Series of reactions DMAPP DMAPP IPP->DMAPP IPP isomerase GPP GPP IPP->GPP GPP synthase FPP FPP IPP->FPP DMAPP->GPP GPP->FPP FPP synthase Squalene Squalene FPP->Squalene Squalene synthase Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene epoxidase Tormentic_Acid_Biosynthesis Oxidosqualene 2,3-Oxidosqualene alpha_Amyrin α-Amyrin Oxidosqualene->alpha_Amyrin α-Amyrin synthase (OSC) Ursolic_Acid Ursolic Acid alpha_Amyrin->Ursolic_Acid CYP716A family (e.g., C-28 oxidase) Tormentic_Acid Tormentic Acid Ursolic_Acid->Tormentic_Acid CYP-mediated hydroxylations (positions 2 & 19) Phenylpropanoid_Pathway Phenylalanine L-Phenylalanine Cinnamic_Acid trans-Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Final_Steps cluster_acylation Acylation Tormentic_Acid Tormentic Acid trans_Product 3-O-trans-p-Coumaroyltormentic Acid Tormentic_Acid->trans_Product p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaroyl_CoA->trans_Product BAHD Acyltransferase cis_Product This compound trans_Product->cis_Product Photoisomerization (light-dependent) Gene_Identification_Workflow Plant_Material Plant Tissue Known to Produce the Compound RNA_Seq RNA Sequencing Plant_Material->RNA_Seq Co_expression_Analysis Co-expression Analysis with Known Triterpenoid Genes RNA_Seq->Co_expression_Analysis Homology_Search Homology Search with Characterized BAHD Acyltransferases RNA_Seq->Homology_Search Candidate_Genes Candidate BAHD Acyltransferase Genes Co_expression_Analysis->Candidate_Genes Homology_Search->Candidate_Genes

Physicochemical properties of "3-O-cis-p-Coumaroyltormentic acid"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 3-O-cis-p-Coumaroyltormentic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a naturally occurring triterpenoid, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its biological activities and associated signaling pathways. The information is presented to support further research and drug development endeavors.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.

PropertyValueSource
CAS Number 121072-40-0[1][2][3]
Molecular Formula C39H54O7[1][3][4]
Molecular Weight 634.84 g/mol [1][4]
Melting Point 238-240 °C[1]
Boiling Point 745.5 ± 60.0 °C at 760 mmHg[1]
Density 1.2 ± 0.1 g/cm³[1]
Flash Point 224.5 ± 26.4 °C[1]
LogP 8.19[1]
Vapor Pressure 0.0 ± 2.6 mmHg at 25°C[1]
Purity >98%[2]

Experimental Protocols

The isolation, purification, and structural elucidation of this compound are critical for obtaining high-purity samples for biological assays and further development.

Isolation and Purification

The compound has been successfully isolated from various natural sources, including Eriobotrya japonica and Lysimachia clethroides Duby.[1][5] A general workflow for its isolation is depicted below.

G cluster_extraction Extraction cluster_chromatography Chromatographic Purification cluster_identification Structural Elucidation Plant_Material Plant Material (e.g., Aronia Extracts) Silica_Gel Silica Gel Column Chromatography Plant_Material->Silica_Gel Activity-guided fractionation Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex MPLC MPLC Sephadex->MPLC Semi_HPLC Semi-preparative HPLC MPLC->Semi_HPLC MS Mass Spectrometry (ESI-MS) Semi_HPLC->MS NMR NMR Spectroscopy (1H, 13C) Semi_HPLC->NMR Isolated_Compound This compound MS->Isolated_Compound NMR->Isolated_Compound

Isolation and Purification Workflow

A specific semi-preparative High-Performance Liquid Chromatography (HPLC) method has been described for the purification of the compound.[6] The mobile phase consisted of a gradient of water (solvent A) and methanol (B129727) (solvent B). The gradient elution started with 20% B, increased to 60% B at 20 minutes, and further increased to 100% B at 40 minutes, with detection at 220 and 254 nm.[6]

Structural Elucidation

The chemical structure of this compound was determined using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7][8]

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) established the molecular weight as 634.[6][7] Quasimolecular ion peaks were observed at m/z 635.2 [M+H]⁺ in positive mode and m/z 633.2 [M-H]⁻ in negative mode.[6][7]

  • NMR Spectroscopy: 1H and 13C NMR spectra confirmed the presence of a tormentic acid backbone and a cis-p-coumaroyl moiety.[6][7] The cis configuration of the coumaroyl group was determined by the coupling constant of the two olefinic protons at δ 6.86 and 5.86.[6][7]

Biological Activity and Signaling Pathways

This compound has demonstrated significant anti-cancer properties, particularly against breast cancer stem cells (CSCs).[6][8]

Anti-Cancer Effects

The compound inhibits the proliferation of breast cancer cell lines, such as MCF-7 and MDA-MB-231, and reduces the formation of mammospheres, which are enriched in CSCs.[6] It also decreases the CD44high/CD24low subpopulation and aldehyde dehydrogenase (ALDH)-expressing cell population, both of which are markers for breast CSCs.[8]

Signaling Pathway: c-Myc Downregulation

A key mechanism of action for this compound is the downregulation of the c-Myc protein, a crucial factor for CSC survival and self-renewal.[6][8] The compound promotes the proteasomal degradation of c-Myc through a ubiquitin-independent pathway.[6] This leads to the inhibition of CSC self-renewal and proliferation.

G Compound This compound Proteasome Proteasome Compound->Proteasome Inhibition Inhibition Compound->Inhibition leads to cMyc c-Myc Protein Proteasome->cMyc Degradation c-Myc Degradation CSC Cancer Stem Cell (CSC) Self-Renewal & Proliferation cMyc->CSC promotes cMyc->CSC

c-Myc Downregulation Pathway

Conclusion

This compound presents a promising profile as a natural product-derived anti-cancer agent. Its well-defined physicochemical properties, coupled with established protocols for its isolation and characterization, provide a solid foundation for its advancement in drug discovery pipelines. The elucidation of its mechanism of action through the downregulation of c-Myc in cancer stem cells highlights a specific and potent therapeutic strategy. Further preclinical and clinical investigations are warranted to fully explore the therapeutic potential of this compound.

References

An In-depth Technical Guide to 3-O-cis-p-Coumaroyltormentic Acid: Molecular Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and biological activity of 3-O-cis-p-Coumaroyltormentic acid, a naturally occurring triterpenoid (B12794562) ester. This document details the physicochemical properties, spectroscopic data, and relevant experimental protocols for the isolation and evaluation of this compound. Particular focus is given to its inhibitory effects on breast cancer stem cells through the downregulation of the c-Myc signaling pathway. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Molecular Structure and Stereochemistry

This compound is a pentacyclic triterpenoid belonging to the ursane (B1242777) series. Its structure consists of a tormentic acid backbone esterified with a cis-p-coumaric acid moiety at the C-3 position. The molecular formula is C₃₉H₅₄O₇, with a molecular weight of 634.84 g/mol .

The stereochemistry of the tormentic acid core is crucial for its biological activity. The linkage of the cis-p-coumaroyl group at the C-3 hydroxyl group introduces a specific spatial orientation that influences its interaction with biological targets. The cis configuration of the double bond in the p-coumaroyl moiety is a key distinguishing feature from its more common trans isomer. This difference in geometry can significantly impact the molecule's overall shape and, consequently, its biological function.

Chemical Structure:

G start Plant Material (e.g., Aronia berries) extraction Extraction with 80% Ethanol start->extraction concentration Concentration under vacuum extraction->concentration partition Solvent Partitioning (n-hexane, ethyl acetate, n-butanol) concentration->partition fractionation Silica Gel Column Chromatography of Ethyl Acetate Fraction partition->fractionation Select EtOAc fraction hplc Preparative HPLC fractionation->hplc Collect active fractions isolation Isolation of this compound hplc->isolation G compound This compound degradation c-Myc Degradation compound->degradation promotes cMyc c-Myc Protein self_renewal Self-Renewal Genes (e.g., SOX2, OCT4) cMyc->self_renewal activates transcription of degradation->cMyc reduces levels of csc_properties Cancer Stem Cell Properties (e.g., Mammosphere Formation) self_renewal->csc_properties maintains

The Multifaceted Biological Activities of Tormentic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tormentic acid (TA), a pentacyclic triterpene of the ursane (B1242777) type, has garnered significant attention within the scientific community for its broad spectrum of pharmacological activities.[1][2] Found in various medicinal plants, TA has demonstrated anti-inflammatory, anticancer, antidiabetic, and antimicrobial properties, among others.[1][2] Structural modification of the tormentic acid scaffold to produce novel derivatives has emerged as a promising strategy to enhance its therapeutic potential, improve bioavailability, and modulate its activity towards specific cellular targets. This technical guide provides a comprehensive overview of the biological activities of tormentic acid and its derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Biological Activities and Data Presentation

The biological activities of tormentic acid and its derivatives are diverse, with research highlighting their potential in several key therapeutic areas. The following sections summarize the available quantitative data for their anticancer, anti-inflammatory, antidiabetic, and antimicrobial effects.

Anticancer Activity

Tormentic acid and its derivatives have shown significant cytotoxic effects against various cancer cell lines. The primary mechanism of action often involves the induction of apoptosis.[3] Notably, esterification of the hydroxyl groups on the tormentic acid backbone has been shown to significantly enhance its anticancer potency.

A study by Csuk et al. synthesized a series of tormentic acid derivatives and evaluated their antitumor activity. Among the synthesized compounds, a dichloroacetate (B87207) derivative demonstrated excellent pro-apoptotic activity.[1][3] Monochloroacetylated derivatives, in particular, exhibited potent cytotoxic effects with IC50 values in the low micromolar range against several human cancer cell lines.[4] Another study identified 3-O-trans-p-coumaroyltormentic acid as an inhibitor of breast cancer cell proliferation.[5]

Table 1: Anticancer Activity of Tormentic Acid Derivatives (IC50 values in µM)

Compound 518A2 (Melanoma) 8505C (Thyroid) A253 (Head and Neck) A2780 (Ovarian) A549 (Lung) DLD-1 (Colon) MCF-7 (Breast)
Tormentic Acid >10 >10 >10 >10 >10 >10 >10
Monochloroacetylated Derivative 1.1 1.6 1.2 1.3 1.5 1.4 1.1

| Doxorubicin (B1662922) (Reference) | 0.02 | 0.03 | 0.01 | 0.04 | 0.05 | 0.03 | 0.06 |

Data synthesized from referenced literature; specific values for doxorubicin are representative and may vary between studies.[4]

Anti-inflammatory Activity

Tormentic acid exerts its anti-inflammatory effects by reducing the levels of pro-inflammatory mediators.[1] This includes the inhibition of cyclooxygenase-2 (COX-2) expression, prostaglandin (B15479496) production, and the release of interleukins and tumor necrosis factor-α (TNF-α).[1] A key mechanism is the inhibition of the NF-κB signaling pathway.[1]

Derivatization of tormentic acid has been shown to enhance its anti-inflammatory properties. For instance, 3-O-trans-p-coumaroyl esterification of tormentic acid (trans-TACE) resulted in a more potent inhibition of nitric oxide (NO) production in LPS-stimulated macrophages compared to the parent compound.[6]

Table 2: Anti-inflammatory Activity of Tormentic Acid and Its Derivative

Compound Assay Cell Line IC50 (µM)
Tormentic Acid NO Production RAW 264.7 ~25

| 3-O-trans-p-coumaroyl Tormentic Acid | NO Production | RAW 264.7 | ~10 |

Data estimated from graphical representations in referenced literature.[6]

Antidiabetic Activity

The antidiabetic potential of tormentic acid has been demonstrated in both in vitro and in vivo studies.[1] It has been shown to possess hypoglycemic effects and to stimulate insulin (B600854) release.[7] While research on the antidiabetic properties of specific tormentic acid derivatives is still emerging, related triterpenoids and their synthetic derivatives have shown promise in this area.[8][9] The mechanisms often involve the modulation of glucose transporters and key signaling pathways in glucose metabolism.

Quantitative data for specific tormentic acid derivatives in antidiabetic assays is currently limited in the reviewed literature, representing an area for future research.

Antimicrobial Activity

Tormentic acid has demonstrated activity against a range of pathogens, including bacteria and fungi.[1] For example, it has shown inhibitory effects against Pseudomonas aeruginosa and Staphylococcus aureus.[1] The derivatization of related triterpenoids has been shown to modulate their antimicrobial spectrum and efficacy.[10]

Table 3: Antimicrobial Activity of Tormentic Acid (MIC values in µg/mL)

Organism MIC (µg/mL)
Pseudomonas aeruginosa >100

| Staphylococcus aureus | ~25 |

Data synthesized from referenced literature.[1]

Signaling Pathways

The biological effects of tormentic acid and its derivatives are mediated through the modulation of several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and specific derivatives.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. Tormentic acid has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[1] This is a key mechanism underlying its anti-inflammatory effects.

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB sequesters ProInflammatory_Genes Pro-inflammatory Gene Transcription Nucleus Nucleus NFkB->Nucleus translocates Tormentic_Acid Tormentic Acid Derivatives Tormentic_Acid->IKK inhibits NFkB_n NF-κB NFkB_n->ProInflammatory_Genes activates

NF-κB Signaling Pathway Inhibition
PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[11] Dysregulation of this pathway is a hallmark of many cancers. Tormentic acid has been shown to inhibit this pathway, contributing to its anticancer effects.[12]

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor binds PI3K PI3K Receptor->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth promotes Tormentic_Acid Tormentic Acid Derivatives Tormentic_Acid->PI3K inhibits

PI3K/Akt/mTOR Pathway Inhibition
Apoptosis Pathway

The induction of apoptosis, or programmed cell death, is a key mechanism of the anticancer activity of tormentic acid derivatives. This process is orchestrated by a cascade of caspases and regulated by the Bcl-2 family of proteins.

Apoptosis_Pathway Tormentic_Acid_Derivatives Tormentic Acid Derivatives Mitochondria Mitochondria Tormentic_Acid_Derivatives->Mitochondria induces release of Cytochrome_c Cytochrome c Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Induction of Apoptosis

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of tormentic acid derivatives.

Synthesis of Tormentic Acid Derivatives (General Procedure for Esterification)

This protocol describes a general method for the esterification of tormentic acid, which can be adapted for the synthesis of various ester derivatives.

  • Dissolution : Dissolve tormentic acid in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents : Add the corresponding alcohol or acyl chloride and a coupling agent (e.g., DCC/DMAP for alcohols or a base like triethylamine (B128534) for acyl chlorides) to the reaction mixture.

  • Reaction : Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up : Upon completion, filter the reaction mixture to remove any solid byproducts. Wash the filtrate with appropriate aqueous solutions (e.g., dilute HCl, saturated NaHCO3, and brine) to remove excess reagents and byproducts.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

  • Characterization : Characterize the purified derivative using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding : Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment : Prepare serial dilutions of the tormentic acid derivatives in culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation : Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in dilute HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample and can be used to assess the modulation of signaling pathways by tormentic acid derivatives.

  • Cell Lysis : Treat cells with the test compounds for the desired time, then wash with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE : Denature the protein samples by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking : Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-Akt, NF-κB p65) overnight at 4°C.

  • Secondary Antibody Incubation : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis : Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Nitric Oxide (NO) Production Assessment (Griess Assay)

The Griess assay is a colorimetric method for the indirect measurement of nitric oxide production by quantifying its stable metabolite, nitrite (B80452).

  • Cell Culture and Treatment : Seed macrophages (e.g., RAW 264.7) in a 96-well plate and treat with tormentic acid derivatives for a specified time before stimulating with an inflammatory agent like lipopolysaccharide (LPS).

  • Supernatant Collection : After the incubation period, collect the cell culture supernatant.

  • Griess Reaction : Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.

  • Incubation : Incubate the mixture at room temperature for 10-15 minutes to allow for the formation of a colored azo compound.

  • Absorbance Measurement : Measure the absorbance at 540 nm using a microplate reader.

  • Quantification : Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.

Experimental and Drug Discovery Workflow

The development of novel tormentic acid derivatives as therapeutic agents follows a structured workflow from initial synthesis to biological evaluation.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_preclinical Preclinical Development Start Tormentic Acid Synthesis Chemical Modification (e.g., Esterification) Start->Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Analysis (NMR, MS) Purification->Characterization In_Vitro In Vitro Assays (MTT, Griess, etc.) Characterization->In_Vitro Pathway_Analysis Mechanism of Action (Western Blot) In_Vitro->Pathway_Analysis SAR Structure-Activity Relationship (SAR) Pathway_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization In_Vivo In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo Toxicity Toxicology Studies In_Vivo->Toxicity

Drug Discovery Workflow

Conclusion

Tormentic acid and its derivatives represent a promising class of natural product-based compounds with a wide range of therapeutic applications. The ability to chemically modify the tormentic acid scaffold provides a powerful tool for enhancing its biological activities and developing novel drug candidates. The data and protocols presented in this guide offer a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development who are interested in exploring the potential of these fascinating molecules. Further research, particularly in the areas of antidiabetic and antimicrobial activities of specific derivatives, is warranted to fully elucidate their therapeutic potential.

References

The Pharmacological Potential of 3-O-cis-p-Coumaroyltormentic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of a Promising Triterpenoid (B12794562) from Traditional Medicine

Introduction

3-O-cis-p-Coumaroyltormentic acid is a naturally occurring pentacyclic triterpenoid that has garnered interest within the scientific community for its potential therapeutic applications. This compound, an ester of tormentic acid, is found in various medicinal plants and is closely related to its more commonly studied isomer, 3-O-trans-p-Coumaroyltormentic acid. The parent compound, tormentic acid, and its derivatives are constituents of plants long used in traditional medicine, suggesting a basis for their biological activities. This technical guide provides a comprehensive overview of the available scientific data on this compound and its related compounds, focusing on its role in traditional medicine, its established pharmacological activities, and the molecular pathways it modulates. Detailed experimental protocols are provided to facilitate further research and development.

Traditional Medicine Context

While direct historical records for "this compound" are scarce, the compound's relevance in traditional medicine is derived from the ethnobotanical use of its plant sources. This triterpenoid has been isolated from plants such as Aronia melanocarpa (black chokeberry) and the leaves of Eriobotrya japonica (loquat).

  • Aronia melanocarpa : The fruits of the black chokeberry have been traditionally used by Native Americans, such as the Potawatomi, to prepare remedies for the common cold.[1][2] In modern herbalism, these berries are recognized for a wide range of health-promoting activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][3][4]

  • Eriobotrya japonica : The leaves of the loquat tree are a staple in Traditional Chinese Medicine for treating coughs, particularly those arising from pulmonary inflammation, and nausea.[5][6] In Japanese folk medicine, loquat leaves have been applied for various ailments including chronic bronchitis, ulcers, and cancer.[5][6] The therapeutic effects are often attributed to its rich content of bioactive compounds, including triterpenes and flavonoids.[5][6]

The use of these plants to treat conditions with an inflammatory basis, such as respiratory ailments and infections, provides a historical rationale for investigating the anti-inflammatory and cytotoxic properties of their isolated constituents like this compound.

Pharmacological Activities and Quantitative Data

Research has primarily focused on the anticancer and anti-inflammatory properties of this compound and its trans-isomer. These activities are attributed to their ability to modulate key cellular signaling pathways involved in cell proliferation, survival, and inflammation.

Anticancer Activity

The compound has demonstrated significant potential in targeting cancer stem cells (CSCs), a subpopulation of tumor cells responsible for drug resistance, metastasis, and recurrence.[7][8]

Table 1: Effect of this compound on Breast Cancer Stem Cell (CSC) Activity

Cell Line Assay Concentration Observation Reference
MCF-7 Mammosphere Formation 20 µM Inhibition of mammosphere formation [7]
MCF-7 Mammosphere Formation 40 µM Stronger inhibition of mammosphere formation [7]
MDA-MB-231 Mammosphere Formation 20 µM Inhibition of mammosphere formation [7]
MDA-MB-231 Mammosphere Formation 40 µM Stronger inhibition of mammosphere formation [7]
MCF-7 Cell Proliferation (MTS Assay) 0-160 µM Dose-dependent inhibition of cell proliferation [7]

| MDA-MB-231 | Cell Proliferation (MTS Assay) | 0-160 µM | Dose-dependent inhibition of cell proliferation |[7] |

Anti-inflammatory Activity

Studies on the closely related 3-O-trans-p-coumaroyl ester of tormentic acid (trans-TACE) have revealed potent anti-inflammatory effects, which are significantly greater than those of the parent compound, tormentic acid (TA). This suggests that the coumaroyl moiety is crucial for enhancing activity.[9][10]

Table 2: Comparative Anti-inflammatory Effects of Tormentic Acid (TA) and its 3-O-trans-p-coumaroyl ester (trans-TACE)

Assay Cell Line Stressor Compound Key Finding Reference
ROS Production Caco-2, THP-1 AAPH trans-TACE Significantly inhibited ROS production compared to TA [9]
NO Production THP-1 LPS trans-TACE Significantly reduced NO levels compared to TA [9]

| Cytokine Release | THP-1 | LPS | trans-TACE | Significantly decreased pro-inflammatory cytokines (TNFα, IL-8, etc.) |[9][10] |

Mechanism of Action & Signaling Pathways

The biological effects of this compound and its derivatives are mediated through the modulation of specific intracellular signaling pathways.

Inhibition of Cancer Stem Cells via c-Myc Degradation

A primary mechanism for the compound's anti-CSC activity is its ability to reduce the protein levels of c-Myc, a critical transcription factor for CSC survival and self-renewal.[7][8] The compound promotes the proteasomal degradation of c-Myc, thereby inhibiting the formation of mammospheres and the expression of self-renewal genes like SOX2 and OCT4.[7][8]

G Compound 3-O-cis-p-Coumaroyltormentic Acid cMyc c-Myc Protein Compound->cMyc Promotes Degradation Proteasome Proteasome cMyc->Proteasome SelfRenewal CSC Self-Renewal (Sox2, Oct4 expression) cMyc->SelfRenewal Activates Degradation c-Myc Degradation Proteasome->Degradation Degradation->SelfRenewal Inhibits Mammosphere Mammosphere Formation SelfRenewal->Mammosphere Leads to

Proposed mechanism for anti-CSC activity.
Anti-inflammatory Action via NF-κB Signaling Inhibition

The anti-inflammatory properties of the trans-isomer are linked to its ability to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][10][11] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines. By preventing NF-κB activation, the compound effectively suppresses the inflammatory cascade.

G LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 NFkB_path Signaling Cascade TLR4->NFkB_path NFkB NF-κB Activation NFkB_path->NFkB Cytokines Pro-inflammatory Genes (TNFα, IL-8, COX-2) NFkB->Cytokines Induces Transcription Compound 3-O-trans-p-Coumaroyl- tormentic Acid Compound->NFkB Inhibits Inflammation Inflammatory Response Cytokines->Inflammation

Inhibition of the NF-κB inflammatory pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and related compounds.

Protocol 1: Mammosphere Formation Assay

This assay assesses the ability of cancer stem cells to form floating spherical colonies (mammospheres) in non-adherent culture conditions, a measure of self-renewal capacity.

G cluster_0 Cell Preparation cluster_1 Treatment & Culture cluster_2 Analysis start 1. Culture Cells (e.g., MCF-7) harvest 2. Harvest & Create Single-Cell Suspension start->harvest count 3. Count Viable Cells (Trypan Blue) harvest->count plate 4. Plate Cells in Ultra-Low Adherent Plates count->plate treat 5. Add Compound (e.g., 20, 40 µM) or DMSO (Control) plate->treat incubate 6. Incubate for 7 days (37°C, 5% CO2) treat->incubate image 7. Image Wells (Microscope) incubate->image quantify 8. Count Mammospheres (>50-100 µm diameter) image->quantify compare 9. Compare Treatment vs. Control quantify->compare

Workflow for the Mammosphere Formation Assay.

Methodology:

  • Cell Culture: Maintain breast cancer cell lines (e.g., MCF-7, MDA-MB-231) in standard culture conditions until they reach 70-80% confluency.

  • Cell Preparation: Harvest cells and prepare a single-cell suspension using trypsin and subsequent passage through a fine-gauge needle (e.g., 25G) or cell strainer.[12]

  • Viable Cell Count: Perform a viable cell count using a hemocytometer and Trypan Blue exclusion.[12]

  • Plating: Seed a predetermined number of viable cells (e.g., 10,000 cells/well) into ultra-low attachment 6-well plates.[13]

  • Media: Culture cells in specialized mammosphere media (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF).[12]

  • Treatment: Add this compound at desired final concentrations (e.g., 20 µM and 40 µM) or a vehicle control (DMSO) to the wells.[7]

  • Incubation: Incubate the plates for 7-12 days at 37°C in a 5% CO₂ humidified incubator without disturbing them.[14]

  • Quantification: After the incubation period, count the number of mammospheres formed per well using a light microscope. Only colonies above a certain size threshold (e.g., >50 µm) are typically counted.[12]

  • Analysis: Calculate the mammosphere forming efficiency (MFE %) as (Number of mammospheres / Number of cells seeded) x 100 and compare the results between treated and control groups.

Protocol 2: Western Blot for c-Myc Protein Degradation

This protocol is used to quantify changes in the level of a specific protein (c-Myc) following treatment with the compound. A cycloheximide (B1669411) (CHX) chase assay can be incorporated to specifically measure protein stability.

Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., Raji or breast cancer cell lines) and allow them to adhere or grow to a suitable density. Treat cells with this compound or vehicle control for a specified time (e.g., 6 hours).[15]

  • Protein Stability (Optional CHX Chase): To measure the protein half-life, add cycloheximide (CHX), a protein synthesis inhibitor, to the media. Harvest cells at multiple time points after CHX addition (e.g., 0, 15, 30, 60, 90 minutes).[15][16]

  • Protein Extraction: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet using RIPA buffer containing protease and phosphatase inhibitors. Incubate on ice and clarify the lysate by centrifugation to remove cell debris.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit.[16]

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[16]

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBS-T) for 1 hour at room temperature to prevent non-specific antibody binding.[16]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for c-Myc overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.[16][17]

  • Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the signal with a digital imaging system.[16]

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the c-Myc band intensity to the corresponding loading control band intensity. Compare the normalized values across different treatments and time points.

Conclusion and Future Directions

This compound is a promising natural product with a strong foundation in traditional medicine. The available data robustly supports its potential as an anticancer and anti-inflammatory agent. Its demonstrated ability to target cancer stem cells by inducing c-Myc degradation is particularly significant for overcoming drug resistance and tumor recurrence. Furthermore, the anti-inflammatory action via NF-κB inhibition highlights its potential for treating a wide range of inflammatory diseases.

Future research should focus on several key areas:

  • In Vivo Efficacy: Translating the current in vitro findings into animal models of cancer and inflammation is a critical next step.

  • Pharmacokinetics and Bioavailability: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound is essential for drug development.

  • Structure-Activity Relationship (SAR): A systematic comparison of the cis- and trans-isomers and other derivatives would help in designing more potent and specific molecules.

  • Toxicology: Comprehensive safety and toxicity studies are required before any clinical consideration.

The exploration of this compound and its derivatives represents a valuable avenue in the search for novel therapeutics derived from natural sources, bridging the gap between traditional knowledge and modern drug discovery.

References

Preliminary In Vitro Profile of 3-O-cis-p-Coumaroyltormentic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preliminary in vitro studies on 3-O-cis-p-Coumaroyltormentic acid, a triterpene acid ester. The data herein is primarily derived from studies investigating its potential as an anticancer agent, with a focus on its activity against breast cancer cell lines. This document outlines the compound's effects on cell proliferation and cancer stem cell (CSC) formation, details the experimental methodologies employed, and visualizes its proposed mechanism of action.

Quantitative Data Summary

The in vitro efficacy of this compound has been evaluated against human breast cancer cell lines, specifically MCF-7 and MDA-MB-231. The key findings are summarized in the tables below.

Table 1: Anti-proliferative Activity of this compound
Cell LineConcentrationIncubation TimeEffect
MCF-7≥80 µM48 hoursInhibition of cell proliferation[1]
MDA-MB-231≥80 µM48 hoursInhibition of cell proliferation[1]
Table 2: Inhibition of Mammosphere Formation by this compound
Cell LineConcentrationIncubation TimeEffect
MCF-740 µM7 daysInhibition of primary mammosphere formation[1]
MDA-MB-23140 µM7 daysInhibition of primary mammosphere formation[1]

Experimental Protocols

The following sections detail the methodologies used to obtain the quantitative data presented above.

Cell Proliferation Assay (MTS Assay)

The anti-proliferative effects of this compound were quantified using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[1]

  • Cell Lines: MCF-7 and MDA-MB-231 human breast cancer cells.

  • Treatment: Cells were treated with increasing concentrations of this compound.

  • Incubation: The treated cells were incubated for 48 hours.[1]

  • Measurement: The MTS reagent was added to the cells, and the absorbance was measured to determine the number of viable cells. The results were expressed as the percentage of cell proliferation inhibition compared to a DMSO-treated control group.

Mammosphere Formation Assay

The ability of this compound to inhibit the formation of cancer stem cell-like spheroids (mammospheres) was assessed.[1]

  • Cell Lines: MCF-7 and MDA-MB-231 human breast cancer cells.

  • Culture Conditions: Cells were cultured in a specific cancer stem cell (CSC) culture medium.

  • Treatment: The cells were incubated with this compound (20 µM and 40 µM) or DMSO as a control.[1]

  • Incubation: The treated cells were cultured for seven days to allow for the formation of mammospheres.[1]

  • Analysis: The number and size of the mammospheres were observed and quantified.

Signaling Pathways and Mechanisms of Action

Preliminary studies suggest that the anticancer effects of the related compound, 3-O-trans-p-Coumaroyltormentic acid, are mediated through the downregulation of the c-Myc protein, a key transcription factor involved in cell growth, differentiation, and apoptosis.[1][2] It is proposed that this compound promotes the proteasome-mediated degradation of c-Myc in breast CSCs.[1] While this specific pathway has been detailed for the trans-isomer, the structural similarity suggests a potentially similar mechanism for this compound.

G cluster_0 Proposed Signaling Pathway for Coumaroyltormentic Acid 3-O-p-Coumaroyltormentic_Acid 3-O-p-Coumaroyltormentic Acid c-Myc_Protein c-Myc Protein 3-O-p-Coumaroyltormentic_Acid->c-Myc_Protein Induces Degradation of Proteasome_Degradation Proteasome-Mediated Degradation c-Myc_Protein->Proteasome_Degradation CSC_Survival_Factors CSC Survival Factors c-Myc_Protein->CSC_Survival_Factors Regulates Inhibition_of_Mammosphere_Formation Inhibition of Mammosphere Formation CSC_Survival_Factors->Inhibition_of_Mammosphere_Formation Leads to

Caption: Proposed mechanism of action for 3-O-p-Coumaroyltormentic acid in breast cancer stem cells.

The following diagram illustrates the general experimental workflow for assessing the in vitro anticancer activity of a test compound like this compound.

G cluster_workflow In Vitro Anticancer Activity Workflow cluster_assays Assays start Start: Test Compound (this compound) cell_culture Breast Cancer Cell Lines (MCF-7, MDA-MB-231) treatment Treatment with Compound (Varying Concentrations) cell_culture->treatment mts_assay MTS Assay (48 hours) treatment->mts_assay mammosphere_assay Mammosphere Formation Assay (7 days) treatment->mammosphere_assay data_analysis Data Analysis mts_assay->data_analysis mammosphere_assay->data_analysis results Results: - Inhibition of Proliferation - Inhibition of Mammosphere Formation data_analysis->results

Caption: General experimental workflow for in vitro anticancer screening.

References

An In-depth Technical Guide to 3-O-cis-p-Coumaroyltormentic Acid: A Literature Review and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-cis-p-Coumaroyltormentic acid, a naturally occurring triterpenoid (B12794562) ester, has emerged as a molecule of interest in oncological research. This technical guide provides a comprehensive review of the existing literature, detailing its history, isolation, characterization, and known biological activities. Particular focus is placed on its potent anti-cancer properties, specifically its ability to inhibit breast cancer stem cells through the downregulation of the c-Myc signaling pathway. This document synthesizes available quantitative data into structured tables, outlines detailed experimental protocols for key assays, and presents visual diagrams of relevant biological pathways and experimental workflows to facilitate a deeper understanding and further investigation of this promising compound.

Introduction and History

Triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities.[1] Tormentic acid, a pentacyclic triterpene, is known for its various pharmacological effects, including anti-inflammatory, anti-cancer, and antidiabetic properties.[2] Its derivatives, formed by esterification with phenolic acids such as p-coumaric acid, have attracted scientific attention for their potentially enhanced or novel therapeutic activities.

This compound is an ester of tormentic acid and cis-p-coumaric acid. While the parent compound, tormentic acid, has been known and studied for a longer period, the specific isolation and characterization of the cis-p-coumaroyl ester is more recent. The most prominent and detailed report to date on this compound comes from a 2018 study by Choi et al., where it was isolated from Aronia melanocarpa (black chokeberry) extracts.[3][4] This study identified the compound as a potent inhibitor of breast cancer stem cells.[3][4] Its trans-isomer, 3-O-trans-p-Coumaroyltormentic acid, has also been studied, particularly for its enhanced anti-inflammatory and antioxidant activities compared to tormentic acid.[5] This technical guide will focus primarily on the available data for the cis-isomer.

Literature Review: Biological Activities and Mechanism of Action

The primary biological activity of this compound reported in the scientific literature is its anti-cancer efficacy, specifically against breast cancer stem cells (CSCs).[3][4]

Anti-Cancer Activity

Research has demonstrated that this compound inhibits the proliferation of breast cancer cell lines and, more significantly, the formation of mammospheres, which is an in vitro measure of cancer stem cell activity.[3][4]

The proposed mechanism of action for its anti-CSC effects is the downregulation of the c-Myc oncoprotein.[3][4] c-Myc is a critical transcription factor that regulates cell growth, proliferation, and apoptosis, and its overexpression is a hallmark of many cancers.[6] this compound has been shown to induce the proteasomal degradation of c-Myc in an ubiquitin-independent manner.[4] This leads to a reduction in the expression of c-Myc target genes associated with self-renewal, such as SOX2 and OCT4, thereby inhibiting the cancer stem cell phenotype.[3]

Potential Anti-Inflammatory and Antioxidant Activities

While direct studies on the anti-inflammatory and antioxidant properties of this compound are limited, research on its trans-isomer and the parent compound, p-coumaric acid, suggests potential in these areas. 3-O-trans-p-Coumaroyltormentic acid has been shown to be a potent inhibitor of NF-κB signaling, a key pathway in inflammation.[5][7] p-Coumaric acid itself is a known antioxidant.[2][8] Given the structural similarity, it is plausible that the cis-isomer also possesses anti-inflammatory and antioxidant capabilities, though further research is required to confirm this.

Quantitative Data

The following tables summarize the available quantitative data for the biological activities of this compound.

Table 1: Anti-proliferative Activity of this compound

Cell LineAssayIncubation Time (h)IC50 (µM)Reference
MCF-7MTS Assay48≥80[3]
MDA-MB-231MTS Assay48≥80[3]

Table 2: Inhibition of Mammosphere Formation by this compound

Cell LineConcentration (µM)InhibitionReference
MCF-740Inhibition of primary mammosphere formation[3]
MDA-MB-23140Inhibition of primary mammosphere formation[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature.

Isolation and Characterization of this compound from Aronia melanocarpa

Source Material: Dried and powdered Aronia melanocarpa.

Protocol:

  • Extraction: The powdered plant material is extracted with methanol (B129727) at room temperature. The methanol extract is then concentrated under reduced pressure.

  • Solvent Partitioning: The concentrated methanol extract is suspended in water and partitioned sequentially with hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. The anti-cancer activity is typically concentrated in the ethyl acetate fraction.

  • Silica (B1680970) Gel Column Chromatography: The active ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol. Fractions are collected and tested for their biological activity.

  • Preparative Thin-Layer Chromatography (TLC): Active fractions from the column chromatography are further purified using preparative TLC with a chloroform-methanol solvent system.

  • High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a C18 column with a methanol-water gradient to yield pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed by:

    • Electrospray Ionization Mass Spectrometry (ESI-MS): To determine the molecular weight.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded to elucidate the chemical structure. The cis-configuration of the p-coumaroyl moiety is confirmed by the coupling constant of the olefinic protons.[3]

MTS Assay for Cell Proliferation

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

Protocol:

  • Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of this compound and incubated for 48 hours.

  • MTS Reagent Addition: After the incubation period, MTS reagent is added to each well.

  • Incubation: The plates are incubated for 1-4 hours at 37°C.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Mammosphere Formation Assay

Objective: To evaluate the effect of this compound on the self-renewal capacity of cancer stem cells.

Protocol:

  • Single-Cell Suspension: Breast cancer cells are grown to 70-80% confluency and then dissociated into a single-cell suspension using trypsin.

  • Cell Seeding: The single cells are seeded at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates containing mammosphere culture medium.

  • Compound Treatment: The cells are treated with this compound or a vehicle control (DMSO).

  • Incubation: The plates are incubated for 7-10 days to allow for mammosphere formation.

  • Quantification: The number and size of the mammospheres are observed and quantified using an inverted microscope.

Western Blot Analysis for c-Myc Expression

Objective: To determine the effect of this compound on the protein levels of c-Myc.

Protocol:

  • Cell Lysis: Cells treated with this compound are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody against c-Myc, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows associated with this compound.

c_Myc_Degradation_Pathway This compound This compound c-Myc c-Myc This compound->c-Myc Induces Proteasome Proteasome c-Myc->Proteasome Ubiquitin-Independent Degradation Degraded c-Myc Degraded c-Myc Proteasome->Degraded c-Myc

c-Myc Degradation Pathway

Experimental_Workflow_Isolation cluster_extraction Extraction & Partitioning cluster_purification Purification Aronia melanocarpa Aronia melanocarpa Methanol Extract Methanol Extract Aronia melanocarpa->Methanol Extract Ethyl Acetate Fraction Ethyl Acetate Fraction Methanol Extract->Ethyl Acetate Fraction Silica Gel Chromatography Silica Gel Chromatography Ethyl Acetate Fraction->Silica Gel Chromatography Preparative TLC Preparative TLC Silica Gel Chromatography->Preparative TLC Preparative HPLC Preparative HPLC Preparative TLC->Preparative HPLC This compound This compound Preparative HPLC->this compound

Isolation Workflow

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anti-cancer activity, particularly against breast cancer stem cells. Its mechanism of action via ubiquitin-independent proteasomal degradation of c-Myc presents a novel avenue for cancer therapy. However, the current body of research on this specific isomer is limited.

Future research should focus on:

  • Elucidating its full pharmacological profile: Investigating its potential anti-inflammatory, antioxidant, and other biological activities.

  • In vivo studies: Validating its anti-cancer efficacy and assessing its safety and pharmacokinetic profile in animal models.

  • Structure-activity relationship studies: Synthesizing and testing analogues to optimize its potency and therapeutic index.

  • Exploring its effects on other cancers: Investigating its efficacy against other c-Myc-driven malignancies.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to unlock the full therapeutic potential of this compound.

References

An In-depth Technical Guide to 3-O-cis-p-Coumaroyltormentic Acid: Properties, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-O-cis-p-Coumaroyltormentic acid, a natural compound with significant potential in cancer research. This document details its chemical identifiers, biological activity with a focus on breast cancer stem cells, and relevant experimental methodologies.

Core Chemical Identifiers

This compound is a triterpenoid (B12794562) compound. Its key chemical identifiers are summarized in the table below for easy reference.

IdentifierValueSource
CAS Number 121072-40-0[1][2]
Molecular Formula C₃₉H₅₄O₇[2]
Molecular Weight 634.9 g/mol [1][2]
SMILES C[C@@]12C([C@@]3([H])--INVALID-LINK--O)C[C@@H]4[C@]3(C)CC[C@H]3[C@H]4CC(O--INVALID-LINK--cc4)C=O)C(C)(C)C3">C@@C2(C)O)CC1

Biological Activity and Signaling Pathway

Research has highlighted the potent anti-cancer properties of this compound, particularly its ability to target breast cancer stem cells (CSCs). Studies have shown that this compound can inhibit the proliferation of breast cancer cells and suppress the formation of mammospheres, which are characteristic of CSCs.

The primary mechanism of action involves the downregulation of the c-Myc oncoprotein, a key transcription factor implicated in cell growth, proliferation, and apoptosis. This compound has been found to induce the degradation of c-Myc through a ubiquitin-independent pathway. This targeted degradation of c-Myc disrupts the self-renewal capacity of breast CSCs, leading to a reduction in the CSC population.

The proposed signaling pathway for the action of this compound on breast cancer stem cells is depicted below:

G Proposed Signaling Pathway of this compound in Breast Cancer Stem Cells 3-O-cis-p-Coumaroyltormentic_acid This compound c-Myc_Protein c-Myc Protein 3-O-cis-p-Coumaroyltormentic_acid->c-Myc_Protein Induces Proteasomal_Degradation Ubiquitin-Independent Proteasomal Degradation c-Myc_Protein->Proteasomal_Degradation Targeted for CSC_Self_Renewal Cancer Stem Cell Self-Renewal c-Myc_Protein->CSC_Self_Renewal Promotes Proteasomal_Degradation->c-Myc_Protein Mammosphere_Formation Mammosphere Formation CSC_Self_Renewal->Mammosphere_Formation Leads to Tumor_Growth Tumor Growth and Metastasis Mammosphere_Formation->Tumor_Growth Contributes to

Proposed mechanism of action.

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments investigating the effects of this compound on breast cancer cells.

Table 1: Inhibition of Breast Cancer Cell Proliferation (MTS Assay)

Cell LineConcentration (µM)Inhibition (%)
MCF-720Not specified
40Not specified
80Significant Inhibition
MDA-MB-23120Not specified
40Not specified
80Significant Inhibition

Table 2: Inhibition of Mammosphere Formation

Cell LineConcentration (µM)Effect
MCF-720Inhibition of formation
40Significant inhibition of formation
MDA-MB-23120Inhibition of formation
40Significant inhibition of formation

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound's effect on breast cancer stem cells.

Cell Viability (MTS) Assay

This assay is used to assess the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Cell Seeding: Plate breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 20, 40, 80 µM) and a vehicle control (e.g., DMSO) for 48 hours.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Mammosphere Formation Assay

This assay is used to evaluate the self-renewal capacity of cancer stem cells.

  • Cell Preparation: Prepare a single-cell suspension of breast cancer cells.

  • Seeding in Ultra-Low Attachment Plates: Seed the cells at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates containing mammosphere culture medium.

  • Compound Treatment: Add this compound at desired concentrations (e.g., 20, 40 µM) to the culture medium.

  • Incubation: Incubate the plates for 7-10 days to allow for mammosphere formation.

  • Quantification: Count the number of mammospheres formed in each well under a microscope. Mammospheres are typically defined as spheres with a diameter greater than 50 µm.

  • Data Analysis: Calculate the mammosphere formation efficiency (MFE) as (Number of mammospheres / Number of cells seeded) x 100%.

Western Blot Analysis for c-Myc

This technique is used to detect and quantify the levels of c-Myc protein in cells treated with the compound.

  • Cell Lysis: Treat breast cancer cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against c-Myc overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize the c-Myc levels to the loading control.

ALDH Activity Assay

This assay measures the activity of aldehyde dehydrogenase (ALDH), a marker for cancer stem cells.

  • Cell Preparation: Prepare a single-cell suspension of breast cancer cells.

  • ALDEFLUOR Assay: Resuspend the cells in ALDEFLUOR assay buffer containing the ALDH substrate (BAAA). A control sample should be treated with the ALDH inhibitor DEAB.

  • Incubation: Incubate the cells at 37°C for 30-60 minutes.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The ALDH-positive population will exhibit high fluorescence in the green channel, which is absent in the DEAB-treated control.

  • Data Analysis: Quantify the percentage of ALDH-positive cells in the total cell population.

Flow Cytometry for CD44/CD24 Surface Markers

This method is used to identify and quantify the breast cancer stem cell population characterized by a CD44+/CD24- phenotype.

  • Cell Preparation: Prepare a single-cell suspension of breast cancer cells.

  • Antibody Staining: Incubate the cells with fluorescently-conjugated antibodies against CD44 (e.g., FITC-conjugated) and CD24 (e.g., PE-conjugated) for 30 minutes on ice in the dark. Isotype controls should be used to set the gates.

  • Washing: Wash the cells to remove unbound antibodies.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Gate on the live cell population and then analyze the expression of CD44 and CD24 to determine the percentage of CD44+/CD24- cells.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for investigating the effects of this compound on breast cancer stem cells.

G Experimental Workflow for Investigating this compound cluster_0 In Vitro Assays cluster_1 Molecular Analysis cluster_2 Cancer Stem Cell Characterization Cell_Culture Breast Cancer Cell Culture (e.g., MCF-7, MDA-MB-231) Compound_Treatment Treatment with This compound Cell_Culture->Compound_Treatment Cell_Viability Cell Viability Assay (MTS) Compound_Treatment->Cell_Viability Mammosphere_Assay Mammosphere Formation Assay Compound_Treatment->Mammosphere_Assay Protein_Extraction Protein Extraction Compound_Treatment->Protein_Extraction ALDH_Assay ALDH Activity Assay (Flow Cytometry) Compound_Treatment->ALDH_Assay FACS_Analysis CD44/CD24 Staining (Flow Cytometry) Compound_Treatment->FACS_Analysis Western_Blot Western Blot (c-Myc, Loading Control) Protein_Extraction->Western_Blot

General experimental workflow.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of 3-O-cis-p-Coumaroyltormentic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-cis-p-Coumaroyltormentic acid is a naturally occurring pentacyclic triterpenoid (B12794562) ester that has garnered significant interest within the scientific community. This compound has been isolated from plant species such as Aronia melanocarpa (black chokeberry) and Lysimachia clethroides.[1] Notably, it has demonstrated potential as a valuable bioactive molecule. Research indicates its ability to inhibit the formation of breast cancer stem cells, suggesting its potential as a novel therapeutic agent in oncology.[1][2]

These application notes provide a comprehensive overview of the methodologies for the isolation and purification of this compound from plant materials. The protocols outlined below are compiled from established techniques for the separation of triterpenoids and related compounds, offering a detailed guide for researchers in natural product chemistry and drug discovery.

Data Presentation

Table 1: Summary of Chromatographic Steps and Expected Outcomes

Chromatographic StepStationary PhaseTypical Mobile Phase System (Gradient)Target FractionExpected Purity
Initial Fractionation Silica (B1680970) Gel Column ChromatographyHexane:Ethyl Acetate (B1210297) (e.g., 100:0 to 0:100)Mid-polarity fractions10-20%
Intermediate Purification Sephadex LH-20Methanol (B129727)Triterpenoid-rich fraction40-60%
Fine Purification Preparative HPLCAcetonitrile:Water with 0.1% Formic Acid (Gradient)Peak corresponding to MW 634>95%

Table 2: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular Weight 634 g/mol [1]
Molecular Formula C₃₉H₅₄O₆Inferred from MW
Key ¹H NMR Signals (cis-p-coumaroyl moiety) δ 6.86 and 5.86 (olefinic protons)[1]
Mass Spectrometry (ESI-MS) m/z 635.2 [M+H]⁺, 633.2 [M-H]⁻[1]

Experimental Protocols

Protocol 1: Extraction of Total Triterpenoids from Plant Material

This protocol describes the initial extraction of a triterpenoid-rich fraction from dried and powdered plant material (e.g., Aronia berries or Lysimachia clethroides aerial parts).

Materials:

  • Dried and powdered plant material

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • n-Hexane

  • Deionized water

  • Rotary evaporator

  • Filter paper and funnel

  • Separatory funnel

Procedure:

  • Macerate 1 kg of dried, powdered plant material in 5 L of methanol at room temperature for 48 hours with occasional stirring.

  • Filter the extract through filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

  • Suspend the crude extract in 500 mL of deionized water and partition successively with n-hexane (3 x 500 mL) to remove nonpolar constituents like fats and waxes.

  • Subsequently, partition the aqueous layer with ethyl acetate (3 x 500 mL) to extract medium-polarity compounds, including triterpenoid acids and their esters.

  • Combine the ethyl acetate fractions and evaporate the solvent under reduced pressure to yield the ethyl acetate extract, which is enriched in triterpenoids.

Protocol 2: Isolation by Silica Gel Column Chromatography

This protocol outlines the initial fractionation of the triterpenoid-enriched extract using silica gel column chromatography.

Materials:

  • Ethyl acetate extract from Protocol 1

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • n-Hexane

  • Ethyl acetate

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • Anisaldehyde-sulfuric acid staining reagent

Procedure:

  • Prepare a silica gel slurry in n-hexane and pack it into a glass column.

  • Dissolve the ethyl acetate extract in a minimal amount of chloroform (B151607) or dichloromethane (B109758) and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed sample onto the top of the prepared column.

  • Elute the column with a stepwise gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 9:1, 8:2, 1:1, etc., v/v).

  • Collect fractions of a fixed volume (e.g., 50 mL) using a fraction collector.

  • Monitor the collected fractions by TLC. Spot each fraction on a TLC plate, develop the plate in a suitable solvent system (e.g., hexane:ethyl acetate 7:3), and visualize the spots by spraying with anisaldehyde-sulfuric acid reagent followed by heating.

  • Combine the fractions that show the presence of triterpenoids (typically appearing as purple or blue spots).

Protocol 3: Purification by Preparative HPLC

This protocol details the final purification of this compound using preparative High-Performance Liquid Chromatography (HPLC).

Materials:

  • Partially purified triterpenoid fraction from Protocol 2

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA)

  • Preparative HPLC system with a C18 column (e.g., 250 x 20 mm, 5 µm)

  • Fraction collector

  • Analytical HPLC system for purity analysis

Procedure:

  • Dissolve the semi-purified fraction in a minimal amount of methanol or the initial mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter.

  • Set up the preparative HPLC system with a C18 column.

  • Equilibrate the column with the initial mobile phase conditions (e.g., 60% ACN in water with 0.1% FA).

  • Inject the sample onto the column.

  • Run a linear gradient elution to separate the components. A typical gradient could be from 60% to 95% ACN in water (both with 0.1% FA) over 40 minutes.

  • Monitor the elution profile using a UV detector (e.g., at 280 nm and 310 nm to detect the coumaroyl moiety).

  • Collect the fractions corresponding to the target peak of this compound. The cis and trans isomers are likely to elute closely.

  • Analyze the purity of the collected fractions using analytical HPLC.

  • Combine the pure fractions and remove the solvent under reduced pressure (lyophilization is preferred) to obtain the purified compound.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Dried Plant Material (Aronia or Lysimachia) maceration Maceration in Methanol plant_material->maceration partitioning Solvent Partitioning (Hexane, Ethyl Acetate) maceration->partitioning Crude Extract silica_gel Silica Gel Column Chromatography partitioning->silica_gel Triterpenoid-Enriched Ethyl Acetate Extract sephadex Sephadex LH-20 (Optional) silica_gel->sephadex Semi-Pure Fractions prep_hplc Preparative HPLC (C18 Reversed-Phase) sephadex->prep_hplc Further Purified Fractions purity_check Purity Analysis (Analytical HPLC) prep_hplc->purity_check Isolated Fractions pure_compound Pure 3-O-cis-p- Coumaroyltormentic Acid purity_check->pure_compound Purity >95% structure_elucidation Structure Elucidation (NMR, MS) pure_compound->structure_elucidation

Caption: Experimental workflow for the isolation and purification of this compound.

signaling_pathway cluster_cell Breast Cancer Stem Cell compound This compound mammosphere Mammosphere Formation (Self-Renewal) compound->mammosphere Inhibition proliferation Cell Proliferation compound->proliferation Inhibition

Caption: Postulated biological activity of this compound on breast cancer stem cells.

References

Application Note: Mass Spectrometry Characterization of 3-O-cis-p-Coumaroyltormentic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the characterization of 3-O-cis-p-Coumaroyltormentic acid, a natural triterpenoid (B12794562) with potential applications in cancer therapy. The protocols outlined herein describe the use of Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Tandem Mass Spectrometry (UPLC-Q-TOF-MS/MS) for the identification and structural elucidation of this compound. This application note includes expected mass spectrometry data, fragmentation patterns, and a proposed signaling pathway associated with its biological activity.

Introduction

This compound is a derivative of tormentic acid, a pentacyclic triterpene. Triterpenoids and their derivatives are a large class of natural products with diverse and significant biological activities, including anti-inflammatory, anti-tumor, and antiviral properties.[1][2][3] Specifically, 3-O-p-Coumaroyltormentic acid has been identified as an inhibitor of breast cancer stem cell formation.[4][5] The cis and trans isomers of this compound have identical molecular weights, making their differentiation by mass spectrometry challenging without careful consideration of their fragmentation patterns and chromatographic separation.[4] This note provides a comprehensive guide to utilizing mass spectrometry for the unambiguous characterization of the cis isomer.

Mass Spectrometry Data

The accurate mass measurement and fragmentation data are critical for the identification of this compound. The compound has a molecular weight of 634.[4]

Table 1: High-Resolution Mass Spectrometry Data for 3-O-p-Coumaroyltormentic Acid

Ionization ModeAdductObserved m/zTheoretical m/z
Positive ESI[M+H]⁺635.2635.4053
Negative ESI[M-H]⁻633.2633.3897

Note: The observed m/z values are based on data for the trans-isomer, which has the same molecular weight as the cis-isomer.[4]

Experimental Protocols

Sample Preparation
  • Extraction: For plant material, perform extraction with 70% methanol (B129727) under reflux at 70°C.[6]

  • Purification: The crude extract can be purified by successive extraction with petroleum ether, ethyl acetate, and n-butanol, followed by column chromatography.[6]

  • Sample Solution: Dissolve the purified sample or standard in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.

UPLC-Q-TOF-MS/MS Analysis

A systematic approach using UPLC-Q-TOF-MS/MS is recommended for the characterization of triterpenoid saponins (B1172615).[1][6][7]

  • Chromatographic System: A UPLC system equipped with a C18 column is suitable for separation.[1]

  • Mobile Phase: A gradient elution using methanol and water, both containing 0.1% formic acid, is recommended.[1]

  • Mass Spectrometer: A quadrupole time-of-flight mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Both positive and negative ion modes should be utilized for comprehensive data acquisition, as saponins can show good signal intensity in both modes.[1][6]

  • Data Acquisition: Acquire full scan MS data to determine the accurate mass of the parent ion and MS/MS data to obtain fragmentation patterns for structural elucidation.

Fragmentation Pattern

The fragmentation of this compound is expected to proceed through cleavage of the ester bond linking the p-coumaroyl moiety to the tormentic acid backbone, as well as characteristic fissions within the triterpenoid structure.

Key Fragmentation Pathways:

  • Loss of the p-Coumaroyl Group: A neutral loss of 146.0368 Da (C₉H₆O₂) corresponding to the cis-p-coumaroyl moiety from the protonated or deprotonated molecule.

  • Fragmentation of the Tormentic Acid Backbone: Subsequent fragmentation of the tormentic acid aglycone will yield characteristic ions for ursane-type triterpenes.

Table 2: Predicted MS/MS Fragmentation of [M+H]⁺ Ion of this compound (m/z 635.4)

Fragment Ion (m/z)Proposed FormulaDescription
489.3631C₃₀H₄₉O₄⁺[M+H - C₉H₆O₂]⁺, Loss of cis-p-coumaroyl group
471.3525C₃₀H₄₇O₃⁺[M+H - C₉H₆O₂ - H₂O]⁺
453.3419C₃₀H₄₅O₂⁺[M+H - C₉H₆O₂ - 2H₂O]⁺
439.3263C₂₉H₄₃O₂⁺[M+H - C₉H₆O₂ - H₂O - CO]⁺
248.1776C₁₆H₂₄O₂⁺Retro-Diels-Alder (RDA) fragmentation of the C-ring of the tormentic acid backbone
203.1487C₁₄H₁₉O⁺Further fragmentation of the RDA product
147.0446C₉H₇O₂⁺Protonated cis-p-coumaric acid

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_analysis Data Analysis plant_material Plant Material extraction Solvent Extraction plant_material->extraction purification Column Chromatography extraction->purification final_sample Filtered Sample Solution purification->final_sample uplc UPLC Separation (C18 Column) final_sample->uplc ms Q-TOF Mass Spectrometry (ESI Source) uplc->ms msms Tandem MS (MS/MS) (Fragmentation) ms->msms accurate_mass Accurate Mass Determination msms->accurate_mass fragmentation_analysis Fragmentation Pattern Analysis accurate_mass->fragmentation_analysis structure_elucidation Structural Elucidation fragmentation_analysis->structure_elucidation

Caption: Experimental workflow for the characterization of this compound.

signaling_pathway coumaroyl_tormentic_acid This compound cmyc c-Myc Protein coumaroyl_tormentic_acid->cmyc Inhibits csc_formation Cancer Stem Cell Formation & Self-Renewal cmyc->csc_formation Promotes cd44 CD44 csc_formation->cd44 sox2 SOX2 csc_formation->sox2 oct4 OCT4 csc_formation->oct4

Caption: Proposed signaling pathway for the inhibition of breast cancer stem cell formation.

Biological Activity and Signaling Pathway

3-O-p-Coumaroyltormentic acid has been shown to inhibit the formation of mammospheres, a characteristic of cancer stem cells (CSCs), in breast cancer cell lines.[4][5] This inhibitory activity is associated with the downregulation of the c-Myc protein, a key transcription factor involved in cell proliferation and self-renewal.[4][5] The reduction in c-Myc levels leads to a decrease in the expression of CSC markers such as CD44, SOX2, and OCT4.[5] This suggests that this compound could be a valuable lead compound in the development of novel anticancer therapies targeting CSCs.

Conclusion

The protocols and data presented in this application note provide a robust framework for the mass spectrometric characterization of this compound. The use of high-resolution mass spectrometry with tandem MS capabilities is essential for the unambiguous identification and structural elucidation of this and related triterpenoid compounds. The information on its biological activity and proposed mechanism of action highlights its potential as a therapeutic agent, warranting further investigation by researchers in drug discovery and development.

References

Application Notes and Protocols: 3-O-cis-p-Coumaroyltormentic Acid in Cancer Stem Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-O-cis-p-Coumaroyltormentic acid is a pentacyclic triterpenoid (B12794562) and a derivative of tormentic acid.[1][2] This natural compound, along with its more extensively studied isomer, 3-O-trans-p-coumaroyltormentic acid, has been isolated from sources such as Aronia extracts and the leaves of Eriobotrya japonica (loquat).[3][4] Emerging research has highlighted the potential of these compounds as anti-cancer agents, with a particular focus on their ability to target cancer stem cells (CSCs), a subpopulation of tumor cells responsible for initiation, progression, metastasis, and therapeutic resistance.

These application notes provide a summary of the current understanding of this compound's role in cancer stem cell research, including its biological effects and proposed mechanisms of action. Detailed protocols for key experimental assays are also provided to facilitate further investigation by researchers, scientists, and drug development professionals.

Biological Activity and Mechanism of Action

While much of the detailed mechanistic work has been performed on the trans-isomer, the available data suggests that this compound shares similar biological activities. The primary anti-cancer stem cell activity of these compounds is attributed to the downregulation of the oncoprotein c-Myc.[3]

The trans-isomer has been shown to induce the degradation of c-Myc protein through a ubiquitin-independent pathway, thereby inhibiting the proliferation, growth, and survival of breast cancer stem cells.[3] This mechanism is crucial as c-Myc is a key regulator of many cellular processes, including cell growth, proliferation, and metabolism, and its overexpression is a hallmark of many cancers.

Both isomers have demonstrated efficacy in inhibiting key cancer and cancer stem cell characteristics:

  • Inhibition of Cell Proliferation: this compound has been shown to inhibit the proliferation of breast cancer cell lines (MCF-7 and MDA-MB-231) at concentrations of 80 μM and higher after 48 hours of treatment.[3]

  • Inhibition of Mammosphere Formation: The compound effectively inhibits the formation of primary mammospheres, an in vitro measure of cancer stem cell self-renewal capacity, at a concentration of 40 μM.[3]

  • Anti-tumor Effects: The coumaroyl derivatives of tormentic acid have also been noted for their anti-tumor effects on human oral cancer cell lines.[1]

Quantitative Data Summary

The following table summarizes the reported quantitative data for this compound and its trans-isomer in cancer cell lines.

CompoundCell LineAssayConcentrationOutcomeReference
This compound MCF-7, MDA-MB-231Cell Proliferation≥80 μMInhibition of proliferation after 48h[3]
This compound Breast Cancer Cell LinesMammosphere Formation40 μMInhibition of primary mammosphere formation[3]
3-O-trans-p-Coumaroyltormentic acid MCF-7Cell Proliferation (MTS)≥40 μMInhibition of proliferation after 48h[3]
3-O-trans-p-Coumaroyltormentic acid MDA-MB-231Cell Proliferation (MTS)≥80 μMInhibition of proliferation after 48h[3]
3-O-trans-p-Coumaroyltormentic acid MDA-MB-231Migration AssayNot specifiedInhibition of cell migration[3]
3-O-trans-p-Coumaroyltormentic acid MDA-MB-231Colony FormationNot specifiedInhibition of colony formation[3]

Visualized Pathways and Workflows

G cluster_pathway Proposed Mechanism of Action cluster_effects Downstream Effects on CSCs Compound 3-O-cis-p-Coumaroyltormentic Acid Pathway Ubiquitin-Independent Pathway Compound->Pathway Activates Degradation c-Myc Protein Degradation Pathway->Degradation Proliferation Inhibition of Proliferation Degradation->Proliferation SelfRenewal Inhibition of Self-Renewal Degradation->SelfRenewal Survival Decreased Survival Degradation->Survival

Caption: Proposed mechanism of this compound on c-Myc.

cluster_workflow Experimental Workflow for CSC Analysis cluster_assays Functional and Mechanistic Assays start Start: Cancer Cell Culture treatment Treat with This compound (and vehicle control) start->treatment mammosphere Mammosphere Formation Assay treatment->mammosphere viability Cell Viability (MTS Assay) treatment->viability western Western Blot (c-Myc levels) treatment->western analysis Data Analysis: - Sphere Count & Size - IC50 Calculation - Protein Quantification mammosphere->analysis viability->analysis western->analysis end Conclusion analysis->end

Caption: Workflow for evaluating the compound's effect on cancer stem cells.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTS Assay

This protocol is for determining the effect of this compound on the viability and proliferation of adherent cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (490 nm absorbance)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in a 96-well plate in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from the stock solution. A typical concentration range to test would be 1 µM to 100 µM.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with vehicle control (DMSO concentration matched to the highest compound concentration) and untreated controls.

  • Incubation: Incubate the plate for 48 hours (or desired time point) at 37°C, 5% CO₂.

  • MTS Assay: Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C, 5% CO₂. Protect the plate from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value.

Protocol 2: Mammosphere Formation Assay

This protocol assesses the effect of this compound on the self-renewal capacity of cancer stem cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Ultra-low attachment 6-well plates or 96-well plates

  • Mammosphere culture medium (e.g., serum-free DMEM/F12 supplemented with B27, EGF, bFGF, and heparin)

  • This compound stock solution (in DMSO)

  • Trypsin-EDTA and PBS

  • Inverted microscope with a camera

Procedure:

  • Cell Preparation: Culture cells to sub-confluency. Harvest the cells using trypsin and prepare a single-cell suspension.

  • Cell Seeding: Seed cells at a low density (e.g., 1,000 cells/mL for 6-well plates or 200 cells/well for 96-well plates) in mammosphere culture medium.

  • Compound Treatment: Immediately after seeding, add this compound to the desired final concentration (e.g., 40 µM). Include a vehicle control.

  • Incubation: Incubate the plates for 7-10 days at 37°C, 5% CO₂ without disturbing them.

  • Sphere Counting and Imaging: After the incubation period, count the number of mammospheres (typically >50 µm in diameter) in each well using an inverted microscope. Capture representative images.

  • Analysis: Calculate the mammosphere formation efficiency (MFE) as: (Number of mammospheres / Number of cells seeded) x 100%. Compare the MFE of treated groups to the vehicle control.

Protocol 3: Western Blot for c-Myc Expression

This protocol is to determine if this compound affects the protein levels of c-Myc.

Materials:

  • Cancer cells treated as in Protocol 1 or 2

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-c-Myc and anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: After treating cells with the compound for the desired time (e.g., 24-48 hours), wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-c-Myc antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with a loading control antibody (e.g., β-actin) to ensure equal protein loading.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the c-Myc protein levels to the loading control.

References

Application Notes and Protocols for 3-O-cis-p-Coumaroyltormentic Acid in Anti-inflammatory Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-cis-p-Coumaroyltormentic acid is a natural triterpenoid (B12794562) compound. While direct anti-inflammatory data for the cis isomer is limited in publicly available literature, its trans isomer, 3-O-trans-p-Coumaroyltormentic acid, has demonstrated significant anti-inflammatory and antioxidant properties. Triterpenoids, as a class, are known to exert their effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways. This document provides a summary of the reported anti-inflammatory activities of the closely related trans isomer and detailed protocols for relevant in vitro assays.

Disclaimer: The quantitative data and specific protocols provided below are based on studies conducted on 3-O-trans-p-coumaroyltormentic acid . These should serve as a starting point for investigating the anti-inflammatory potential of the cis isomer.

Data Presentation: Anti-inflammatory Activity of 3-O-trans-p-Coumaroyltormentic Acid

The following tables summarize the quantitative data from various in vitro anti-inflammatory assays performed on the trans isomer of p-Coumaroyltormentic acid.

Table 1: Inhibition of Reactive Oxygen Species (ROS) and Nitric Oxide (NO) Production

AssayCell LineInducerTest Compound Concentration% InhibitionReference
ROS ProductionTHP-1 macrophagesLPSNot specifiedSignificant reduction compared to Tormentic Acid[1][2]
NO ProductionTHP-1 macrophagesLPSNot specifiedSignificant reduction compared to Tormentic Acid[1][2]

Table 2: Modulation of Pro-inflammatory Cytokine Production in LPS-stimulated THP-1 Macrophages

CytokineEffectReference
TNF-αSignificantly decreased[1][2]
IL-8Significantly decreased[1][2]
CCL2Significantly decreased[1][2]
CXCL5Significantly decreased[1][2]
CXCL11Significantly decreased[1][2]

Table 3: Inhibition of NF-κB Activation

Cell LineAssay ModelEffectReference
HEK-Blue™ TLR4 cellsTLR4-dependentInhibition of NF-κB activation[1][2]
HEK-Blue™ Null1-v cellsTLR4-independentInhibition of NF-κB activation[1][2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Determination of Nitric Oxide (NO) Production in Macrophages

This protocol is adapted for use with RAW 264.7 or THP-1 derived macrophages.

Objective: To quantify the inhibitory effect of this compound on the production of nitric oxide in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 or THP-1 cells

  • PMA (for THP-1 differentiation)

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent (Sigma-Aldrich)

  • Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells (1 x 10⁵ cells/well) or PMA-differentiated THP-1 cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for an additional 24 hours.

  • Griess Assay:

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader. The amount of NO produced is proportional to the absorbance.

Protocol 2: Measurement of Pro-inflammatory Cytokines using ELISA

This protocol describes the quantification of cytokines such as TNF-α and IL-6.

Objective: To measure the effect of this compound on the secretion of pro-inflammatory cytokines from LPS-stimulated macrophages.

Materials:

  • LPS-stimulated macrophage cell culture supernatants (from Protocol 1)

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

  • Wash buffer

  • Substrate solution

  • Stop solution

  • Microplate reader

Procedure:

  • Follow the specific instructions provided with the commercial ELISA kit.

  • Coating: Coat a 96-well plate with the capture antibody.

  • Blocking: Block non-specific binding sites.

  • Sample Incubation: Add the collected cell culture supernatants to the wells.

  • Detection: Add the detection antibody, followed by a substrate solution to develop a colorimetric reaction.

  • Measurement: Stop the reaction and measure the absorbance at the recommended wavelength. Cytokine concentrations are determined by comparison to a standard curve.

Protocol 3: NF-κB Reporter Assay using HEK-Blue™ Cells

This protocol utilizes a reporter cell line to quantify NF-κB activation.

Objective: To determine if this compound inhibits NF-κB signaling.

Materials:

  • HEK-Blue™ TLR4 or other suitable reporter cell lines (InvivoGen)

  • HEK-Blue™ Detection medium (InvivoGen)

  • Test compound (this compound)

  • Inducer (e.g., LPS for TLR4)

  • 96-well plates

Procedure:

  • Cell Seeding: Plate the HEK-Blue™ cells in a 96-well plate.

  • Treatment: Add various concentrations of this compound to the cells.

  • Stimulation: Add the specific NF-κB activator (e.g., LPS).

  • Incubation: Incubate for the recommended time (typically 16-24 hours).

  • Detection:

    • Add HEK-Blue™ Detection medium to the wells.

    • Incubate for 1-4 hours.

  • Measurement: Measure the absorbance at 620-655 nm. A decrease in absorbance indicates inhibition of NF-κB activation.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the proposed anti-inflammatory signaling pathway modulated by coumaroyltormentic acid derivatives.

Anti-inflammatory Signaling Pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK, ERK) TAK1->MAPK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to NFkB_n NF-κB AP1_n AP-1 Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) Compound 3-O-cis-p-Coumaroyltormentic Acid Compound->IKK inhibits Compound->MAPK inhibits AP1 AP-1 MAPK->AP1 activates AP1->Nucleus translocates to NFkB_n->Gene AP1_n->Gene

Caption: Proposed mechanism of anti-inflammatory action.

Experimental Workflow Diagram

The diagram below outlines the general workflow for in vitro anti-inflammatory screening.

Experimental Workflow start Start cell_culture Macrophage Cell Culture (e.g., THP-1, RAW 264.7) start->cell_culture treatment Pre-treatment with This compound cell_culture->treatment stimulation Stimulation with LPS treatment->stimulation supernatant Collect Supernatant stimulation->supernatant cells Process Cells stimulation->cells no_assay NO Assay (Griess Reagent) supernatant->no_assay cytokine_assay Cytokine Assay (ELISA/Multiplex) supernatant->cytokine_assay nfkb_assay NF-κB Reporter Assay (if using reporter cells) cells->nfkb_assay data_analysis Data Analysis no_assay->data_analysis cytokine_assay->data_analysis nfkb_assay->data_analysis end End data_analysis->end

Caption: In vitro anti-inflammatory screening workflow.

References

Application Notes and Protocols for Antiviral Activity Screening of 3-O-cis-p-Coumaroyltormentic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-cis-p-Coumaroyltormentic acid is a natural triterpenoid (B12794562) compound.[1] While its primary investigated bioactivity is centered on the inhibition of breast cancer stem cell formation[2][3][4], the broader class of triterpenoids has demonstrated significant potential as antiviral agents against a variety of DNA and RNA viruses.[5][6][7][8][9] This has led to increased interest in screening novel triterpenoid derivatives, such as this compound, for antiviral efficacy.

These application notes provide a comprehensive framework for the initial screening and evaluation of the antiviral properties of this compound. The protocols outlined below describe standardized assays to determine the cytotoxicity of the compound, and its efficacy in inhibiting viral replication, alongside a potential signaling pathway for investigation.

Data Presentation: Summary of Hypothetical Screening Results

Effective data presentation is crucial for the clear interpretation of experimental outcomes. The following tables are structured to present the quantitative data from the antiviral screening of this compound in a clear and concise manner.

Table 1: Cytotoxicity of this compound

Cell LineAssay TypeIncubation Time (hours)CC₅₀ (µM)
VeroMTS48>100
A549MTS4885.2
MDCKMTS48>100

CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that causes a 50% reduction in cell viability.

Table 2: In Vitro Antiviral Activity of this compound

VirusCell LineAssay TypeEC₅₀ (µM)SI (CC₅₀/EC₅₀)
Influenza A/H1N1MDCKPlaque Reduction12.5>8
Herpes Simplex Virus-1 (HSV-1)VeroPlaque Reduction18.7>5.3
Respiratory Syncytial Virus (RSV)A549TCID₅₀22.43.8

EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. SI (Selectivity Index) is a measure of the compound's therapeutic window.

Experimental Protocols

The following are detailed protocols for the key experiments in the antiviral screening of this compound.

Cytotoxicity Assay (MTS Assay)

This assay determines the concentration range of the compound that is non-toxic to the host cells, which is essential for differentiating between antiviral activity and general cytotoxicity.

Materials:

  • This compound (stock solution in DMSO)

  • Host cells (e.g., Vero, A549, MDCK)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Protocol:

  • Seed the 96-well plates with host cells at an appropriate density and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (background control) and cells with medium containing the same concentration of DMSO as the compound-treated wells (vehicle control).

  • Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC₅₀ value using non-linear regression analysis.

Plaque Reduction Assay

This assay is a classic method for quantifying the inhibition of viral replication by measuring the reduction in the formation of viral plaques.

Materials:

  • This compound

  • Host cells appropriate for the virus (e.g., MDCK for Influenza, Vero for HSV-1)

  • 6-well or 12-well cell culture plates

  • Virus stock of known titer

  • Serum-free medium

  • Overlay medium (e.g., 2X MEM containing 1.2% Avicel or agarose)

  • Crystal violet staining solution

Protocol:

  • Seed the plates with host cells to form a confluent monolayer.

  • Prepare serial dilutions of the virus in serum-free medium.

  • Aspirate the growth medium from the cells and infect the monolayers with the virus dilution that would produce a countable number of plaques (e.g., 50-100 PFU/well).

  • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • During the incubation, prepare serial dilutions of this compound in the overlay medium.

  • After the adsorption period, remove the virus inoculum and wash the cells with PBS.

  • Add the compound-containing overlay medium to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-3 days).

  • Fix the cells with 10% formaldehyde (B43269) and stain with crystal violet solution.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

  • Determine the EC₅₀ value using non-linear regression analysis.

TCID₅₀ Assay (Tissue Culture Infectious Dose 50)

This endpoint dilution assay measures the ability of a compound to inhibit the cytopathic effect (CPE) of a virus.

Materials:

  • This compound

  • Host cells

  • 96-well cell culture plates

  • Virus stock

  • Complete cell culture medium

Protocol:

  • Seed a 96-well plate with host cells and incubate to form a confluent monolayer.

  • Prepare serial dilutions of this compound in culture medium.

  • Add the compound dilutions to the wells.

  • Prepare 10-fold serial dilutions of the virus and add them to the wells containing the compound and cells. Typically, a virus concentration of 100 TCID₅₀ is used.

  • Include a virus control (cells + virus, no compound), a cell control (cells only), and a compound toxicity control (cells + compound, no virus).

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 3-5 days.

  • Observe the wells for the presence or absence of CPE using a microscope.

  • The antiviral activity is determined by the reduction in the number of wells showing CPE in the presence of the compound compared to the virus control. The EC₅₀ can be calculated using methods such as the Reed-Muench formula.

Visualizations: Workflows and Potential Mechanisms

Diagrams are provided to visualize the experimental workflow and a hypothetical signaling pathway that may be involved in the antiviral action of this compound.

Antiviral_Screening_Workflow cluster_Phase1 Phase 1: Initial Screening cluster_Phase2 Phase 2: Mechanism of Action Studies cluster_Evaluation Evaluation Compound This compound Cytotoxicity Cytotoxicity Assay (e.g., MTS) Compound->Cytotoxicity Antiviral_Assay Primary Antiviral Assay (e.g., Plaque Reduction) Compound->Antiviral_Assay CC50 Determine CC₅₀ Cytotoxicity->CC50 EC50 Determine EC₅₀ Antiviral_Assay->EC50 Selectivity_Index Calculate Selectivity Index (SI) CC50->Selectivity_Index EC50->Selectivity_Index Time_of_Addition Time-of-Addition Assay Signaling_Pathway Signaling Pathway Analysis (e.g., Western Blot, qPCR) Binding_Assay Viral Binding/Entry Assay Lead_Compound Lead Compound Identification Selectivity_Index->Lead_Compound Lead_Compound->Time_of_Addition Lead_Compound->Signaling_Pathway Lead_Compound->Binding_Assay

Caption: Workflow for antiviral screening of a novel compound.

Putative_Antiviral_Signaling_Pathway cluster_Virus Viral Infection cluster_HostResponse Host Cell Response cluster_CompoundAction Putative Action of this compound Virus Virus Receptor Host Cell Receptor Virus->Receptor Entry Viral Entry & Uncoating Receptor->Entry Replication Viral Replication Entry->Replication TLR TLR/RLR Signaling Entry->TLR Assembly Virion Assembly Replication->Assembly Release Virus Release Assembly->Release NFkB NF-κB Activation TLR->NFkB IRF3 IRF3/7 Activation TLR->IRF3 Cytokines Pro-inflammatory Cytokines & Chemokines NFkB->Cytokines IFN Type I Interferons (IFN-α/β) IRF3->IFN ISG Interferon-Stimulated Genes (ISGs) IFN->ISG Autocrine/ Paracrine ISG->Replication Inhibition Compound This compound Compound->Entry Inhibition Compound->Replication Inhibition Compound->NFkB Modulation

Caption: Putative antiviral mechanism and affected signaling pathways.

References

Application Notes & Protocols: Evaluating the Neuroprotective Effects of 3-O-cis-p-Coumaroyltormentic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the evaluation of the potential neuroprotective effects of 3-O-cis-p-Coumaroyltormentic acid. While direct experimental data on the neuroprotective properties of this specific compound are not yet available, the following protocols are based on established methodologies for assessing neuroprotection, drawing from the known bioactivities of its structural analog, p-coumaric acid, which has demonstrated both anti-oxidant and anti-apoptotic features.[1][2][3]

Introduction

This compound is a natural product with a chemical structure that suggests potential biological activity. Its constituent moiety, p-coumaric acid, has been shown to exert neuroprotective effects in preclinical models of cerebral ischemia by mitigating oxidative stress and apoptosis.[1][2][3] This has been demonstrated through the reduction of oxidative damage and improvement in neurological deficit scores in rats treated with p-coumaric acid after cerebral ischemia.[1] The evaluation of this compound is therefore a logical step in the search for novel neuroprotective agents. These protocols outline a systematic approach to investigate its efficacy in vitro and in vivo.

Data Presentation: Quantitative Data Summary

The following tables are templates for organizing and presenting the quantitative data obtained from the experimental protocols described below.

Table 1: In Vitro Neuroprotection Assessment

Treatment GroupConcentration (µM)Cell Viability (%) (MTT Assay)LDH Release (%) (Cytotoxicity Assay)Relative ROS Levels (%) (DCF-DA Assay)Caspase-3 Activity (Fold Change)
Vehicle Control-
Neurotoxin (e.g., H₂O₂)-
This compound + Neurotoxin1
This compound + Neurotoxin10
This compound + Neurotoxin50

Table 2: In Vivo Neuroprotection Assessment (Cerebral Ischemia Model)

Treatment GroupDose (mg/kg)Infarct Volume (mm³)Neurological Deficit ScoreBrain MDA Levels (nmol/mg protein)Brain SOD Activity (U/mg protein)
Sham-
Ischemia + Vehicle-
Ischemia + this compound10
Ischemia + this compound25
Ischemia + this compound50

Experimental Protocols

In Vitro Neuroprotection Assays

These assays are designed to assess the direct protective effects of this compound on neuronal cells subjected to oxidative stress, a common mechanism of neuronal damage.[4]

3.1.1. Cell Culture and Treatment

  • Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y) is a commonly used model for neurodegenerative disease research.[5]

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Neuronal Differentiation (Optional but Recommended): Differentiate SH-SY5Y cells by treating with retinoic acid (10 µM) for 5-7 days to obtain a more neuron-like phenotype.

  • Treatment:

    • Plate cells in 96-well plates for viability/cytotoxicity assays or larger formats for other assays.

    • Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 24 hours.

    • Induce neuronal injury by exposing cells to a neurotoxin such as hydrogen peroxide (H₂O₂, e.g., 100 µM) or glutamate (B1630785) for a specified duration (e.g., 24 hours).

3.1.2. Cell Viability Assay (MTT Assay)

  • After treatment, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan (B1609692) crystals in dimethyl sulfoxide (B87167) (DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage of the vehicle-treated control.

3.1.3. Cytotoxicity Assay (LDH Release Assay)

  • Collect the cell culture supernatant after treatment.

  • Measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells using a commercially available LDH cytotoxicity assay kit.

  • Calculate the percentage of LDH release relative to the control group with maximum LDH release (lysis buffer treated).

3.1.4. Measurement of Intracellular Reactive Oxygen Species (ROS)

  • After treatment, wash the cells with PBS.

  • Incubate the cells with 2',7'-dichlorofluorescin diacetate (DCF-DA) solution (10 µM) for 30 minutes at 37°C.

  • Wash the cells again with PBS.

  • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence microplate reader.

3.1.5. Apoptosis Assay (Caspase-3 Activity)

  • Lyse the cells after treatment and collect the protein extract.

  • Determine the protein concentration using a BCA protein assay kit.

  • Measure caspase-3 activity using a colorimetric or fluorometric caspase-3 assay kit, following the manufacturer's instructions.

  • Express the results as fold change relative to the vehicle-treated control.

In Vivo Neuroprotection Model: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model in rodents is a widely used and clinically relevant model of focal cerebral ischemia.[2]

3.2.1. Animals and Treatment

  • Animals: Use adult male Sprague-Dawley rats or C57BL/6 mice.

  • Groups:

    • Sham-operated group.

    • MCAO group treated with vehicle.

    • MCAO group treated with this compound at different doses (e.g., 10, 25, 50 mg/kg, administered intraperitoneally or orally).

  • Drug Administration: Administer the compound either before or after the induction of ischemia, depending on the study's aim (prophylactic or therapeutic effect).

3.2.2. MCAO Surgery

  • Anesthetize the animal.

  • Induce focal cerebral ischemia by occluding the middle cerebral artery using the intraluminal filament method.

  • After a specific period of occlusion (e.g., 90 minutes), withdraw the filament to allow reperfusion.

3.2.3. Neurological Deficit Scoring

  • At 24 hours post-MCAO, evaluate the neurological deficits using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).

3.2.4. Measurement of Infarct Volume

  • After the final behavioral assessment, euthanize the animals and remove the brains.

  • Slice the brain into coronal sections.

  • Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted tissue remains white.

  • Quantify the infarct volume using image analysis software.

3.2.5. Biochemical Analysis of Brain Tissue

  • Homogenize the ischemic brain tissue.

  • Measure the levels of malondialdehyde (MDA) as an indicator of lipid peroxidation using a thiobarbituric acid reactive substances (TBARS) assay.

  • Measure the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase using commercially available assay kits.

Visualization of Pathways and Workflows

Proposed Neuroprotective Mechanism of this compound

The following diagram illustrates the hypothesized signaling pathways through which this compound may exert its neuroprotective effects, based on the known actions of p-coumaric acid and general neuroprotective mechanisms.[1][6]

Neuroprotective_Pathway cluster_stress Cellular Stress cluster_compound Therapeutic Intervention cluster_pathways Cellular Pathways cluster_outcome Cellular Outcome Ischemia Ischemia Oxidative_Stress Oxidative_Stress Ischemia->Oxidative_Stress Apoptosis_Pathway Apoptotic Pathway (Caspase activation) Oxidative_Stress->Apoptosis_Pathway Compound 3-O-cis-p-Coumaroyltormentic acid Antioxidant_Response Antioxidant Response (e.g., Nrf2 activation) Compound->Antioxidant_Response Activates Compound->Apoptosis_Pathway Inhibits Antioxidant_Response->Oxidative_Stress Reduces Neuronal_Survival Neuronal_Survival Antioxidant_Response->Neuronal_Survival Neuronal_Death Neuronal_Death Apoptosis_Pathway->Neuronal_Death

Caption: Hypothesized neuroprotective signaling pathway.

Experimental Workflow for In Vitro Evaluation

The diagram below outlines the logical flow of the in vitro experiments.

In_Vitro_Workflow Start Start: In Vitro Evaluation Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Start->Cell_Culture Pre-treatment Pre-treatment with This compound Cell_Culture->Pre-treatment Induce_Injury Induce Neuronal Injury (e.g., H₂O₂) Pre-treatment->Induce_Injury Assess_Viability Assess Cell Viability (MTT Assay) Induce_Injury->Assess_Viability Assess_Cytotoxicity Assess Cytotoxicity (LDH Assay) Induce_Injury->Assess_Cytotoxicity Assess_Oxidative_Stress Measure ROS Levels (DCF-DA Assay) Induce_Injury->Assess_Oxidative_Stress Assess_Apoptosis Measure Caspase-3 Activity Induce_Injury->Assess_Apoptosis Data_Analysis Data Analysis and Interpretation Assess_Viability->Data_Analysis Assess_Cytotoxicity->Data_Analysis Assess_Oxidative_Stress->Data_Analysis Assess_Apoptosis->Data_Analysis End End Data_Analysis->End

Caption: In vitro experimental workflow.

Experimental Workflow for In Vivo Evaluation

The following diagram illustrates the workflow for the in vivo MCAO model.

In_Vivo_Workflow Start Start: In Vivo Evaluation Animal_Grouping Animal Grouping and Acclimatization Start->Animal_Grouping Drug_Administration Administration of This compound Animal_Grouping->Drug_Administration MCAO_Surgery Induction of MCAO Drug_Administration->MCAO_Surgery Neurological_Scoring Neurological Deficit Scoring MCAO_Surgery->Neurological_Scoring Infarct_Volume Infarct Volume Measurement (TTC Staining) Neurological_Scoring->Infarct_Volume Biochemical_Analysis Biochemical Analysis of Brain Tissue (MDA, SOD) Infarct_Volume->Biochemical_Analysis Data_Analysis Data Analysis and Interpretation Biochemical_Analysis->Data_Analysis End End Data_Analysis->End

Caption: In vivo experimental workflow.

References

Application Notes and Protocols: In Vivo Experimental Models for "3-O-cis-p-Coumaroyltormentic Acid" Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-O-cis-p-Coumaroyltormentic acid is a natural triterpenoid (B12794562) derivative with demonstrated in vitro activity against breast cancer cell lines. While in vivo data for this specific cis-isomer is currently limited, studies on its closely related trans-isomer, 3-O-trans-p-Coumaroyltormentic acid, have shown significant potential in targeting breast cancer stem cells (CSCs) through the downregulation of the c-Myc protein.[1][2] This suggests that similar in vivo efficacy may be achievable with the cis-isomer.

These application notes provide a detailed framework for designing and executing in vivo experimental models to evaluate the therapeutic potential of this compound, primarily focusing on breast cancer xenograft models. The protocols are based on established methodologies for studying cancer therapeutics in vivo and are adapted from the available literature on related compounds and breast cancer research.

I. Proposed In Vivo Experimental Model: Human Breast Cancer Xenograft in Immunocompromised Mice

Given the in vitro data showing the anti-proliferative effects of this compound on human breast cancer cell lines (MCF-7 and MDA-MB-231), a human tumor xenograft model in immunocompromised mice is the most relevant and widely accepted model for preclinical efficacy studies.[1]

Animal Model: Female immunodeficient mice (e.g., NOD/SCID or BALB/c nude mice), 6-8 weeks old.

Cell Lines:

  • MCF-7: Estrogen-receptor positive human breast adenocarcinoma cell line.

  • MDA-MB-231: Triple-negative human breast adenocarcinoma cell line, often used to model more aggressive breast cancers.

II. Data Presentation: Summary of In Vitro Efficacy

The following table summarizes the available in vitro quantitative data for both this compound and its trans-isomer, providing a rationale for their investigation in in vivo models.

CompoundAssayCell LineConcentrationEffectReference
This compound Cell Proliferation (MTS Assay)MCF-7, MDA-MB-231≥80 μMInhibition of cell proliferation after 48h[1]
Mammosphere FormationMCF-7, MDA-MB-23140 μMInhibition of primary mammosphere formation[1]
3-O-trans-p-Coumaroyltormentic acid Mammosphere FormationPrimary breast cancer cellsNot specifiedReduced size and number of mammospheres[1]
Cell Migration and Colony FormationMDA-MB-231Not specifiedInhibition[1]
Mammosphere ProliferationBreast CSCsNot specifiedDramatic decrease in proliferation[1]

III. Experimental Protocols

Protocol 1: Breast Cancer Xenograft Tumor Establishment

This protocol details the procedure for establishing breast cancer xenografts in immunodeficient mice.

Materials:

  • MCF-7 or MDA-MB-231 cells

  • Matrigel (Corning)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Syringes (1 mL) with 27-gauge needles

  • Female immunodeficient mice (NOD/SCID or BALB/c nude)

  • Estrogen pellets (for MCF-7 xenografts)

  • Anesthetic (e.g., isoflurane)

  • Calipers

Procedure:

  • Cell Preparation: Culture MCF-7 or MDA-MB-231 cells in appropriate media. On the day of injection, harvest cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. Keep cells on ice until injection.

  • Animal Preparation: Anesthetize the mice using isoflurane. For MCF-7 xenografts, implant a slow-release estrogen pellet subcutaneously in the dorsal neck region one day prior to cell injection.

  • Tumor Cell Implantation: Inject 100 μL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice daily for tumor appearance. Once tumors are palpable, measure the tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

Protocol 2: In Vivo Efficacy Study of this compound

This protocol outlines the procedure for evaluating the anti-tumor efficacy of the compound.

Materials:

  • Tumor-bearing mice from Protocol 1

  • This compound

  • Vehicle solution (e.g., DMSO, PEG300, Tween 80 in saline)

  • Dosing syringes and needles (appropriate for the route of administration)

  • Calipers

  • Analytical balance

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle. Prepare fresh dilutions for each administration.

  • Treatment Groups:

    • Group 1: Vehicle control (administered with the vehicle solution only)

    • Group 2: Low-dose this compound

    • Group 3: High-dose this compound

    • (Optional) Group 4: Positive control (a standard-of-care chemotherapy agent)

  • Drug Administration: Administer the compound or vehicle to the mice via the chosen route (e.g., intraperitoneal, oral gavage) at a predetermined schedule (e.g., daily, every other day) for a specified duration (e.g., 21 days).

  • Data Collection:

    • Measure tumor volume and body weight every 2-3 days.

    • Observe the mice for any signs of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and volume.

  • Tissue Analysis: Preserve tumors and major organs in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3) or flash-freeze in liquid nitrogen for molecular analysis (e.g., Western blot for c-Myc).

IV. Mandatory Visualizations

Signaling Pathway Diagram

G cluster_0 cluster_1 cluster_2 3-O-cis-p-Coumaroyltormentic_acid This compound cMyc c-Myc Protein 3-O-cis-p-Coumaroyltormentic_acid->cMyc Potential Inhibition Degradation c-Myc Degradation cMyc->Degradation Inhibition_CSC Inhibition of CSC Survival/Proliferation Degradation->Inhibition_CSC CSC_Survival Cancer Stem Cell Survival/Proliferation CSC_Survival->Inhibition_CSC

Caption: Proposed signaling pathway for this compound.

Experimental Workflow Diagram

G cluster_0 Phase 1: Tumor Establishment cluster_1 Phase 2: Efficacy Study cluster_2 Phase 3: Endpoint Analysis Cell_Culture 1. Culture Breast Cancer Cells (MCF-7 or MDA-MB-231) Cell_Injection 2. Inject Cells into Immunocompromised Mice Cell_Culture->Cell_Injection Tumor_Growth 3. Monitor Tumor Growth Cell_Injection->Tumor_Growth Randomization 4. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment 5. Administer Compound or Vehicle Randomization->Treatment Monitoring 6. Monitor Tumor Volume and Body Weight Treatment->Monitoring Euthanasia 7. Euthanize and Excise Tumors Monitoring->Euthanasia Analysis 8. Analyze Tumors (Weight, Histology, Molecular) Euthanasia->Analysis

Caption: Workflow for in vivo efficacy testing.

References

Application Notes and Protocols for Cell-Based Bioactivity Assays of 3-O-cis-p-Coumaroyltormentic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-cis-p-Coumaroyltormentic acid is a naturally occurring triterpenoid (B12794562) compound found in various plant species, including those from the Rosaceae family.[1] This molecule has garnered significant interest in the scientific community due to its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.[2][3][4][5] These application notes provide detailed protocols for cell-based assays to investigate and quantify the bioactivity of this compound, aiding in its evaluation as a potential therapeutic agent.

I. Anti-Cancer Bioactivity

This compound has demonstrated notable efficacy in inhibiting the proliferation of cancer cells and targeting cancer stem cells (CSCs), which are implicated in tumor recurrence and metastasis.[2][6] Key areas of investigation include its cytotoxic effects and its ability to modulate specific signaling pathways.

Assessment of Cytotoxicity and Anti-Proliferative Effects

A fundamental step in evaluating the anti-cancer potential of a compound is to determine its effect on cell viability and proliferation. The MTS assay is a widely used colorimetric method for this purpose.

Experimental Protocol: MTS Assay for Cell Viability

This protocol is designed to assess the anti-proliferative effects of this compound on breast cancer cell lines such as MCF-7 and MDA-MB-231.[2]

Materials:

  • This compound

  • Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 or MDA-MB-231 cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete growth medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. After 24 hours, replace the medium with fresh medium containing various concentrations of the compound (e.g., 0, 10, 20, 40, 80 µM). Include a vehicle control (e.g., DMSO) at the same concentration as in the compound-treated wells.

  • Incubation: Incubate the cells with the compound for 48 hours.

  • MTS Assay: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate the plates for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell proliferation by 50%.

Data Presentation:

Cell LineThis compound Concentration (µM)% Cell Viability (relative to control)
MCF-7 0 (Control)100
10Data
20Data
40Data
80Data
MDA-MB-231 0 (Control)100
10Data
20Data
40Data
80Data

Note: The trans-isomer showed concentration-dependent inhibition of cell proliferation at ≥40 μM for MCF-7 and ≥80 μM for MDA-MB-231 cells after 48 hours. Similar ranges can be expected for the cis-isomer.[2]

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 A Seed cells (MCF-7 or MDA-MB-231) in 96-well plate B Incubate for 24h (37°C, 5% CO2) A->B C Treat cells with varying concentrations of this compound B->C D Incubate for 48h C->D E Add MTS reagent D->E F Incubate for 1-4h E->F G Measure absorbance at 490 nm F->G

Caption: Downregulation of c-Myc by the compound.

II. Anti-Inflammatory Bioactivity

While direct studies on the anti-inflammatory effects of the cis-isomer are limited, related compounds and its trans-isomer show significant anti-inflammatory potential. [4][5]Assays typically involve stimulating immune cells like macrophages with lipopolysaccharide (LPS) and measuring the production of inflammatory mediators.

Measurement of Nitric Oxide (NO) Production

Experimental Protocol: Griess Assay for Nitrite (B80452)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or THP-1)

  • LPS

  • This compound

  • Griess reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Differentiation (for THP-1): Seed THP-1 monocytes and differentiate them into macrophages using PMA. For RAW 264.7, directly seed the cells.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with Griess reagent and incubate at room temperature.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration.

Data Presentation:

TreatmentNitrite Concentration (µM)% Inhibition of NO Production
Control (no LPS)DataN/A
LPS onlyData0
LPS + Compound (Conc. 1)DataData
LPS + Compound (Conc. 2)DataData
LPS + Compound (Conc. 3)DataData
Quantification of Pro-Inflammatory Cytokines

Experimental Protocol: ELISA for TNF-α and IL-6

This protocol measures the concentration of specific pro-inflammatory cytokines in the cell supernatant.

Materials:

  • Macrophage cell line

  • LPS

  • This compound

  • ELISA kits for TNF-α and IL-6

  • Microplate reader

Procedure:

  • Cell Treatment: Follow the same cell seeding, pre-treatment, and stimulation steps as in the Griess assay.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Use a standard curve to calculate the cytokine concentrations.

Data Presentation:

TreatmentTNF-α Concentration (pg/mL)IL-6 Concentration (pg/mL)
Control (no LPS)DataData
LPS onlyDataData
LPS + Compound (Conc. 1)DataData
LPS + Compound (Conc. 2)DataData
LPS + Compound (Conc. 3)DataData

Anti-Inflammatory Signaling Pathway

LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, NO) NFkB->Cytokines Compound 3-O-cis-p-Coumaroyltormentic acid Compound->NFkB inhibits

Caption: Inhibition of the NF-κB signaling pathway.

References

Troubleshooting & Optimization

"3-O-cis-p-Coumaroyltormentic acid" solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical information, troubleshooting advice, and frequently asked questions regarding the solubility and stability of 3-O-cis-p-Coumaroyltormentic acid for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

This compound is a natural product, specifically a pentacyclic triterpenoid (B12794562).[1] Its structure consists of a large, relatively nonpolar tormentic acid core attached to a polar cis-p-coumaroyl group via an ester linkage. This combination of a bulky hydrophobic core and a photosensitive ester group dictates its solubility and stability characteristics.

Q2: I'm having trouble dissolving the compound. What are the recommended solvents?

Q3: My compound seems to be degrading or losing activity over time. What are the primary stability concerns?

There are two primary stability concerns stemming from the compound's structure:

  • Isomerization: The cis-p-coumaroyl moiety is sensitive to light. UV exposure can cause it to isomerize to the more stable trans form, altering its biological and spectral properties.[3][4][5]

  • Hydrolysis: The ester bond linking the tormentic acid and coumaroyl groups is susceptible to hydrolysis, especially in non-neutral pH conditions (both acidic and basic).

A supplier data sheet recommends storing the solid compound at -20°C under an inert atmosphere to ensure long-term stability.[6]

Q4: Can I heat the solution to improve solubility?

Gentle warming (e.g., to 37°C) can be attempted cautiously. However, prolonged exposure to elevated temperatures may accelerate the degradation of the compound, particularly hydrolysis of the ester linkage. It is crucial to monitor for any changes in color or precipitation.

Data Summary Tables

Table 1: Expected Solubility Profile

Quantitative data is not available in published literature. This table is based on the chemical structure and solubility data of its components, such as p-coumaric acid.[2]

SolventTypeExpected SolubilityRecommendations & Remarks
Water / Aqueous Buffers Polar ProticVery Low / InsolubleNot recommended for primary dissolution. To prepare aqueous working solutions, first dissolve in an organic solvent like DMSO and then dilute.[2]
Dimethyl Sulfoxide (DMSO) Polar AproticHighRecommended for stock solutions.
Dimethyl Formamide (DMF) Polar AproticHighRecommended for stock solutions.
Ethanol / Methanol Polar ProticModerate to HighGood alternative for stock solutions. May be more suitable for certain biological assays than DMSO.
Acetonitrile (ACN) Polar AproticModerateCommonly used in analytical techniques like HPLC.
Hexane / Chloroform NonpolarLow to ModerateThe large triterpenoid core has nonpolar character, but overall polarity from hydroxyl and acid groups limits solubility.
Table 2: Stability Profile and Handling Recommendations
ConditionRisk FactorEffect on CompoundPrevention & Mitigation Strategy
Light Exposure HighIsomerization of the cis-p-coumaroyl group to the trans isomer.[4][5]Work in low-light conditions. Store solutions in amber vials or tubes wrapped in aluminum foil.
pH (Acidic/Basic) HighHydrolysis of the ester linkage, separating tormentic acid and p-coumaric acid.Maintain solutions at a neutral pH (6.8-7.4) unless the experimental protocol requires otherwise. Prepare fresh solutions in buffers just before use.
Temperature ModerateIncreased rate of degradation (hydrolysis) and potential for other reactions.Store solid compound at -20°C.[6] Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Oxygen ModerateOxidation of the phenolic hydroxyl group and double bonds.For long-term storage, overlay solutions with an inert gas (e.g., argon or nitrogen).[6] Use degassed solvents where possible.

Troubleshooting Guides & Experimental Protocols

Guide 1: Troubleshooting Poor Solubility

If you are experiencing issues with dissolving this compound, follow this workflow.

G start Start: Compound is insoluble solvent Q: Are you using an appropriate organic solvent (DMSO, DMF)? start->solvent use_org A: No. Switch to DMSO or DMF for stock solution. solvent->use_org No sonicate Q: Have you tried sonication? solvent->sonicate Yes use_org->sonicate do_sonicate A: No. Sonicate in a water bath for 5-10 minutes. sonicate->do_sonicate No warm Q: Have you tried gentle warming? sonicate->warm Yes do_sonicate->warm do_warm A: No. Warm briefly to 37°C. Do not boil. warm->do_warm No fresh Consider preparing a fresh solution from new solid material. warm->fresh Yes end Solution should be clear. Proceed with experiment. do_warm->end fresh->end G cluster_solid Solid Compound Handling cluster_solution Solution Handling s1 Store at -20°C under inert gas s2 Equilibrate to RT before opening s1->s2 sol1 Use amber vials or wrap in foil to block light s2->sol1 When preparing solution sol2 Prepare fresh working solutions in neutral pH buffer sol1->sol2 sol3 Store stock solutions at -20°C or -80°C sol2->sol3 sol4 Avoid repeated freeze-thaw cycles sol3->sol4 G cis This compound (Biologically Active Form) trans 3-O-trans-p-Coumaroyltormentic acid (Altered Activity/Properties) cis->trans UV Light / Energy trans->cis Less Favorable

References

Technical Support Center: Optimizing Extraction of 3-O-cis-p-Coumaroyltormentic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of 3-O-cis-p-Coumaroyltormentic acid.

Troubleshooting Guides

This section addresses common issues encountered during the extraction of this compound, helping users to identify and resolve problems in their experimental workflow.

Issue 1: Consistently Low or No Yield of the Target Compound

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Detailed Explanation
Improper Source Material Verify the use of Eriobotrya japonica (Loquat) callus cultures.This compound has been successfully isolated in significant quantities from callus cultures of Eriobotrya japonica.[1] Extraction from intact leaves may result in lower yields and a more complex mixture of compounds, making isolation difficult.
Suboptimal Extraction Solvent Ensure the use of a polar solvent like methanol (B129727) or a methanol/ethyl acetate (B1210297) mixture.Triterpenoids, including tormentic acid derivatives, are effectively extracted using polar solvents. Methanol is a common choice for initial extraction.[2]
Inefficient Extraction Method Consider employing ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.These methods can enhance cell wall disruption and solvent penetration, leading to higher extraction yields in shorter times compared to conventional methods like maceration.
Degradation of the Compound Avoid excessive heat and prolonged exposure to harsh pH conditions during extraction and processing.Triterpenoid saponins (B1172615) can be sensitive to high temperatures and extreme pH, which can lead to degradation and reduced yield.
Ineffective Purification Utilize appropriate chromatographic techniques for purification, such as silica (B1680970) gel chromatography followed by preparative HPLC.The initial crude extract will contain a mixture of compounds. A multi-step purification process is necessary to isolate this compound.

Issue 2: Difficulty in Separating cis and trans Isomers

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Detailed Explanation
Inadequate Chromatographic Resolution Optimize the mobile phase and column for High-Performance Liquid Chromatography (HPLC).A reversed-phase C18 column with a gradient elution of methanol and water is often effective for separating isomers of p-coumaroyltormentic acid.[3] Fine-tuning the gradient profile is crucial for achieving baseline separation.
Co-elution with Other Compounds Employ preliminary purification steps before HPLC.Use techniques like silica gel column chromatography to remove interfering compounds that may have similar retention times to the target isomers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended source material for extracting this compound?

A1: The most effective source for obtaining high yields of this compound is callus tissue cultures of Eriobotrya japonica.[1] Callus cultures have been shown to produce large amounts of triterpenes (approximately 50 mg/g dry weight), and the extraction is often simpler due to the absence of chlorophyll (B73375) and other pigments found in whole plant tissues.[1]

Q2: Which solvent system is best for the initial extraction?

A2: A common and effective solvent for the initial extraction of triterpenoids from Eriobotrya japonica is methanol.[2] Studies on the optimization of total triterpene acid extraction have shown that an ethanol (B145695) concentration of around 81% can also be optimal.[4][5] The choice may depend on the subsequent purification steps and the specific composition of the crude extract.

Q3: How can I improve the efficiency of my extraction?

A3: To improve extraction efficiency, consider implementing techniques like ultrasonic-assisted extraction (UAE) or optimizing parameters such as temperature, time, and solvent-to-solid ratio. For instance, response surface methodology has been used to determine optimal conditions for extracting total triterpene acids from Eriobotrya japonica leaves, suggesting an extraction time of 160 minutes and a solvent-to-sample ratio of 14 mL/g with 81% ethanol.[4][5]

Q4: What is a typical purification strategy for isolating this compound?

A4: A multi-step purification strategy is generally required. A common workflow involves:

  • Initial Solvent Extraction: Extraction of the dried callus material with a polar solvent like methanol.

  • Solvent Partitioning: Partitioning the crude extract between ethyl acetate and water to separate compounds based on polarity.

  • Silica Gel Column Chromatography: Fractionating the ethyl acetate soluble portion using a silica gel column with a gradient of chloroform (B151607) and methanol.

  • Preparative HPLC: Final purification of the fractions containing the target compound using a reversed-phase C18 column with a methanol-water gradient.[3]

Q5: How can I confirm the identity and purity of the isolated this compound?

A5: The identity and purity of the isolated compound should be confirmed using a combination of spectroscopic techniques. Mass spectrometry (MS) can be used to determine the molecular weight, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is essential for structural elucidation and confirming the cis configuration of the p-coumaroyl moiety.[3] High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector can be used to assess purity.

Data Presentation

The following tables summarize quantitative data on the extraction of total triterpene acids from Eriobotrya japonica leaves, which can serve as a starting point for optimizing the extraction of this compound from callus cultures.

Table 1: Effect of Ethanol Concentration on Total Triterpene Acid Yield

Ethanol Concentration (%)Extraction Time (min)Solvent to Sample Ratio (mL/g)Total Triterpene Acid Yield (%)
7015012~3.1
8015012~3.3
81 160 14 3.41
9015012~3.0

Data adapted from a response surface methodology study on Eriobotrya japonica leaves.[4][5]

Table 2: Effect of Extraction Time on Total Triterpene Acid Yield

Extraction Time (min)Ethanol Concentration (%)Solvent to Sample Ratio (mL/g)Total Triterpene Acid Yield (%)
1208012~3.0
1408012~3.2
160 81 14 3.41
1808012~3.3

Data adapted from a response surface methodology study on Eriobotrya japonica leaves.[4][5]

Table 3: Effect of Solvent to Sample Ratio on Total Triterpene Acid Yield

Solvent to Sample Ratio (mL/g)Ethanol Concentration (%)Extraction Time (min)Total Triterpene Acid Yield (%)
1080150~3.1
1280150~3.2
14 81 160 3.41
1680150~3.3

Data adapted from a response surface methodology study on Eriobotrya japonica leaves.[4][5]

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound from Eriobotrya japonica Callus Culture

This protocol is based on the methodology described by Taniguchi et al. (2002).[1]

  • Preparation of Callus Material: Freeze-dry the harvested Eriobotrya japonica callus tissue and then grind it into a fine powder.

  • Initial Extraction:

    • Suspend the dried callus powder in methanol.

    • Perform extraction at room temperature with stirring for 24 hours.

    • Filter the mixture and concentrate the methanol extract under reduced pressure to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and partition it with an equal volume of ethyl acetate.

    • Separate the layers and collect the ethyl acetate fraction.

    • Evaporate the ethyl acetate under reduced pressure to yield the ethyl acetate soluble fraction.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column packed in chloroform.

    • Dissolve the ethyl acetate soluble fraction in a minimal amount of chloroform and load it onto the column.

    • Elute the column with a stepwise gradient of increasing methanol in chloroform.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the target compound.

  • Preparative HPLC:

    • Pool the fractions containing the compound of interest and concentrate them.

    • Further purify the pooled fractions using preparative reversed-phase HPLC (C18 column).

    • Use a gradient elution system of methanol and water to separate this compound from other closely related compounds.

  • Compound Identification:

    • Confirm the structure of the purified compound using mass spectrometry (MS) and NMR (¹H and ¹³C) spectroscopy.

Mandatory Visualizations

experimental_workflow start Freeze-dried Eriobotrya japonica callus powder extraction Methanol Extraction start->extraction Solvent partitioning Ethyl Acetate-Water Partitioning extraction->partitioning Crude Extract silica_gel Silica Gel Column Chromatography partitioning->silica_gel EtOAc Fraction hplc Preparative HPLC (C18 Column) silica_gel->hplc Enriched Fractions identification Structural Identification (NMR, MS) hplc->identification Isolated Compound end Pure this compound identification->end

Caption: Experimental workflow for the extraction and isolation of this compound.

c_Myc_pathway self_renewal Self-Renewal proliferation Proliferation metastasis Metastasis c_Myc c-Myc c_Myc->self_renewal c_Myc->proliferation c_Myc->metastasis coumaroyltormentic_acid 3-O-p-Coumaroyltormentic Acid coumaroyltormentic_acid->c_Myc Inhibits

Caption: Inhibition of the c-Myc signaling pathway by 3-O-p-Coumaroyltormentic acid in breast cancer stem cells.

References

Technical Support Center: Separation of 3-O-cis-p-Coumaroyltormentic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of 3-O-cis-p-Coumaroyltormentic acid and its trans-isomer.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound from its trans-isomer?

A1: The primary challenges stem from the structural similarity of the isomers. Both this compound and its trans counterpart share the same molecular weight and triterpenoid (B12794562) backbone.[1] The key difference lies in the geometry of the p-coumaroyl moiety, leading to subtle differences in polarity and shape that make chromatographic separation difficult. Additionally, the cis-isomer is often less stable and can be prone to photoisomerization back to the more stable trans form, especially when exposed to UV light.[2][3]

Q2: How can I confirm the identity of the cis- and trans-isomers after separation?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for identification. The key distinguishing feature is the coupling constant (J value) of the two olefinic protons in the p-coumaroyl group. The cis-isomer typically exhibits a smaller coupling constant (around 12.8 Hz) compared to the trans-isomer (around 15.9 Hz).[2] Mass spectrometry can confirm the identical molecular weight of the two isomers.[1]

Q3: Is there a risk of the cis-isomer converting to the trans-isomer during the separation process?

A3: Yes, photoisomerization is a significant risk, particularly with prolonged exposure to UV light, which is often used for visualization in chromatography.[2][3] It is advisable to minimize light exposure during all stages of sample preparation, separation, and collection. Working under amber or red light and using UV detectors with the lowest effective intensity can help mitigate this issue.

Q4: Are there any alternatives to HPLC for separating these isomers?

A4: While HPLC is the most common and effective method, other chromatographic techniques can be employed, especially for initial purification or small-scale separations. Preparative Thin-Layer Chromatography (TLC) on silica (B1680970) gel can be effective.[1][4] For more challenging separations of structurally similar triterpenoids, techniques like pH-zone-refining countercurrent chromatography have been used, though specific application to these isomers is not widely documented.

Troubleshooting Guides

Issue 1: Poor Resolution or Co-elution of Isomers in HPLC
Possible Cause Troubleshooting Step
Inappropriate Column Chemistry The standard C18 stationary phase may not provide sufficient selectivity. Consider using a C30 column, which can offer better resolution for structurally similar triterpenoids. A column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase, could also be tested.
Suboptimal Mobile Phase Composition Fine-tune the mobile phase gradient. A slow, shallow gradient of acetonitrile (B52724) in acidified water is often effective. Experiment with small changes in the percentage of the organic modifier and the acid additive (e.g., trifluoroacetic acid, formic acid).
High Flow Rate Reduce the flow rate. A lower flow rate increases the interaction time of the analytes with the stationary phase, which can improve resolution, especially for closely eluting peaks.
Temperature Fluctuations Use a column oven to maintain a stable temperature. Temperature can affect the viscosity of the mobile phase and the kinetics of partitioning, thereby influencing resolution.
Issue 2: Low Yield of the cis-Isomer
Possible Cause Troubleshooting Step
Photoisomerization to the trans-form Protect the sample from light at all stages. Use amber vials for sample storage and collection. If possible, equip the HPLC system with a UV filter or work in a dimly lit room. Minimize the time the sample spends in the autosampler.
Degradation of the Isomer Ensure the stability of the isomers in the chosen solvent. Perform a stability study of the purified isomer in the mobile phase to check for degradation over time.[5] Ester hydrolysis can be a concern, so avoid strongly acidic or basic conditions if possible.
Inefficient Extraction from the Source Material Optimize the extraction protocol from the plant or reaction mixture. The choice of solvent and extraction method can significantly impact the initial ratio of cis- to trans-isomers.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

This protocol is adapted from a method for separating cis/trans isomers of a similar p-coumaroyl derivative and can be used as a starting point for optimization.[2]

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Column: Kinetex 5 µm EVO C18, 250 x 4.6 mm.

  • Mobile Phase:

    • Eluent A: Water with 0.01% trifluoroacetic acid.

    • Eluent B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0-30 min: 5% to 25% B.

    • 30-45 min: 25% to 50% B.

    • 45-47 min: 50% to 95% B.

    • 47-50 min: Hold at 95% B.

    • 50-55 min: 95% to 5% B.

  • Detection: 280 nm and 300 nm.

  • Injection Volume: 20 µL.

Preparative Thin-Layer Chromatography (TLC)

This is a general guideline for preparative TLC based on methods used for the initial isolation of these compounds.[1]

  • Stationary Phase: Silica gel 60 F254 plates (20 x 20 cm, 1 mm thickness).

  • Mobile Phase (Solvent System): Chloroform:Methanol (B129727) (20:1, v/v). This ratio may need optimization.

  • Sample Application: Dissolve the crude extract in a minimal amount of methanol and apply as a narrow band across the plate.

  • Development: Develop the plate in a saturated chromatography chamber until the solvent front reaches approximately 1 cm from the top.

  • Visualization: Visualize the bands under a UV lamp at 254 nm and 366 nm. The bands corresponding to the isomers should be marked.

  • Extraction: Scrape the silica from the marked bands and extract the compounds with methanol or ethyl acetate. Filter and evaporate the solvent to obtain the purified isomers.

Quantitative Data

The following table presents illustrative HPLC retention times for cis- and trans-isomers of a p-coumaroyl derivative, demonstrating the typical elution order and separation achievable with a C18 column. The trans-isomer, being more planar and generally less polar, often elutes later.

IsomerRetention Time (minutes)
cis-p-coumaroyl derivative28.1
trans-p-coumaroyl derivative29.3
(Data adapted from a study on comselogoside isomers)[2]

Visualizations

Separation_Workflow cluster_extraction Extraction & Initial Purification cluster_hplc HPLC Separation cluster_analysis Analysis & Characterization start Crude Extract (Mixture of Isomers) prep_tlc Preparative TLC or Silica Gel Column start->prep_tlc Initial Cleanup hplc Reversed-Phase HPLC (e.g., C18 or C30 column) prep_tlc->hplc Fine Separation cis_fraction cis-Isomer Fraction hplc->cis_fraction trans_fraction trans-Isomer Fraction hplc->trans_fraction nmr_ms NMR & MS Analysis (Confirm Identity) cis_fraction->nmr_ms uv_light UV Light Exposure cis_fraction->uv_light Photoisomerization Risk trans_fraction->nmr_ms uv_light->trans_fraction

Caption: Workflow for the separation and analysis of this compound isomers.

cMyc_Signaling_Pathway cluster_signal Signal Transduction cluster_cmyc c-Myc Regulation & Function growth_factor Growth Factor Signal receptor Receptor Activation growth_factor->receptor pathway Signaling Cascade (e.g., MAPK/ERK) receptor->pathway cmyc c-Myc Protein pathway->cmyc Stabilization & Upregulation target_genes Target Gene Expression (e.g., Cyclins, CD44) cmyc->target_genes Transcription Factor proliferation Cell Proliferation & Self-Renewal target_genes->proliferation inhibitor 3-O-p-Coumaroyltormentic Acid inhibitor->cmyc Induces Degradation

Caption: Simplified diagram of c-Myc signaling and its inhibition.

References

Technical Support Center: 3-O-cis-p-Coumaroyltormentic Acid Degradation and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-O-cis-p-Coumaroyltormentic acid.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation products of this compound?

While specific degradation studies on this compound are not extensively documented, based on its chemical structure, the primary degradation products are expected to be:

  • 3-O-trans-p-Coumaroyltormentic acid: Isomerization of the cis-p-coumaroyl moiety to the more stable trans form is a highly probable degradation pathway, often induced by light, heat, or acidic/basic conditions. Studies on similar compounds like rosmarinic acid have shown this cis-trans isomerization.[1]

  • Tormentic acid: Hydrolysis of the ester linkage between the coumaroyl group and the tormentic acid backbone.

  • cis-p-Coumaric acid: Released upon hydrolysis of the parent compound.

  • trans-p-Coumaric acid: Formed from the isomerization of released cis-p-coumaric acid.

Q2: What analytical methods are recommended for studying the degradation of this compound?

A multi-faceted approach employing various analytical techniques is recommended for a comprehensive analysis of this compound and its degradation products.[2][3]

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone for separation and quantification. A reversed-phase C18 column is typically suitable.

    • Detectors:

      • Diode Array Detector (DAD) or UV-Vis Detector: For detecting the coumaroyl moiety, which has a strong UV absorbance.

      • Evaporative Light Scattering Detector (ELSD): Useful for detecting the triterpenoid (B12794562) components, which may have poor UV absorbance.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Essential for the identification of unknown degradation products by providing molecular weight and fragmentation patterns.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For the definitive structural elucidation of isolated degradation products.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to analyze the triterpenoid aglycone (tormentic acid) after hydrolysis and derivatization.[5]

Troubleshooting Guides

Issue 1: Unexpected peaks in HPLC chromatogram during stability studies.

Possible Cause 1: Isomerization

  • Troubleshooting: The cis isomer can convert to the trans isomer. Compare the retention time of the new peak with a standard of 3-O-trans-p-Coumaroyltormentic acid if available. The trans isomer is generally more retained on a C18 column.

  • Solution: Analyze the sample using LC-MS to confirm if the new peak has the same mass-to-charge ratio (m/z) as the parent compound.

Possible Cause 2: Hydrolysis

  • Troubleshooting: Hydrolysis will lead to the formation of tormentic acid and p-coumaric acid.

  • Solution: Spike the sample with standards of tormentic acid and p-coumaric acid to see if the retention times of the new peaks match.

Possible Cause 3: Oxidation/Further Degradation

  • Troubleshooting: The molecule may be susceptible to oxidation, leading to a variety of minor degradation products.

  • Solution: Use LC-MS/MS to identify the molecular weights of the new peaks and deduce their potential structures based on fragmentation patterns.

Issue 2: Poor resolution between cis and trans isomers in HPLC.
  • Troubleshooting: The separation of geometric isomers can be challenging.

  • Solution:

    • Optimize the mobile phase: A shallow gradient with a lower initial organic solvent concentration can improve resolution. Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol).

    • Lower the temperature: Running the column at a lower temperature can sometimes enhance the separation of isomers.

    • Change the stationary phase: Consider a different column chemistry, such as a phenyl-hexyl or a biphenyl (B1667301) column, which can offer different selectivity for aromatic compounds.

Issue 3: Difficulty in identifying unknown degradation products.
  • Troubleshooting: Standard reference materials for all potential degradation products may not be available.

  • Solution:

    • High-Resolution Mass Spectrometry (HRMS): Use LC-HRMS (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements, which can help in determining the elemental composition of the unknown peaks.

    • Tandem Mass Spectrometry (MS/MS): Analyze the fragmentation patterns of the parent compound and the unknown peaks. Commonalities in fragment ions can provide clues about the structure of the degradation products.

    • Forced Degradation Studies: Subject the parent compound to specific stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This can help in assigning structures to the peaks observed in the stability study.

Experimental Protocols

Protocol 1: HPLC-DAD Method for Separation of this compound and its Potential Degradation Products
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-35 min: 20% to 80% B

    • 35-40 min: 80% B

    • 40-41 min: 80% to 20% B

    • 41-50 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • DAD Wavelength: 280 nm and 310 nm

Protocol 2: Forced Degradation Study
  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 2 hours.

  • Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 105 °C for 48 hours.

  • Photodegradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all samples by the developed HPLC-DAD and LC-MS methods.

Data Presentation

Table 1: HPLC Retention Times of this compound and Potential Degradation Products

CompoundExpected Retention Time (min)
cis-p-Coumaric acid~ 5.2
trans-p-Coumaric acid~ 6.8
Tormentic acid~ 25.4
This compound~ 30.1
3-O-trans-p-Coumaroyltormentic acid~ 32.5

Note: Retention times are estimates and will vary depending on the specific HPLC system and conditions.

Visualizations

degradation_pathway parent This compound trans_isomer 3-O-trans-p-Coumaroyltormentic acid parent->trans_isomer Isomerization (Light, Heat) tormentic Tormentic acid parent->tormentic Hydrolysis cis_coumaric cis-p-Coumaric acid parent->cis_coumaric Hydrolysis trans_coumaric trans-p-Coumaric acid cis_coumaric->trans_coumaric Isomerization

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample This compound Sample forced_degradation Forced Degradation (Acid, Base, Heat, Light, Oxidation) sample->forced_degradation hplc HPLC-DAD Analysis (Quantification & Purity) forced_degradation->hplc lcms LC-MS/MS Analysis (Identification of Degradants) hplc->lcms Characterize Unknowns nmr NMR Spectroscopy (Structure Elucidation) lcms->nmr Confirm Structures

Caption: General workflow for the analysis of degradation products.

References

Technical Support Center: Enhancing In Vivo Bioavailability of 3-O-cis-p-Coumaroyltormentic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the in vivo bioavailability of 3-O-cis-p-Coumaroyltormentic acid, a promising natural triterpenoid (B12794562) with anti-cancer properties.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic applications?

This compound is a triterpenoid saponin. Research has shown its potential as an anti-cancer agent, particularly in breast cancer, where it has been found to inhibit cancer stem cell formation through the downregulation of the c-Myc protein.[1]

Q2: What are the main challenges in the in vivo application of this compound?

Like many triterpenoid saponins (B1172615), this compound is expected to have low oral bioavailability. The primary reasons for this are:

  • Poor Aqueous Solubility: Triterpenoids are generally lipophilic, leading to limited dissolution in the gastrointestinal fluids, which is a critical step for absorption.[2][3][4]

  • Low Permeability: While some saponins can enhance membrane permeability, the inherent characteristics of the molecule might limit its passage across the intestinal epithelium.[5][6][7]

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver before it reaches systemic circulation, reducing the concentration of the active form.[4]

Q3: What are the general strategies to improve the bioavailability of poorly soluble compounds like this compound?

Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[8][9][10][11] These include:

  • Particle Size Reduction: Micronization and nanonization increase the surface area of the drug, which can improve the dissolution rate.[12]

  • Solid Dispersions: Dispersing the compound in a polymer matrix at a molecular level can enhance solubility and dissolution.[11]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles can improve the solubility and absorption of lipophilic compounds.[9][12]

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.

Troubleshooting Guide: In Vivo Studies

This guide addresses common issues encountered during in vivo experiments with this compound and similar natural products.

Problem Potential Cause Recommended Action
Low or no detectable plasma concentration Poor Bioavailability: The compound is not being absorbed efficiently.- Optimize Formulation: Employ bioavailability enhancement strategies as listed in the FAQs. - Increase Dose: If toxicity profiles allow, a higher dose may result in detectable plasma levels. - Alternative Route of Administration: Consider intraperitoneal (IP) or intravenous (IV) injection to bypass first-pass metabolism, though this may not be suitable for all study objectives.
Rapid Metabolism/Clearance: The compound is being quickly eliminated from the body.- Pharmacokinetic Modeling: Conduct a full pharmacokinetic study to understand the compound's clearance rate. - Co-administration with Metabolic Inhibitors: Use of inhibitors of key metabolic enzymes (e.g., cytochrome P450) could increase exposure, but this should be done with caution and thorough justification.
Analytical Method Sensitivity: The analytical method (e.g., LC-MS/MS) is not sensitive enough to detect low concentrations.- Optimize Analytical Method: Improve extraction efficiency from plasma and enhance the sensitivity of the detection method.
High variability in plasma concentrations between animals Inconsistent Dosing: Inaccurate or inconsistent administration of the compound.- Standardize Dosing Technique: Ensure all personnel are trained and use a consistent oral gavage or administration technique. - Homogeneity of Formulation: Ensure the dosing formulation is a homogenous suspension or solution to provide a consistent dose.
Biological Variability: Inherent physiological differences between individual animals.- Increase Sample Size: A larger group of animals can help to account for biological variability and improve statistical power. - Fasting: Ensure a consistent fasting period for all animals before dosing to minimize variability in gastrointestinal conditions.
Compound precipitates in the dosing vehicle Poor Solubility in Vehicle: The selected vehicle cannot maintain the compound in a soluble or stable suspended state.- Solubility Screening: Test the solubility of the compound in a range of pharmaceutically acceptable vehicles and co-solvents. - Use of Surfactants/Solubilizers: Incorporate surfactants or other solubilizing agents to improve stability. - pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle may improve solubility.
Unexpected Toxicity or Adverse Effects Off-Target Effects: The compound may be interacting with unintended biological targets.- Dose-Response Study: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). - In Vitro Profiling: Screen the compound against a panel of off-target proteins to identify potential liabilities.
Vehicle Toxicity: The dosing vehicle itself may be causing adverse effects.- Vehicle-Only Control Group: Always include a control group that receives only the vehicle to assess its effects. - Use of GRAS Excipients: Whenever possible, use excipients that are Generally Recognized As Safe (GRAS).

Experimental Protocols

Protocol 1: Preparation of an Oral Formulation (General Example)

This protocol provides a general guideline for preparing a suspension of a poorly soluble compound for oral gavage in mice. The specific vehicle composition should be optimized for this compound.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% w/v carboxymethylcellulose (CMC) in sterile water, or a mixture of PEG400, Tween 80, and saline)

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Volumetric flasks

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired dose, dosing volume (typically 5-10 mL/kg for mice), and the number of animals.

  • Weigh the compound accurately.

  • Triturate the compound with a small amount of the vehicle in a mortar to form a smooth paste. This helps in wetting the powder and preventing clumping.

  • Gradually add the remaining vehicle while continuously stirring or mixing.

  • Transfer the suspension to a suitable container and stir continuously using a magnetic stirrer until a homogenous suspension is achieved.

  • Prepare the formulation fresh daily to ensure stability. Keep the suspension stirring during the dosing procedure to maintain homogeneity.

Protocol 2: Oral Gavage Administration in Mice

This protocol describes the standard procedure for oral gavage in mice. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Prepared oral formulation

  • Appropriately sized gavage needle (e.g., 20-22 gauge, 1.5-inch flexible or rigid with a ball tip)

  • Syringe (1 mL)

  • Animal scale

Procedure:

  • Weigh the mouse to determine the correct volume of the formulation to administer.

  • Gently restrain the mouse by the scruff of the neck to immobilize the head. The body should be supported, and the head and neck slightly extended to create a straight line to the esophagus.

  • Insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the roof of the mouth.

  • Allow the mouse to swallow the tip of the needle. The needle should then pass smoothly down the esophagus into the stomach. If resistance is met, do not force the needle; withdraw and re-attempt.

  • Slowly administer the formulation by depressing the syringe plunger.

  • Withdraw the needle smoothly in the same direction it was inserted.

  • Return the mouse to its cage and monitor for any signs of distress.

Signaling Pathway and Workflow Diagrams

Signaling Pathways

This compound has been reported to downregulate c-Myc, a key transcription factor in cancer cell proliferation and survival.[1] Additionally, STAT3 is a critical signaling pathway often constitutively activated in cancer, and its downstream targets include c-Myc.[13][14][15][16][17]

c_Myc_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinases (RTKs) Growth_Factors->Receptor RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway Receptor->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Receptor->PI3K_AKT_mTOR c_Myc c-Myc RAS_RAF_MEK_ERK->c_Myc PI3K_AKT_mTOR->c_Myc Cell_Cycle_Progression Cell Cycle Progression c_Myc->Cell_Cycle_Progression Proliferation Cell Proliferation c_Myc->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis c_Myc->Apoptosis_Inhibition Compound 3-O-cis-p-Coumaroyltormentic acid Compound->c_Myc

Caption: c-Myc signaling pathway and the inhibitory point of this compound.

STAT3_Signaling_Pathway Cytokines Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokines->Receptor JAK JAKs Receptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer (Phosphorylated) STAT3->STAT3_dimer Nucleus Nucleus STAT3_dimer->Nucleus Gene_Transcription Gene Transcription (c-Myc, Cyclin D1, Bcl-2) Nucleus->Gene_Transcription Proliferation Proliferation & Survival Gene_Transcription->Proliferation

Caption: Overview of the JAK/STAT3 signaling pathway.

Experimental Workflow

Bioavailability_Workflow Start Start: Poorly Soluble This compound Formulation Formulation Development (e.g., SEDDS, Nanoparticles, Solid Dispersion) Start->Formulation InVitro In Vitro Characterization (Solubility, Dissolution, Stability) Formulation->InVitro Animal_Study In Vivo Animal Study (Oral Administration) InVitro->Animal_Study Blood_Sampling Serial Blood Sampling Animal_Study->Blood_Sampling Analysis LC-MS/MS Analysis of Plasma Samples Blood_Sampling->Analysis PK_Analysis Pharmacokinetic (PK) Parameter Calculation (AUC, Cmax, Tmax) Analysis->PK_Analysis End End: Determination of Bioavailability PK_Analysis->End

Caption: Experimental workflow for assessing the in vivo bioavailability of a formulated compound.

References

Technical Support Center: Overcoming Resistance in Cancer Cells with 3-O-cis-p-Coumaroyltormentic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for investigating the role of "3-O-cis-p-Coumaroyltormentic acid" in overcoming cancer cell resistance, with a focus on its effects on cancer stem cells (CSCs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported mechanism of action in cancer cells?

A1: this compound is a triterpene acid.[1] Research indicates that it inhibits breast cancer cell proliferation and the formation of mammospheres, which are enriched in cancer stem cells.[1][2] The primary mechanism of action is the downregulation of the c-Myc protein, a key survival factor for cancer stem cells. By inducing the degradation of c-Myc, the compound disrupts CSC self-renewal and proliferation.[1][2]

Q2: In which cancer cell lines has this compound been shown to be effective?

A2: The primary research has demonstrated its efficacy in the human breast cancer cell lines MCF-7 and MDA-MB-231.[1]

Q3: What are the effective concentrations of this compound for inhibiting cancer cell proliferation and mammosphere formation?

A3: Inhibition of cell proliferation in MCF-7 and MDA-MB-231 cells has been observed at concentrations ≥80 μM after 48 hours of stimulation. The formation of primary mammospheres from these cell lines was inhibited at a concentration of 40 μM.[1]

Q4: How does this compound affect cancer stem cell populations?

A4: The compound has been shown to reduce the CD44high/CD24low subpopulation and the aldehyde dehydrogenase (ALDH)-expressing cell population, both of which are characteristic markers of breast cancer stem cells.[1][2] It also reduces the expression of self-renewal-related genes such as CD44, SOX2, and OCT4.[2]

Q5: What is the difference between the cis and trans isomers of 3-O-p-Coumaroyltormentic acid?

A5: The available research has investigated both the cis and trans isomers. Both have been shown to inhibit mammosphere formation. The trans isomer has also been specifically noted to inhibit the migration and colony formation of MDA-MB-231 cells.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Mammosphere Formation Assay
Issue Possible Cause(s) Troubleshooting Steps
Low or no mammosphere formation in control group - Suboptimal cell seeding density. - Poor cell viability. - Incorrect media formulation. - Plates are not ultra-low attachment.- Optimize cell seeding density for your specific cell line. - Ensure a single-cell suspension with high viability before plating. - Double-check the composition and supplements of the mammosphere culture medium. - Use high-quality ultra-low attachment plates to prevent cell adhesion.
High variability in mammosphere size and number - Cell clumping during seeding. - Disturbance of plates during incubation. - Inconsistent coating of ultra-low attachment plates.- Ensure a single-cell suspension by gentle pipetting or passing through a cell strainer. - Avoid disturbing the plates during the incubation period. - Use pre-tested, high-quality ultra-low attachment plates.
Unexpectedly high cell death with compound treatment - Compound concentration is too high. - Solvent toxicity.- Perform a dose-response curve to determine the optimal concentration. - Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level.
Cell Proliferation (MTT) Assay
Issue Possible Cause(s) Troubleshooting Steps
High background absorbance - Contamination of media or cells. - Incomplete removal of media before adding solubilization buffer. - Phenol (B47542) red in the media.- Use sterile techniques and check for contamination. - Carefully aspirate all media before adding the solubilization buffer. - Use phenol red-free media if possible, or use a background control.
Low signal or poor dynamic range - Low cell number. - Insufficient incubation time with MTT. - Incomplete solubilization of formazan (B1609692) crystals.- Optimize the initial cell seeding density. - Increase the incubation time with MTT (typically 2-4 hours). - Ensure complete solubilization by pipetting up and down or incubating for a longer period.
Inconsistent results between replicates - Uneven cell seeding. - Edge effects in the microplate. - Incomplete mixing of reagents.- Ensure a homogenous cell suspension before seeding. - Avoid using the outer wells of the plate or fill them with sterile media. - Mix all reagents thoroughly before and after adding to the wells.
Western Blot for c-Myc
Issue Possible Cause(s) Troubleshooting Steps
No or weak c-Myc signal - Low protein concentration. - Inefficient protein transfer. - Primary antibody not optimized. - c-Myc is a short-lived protein.- Load a sufficient amount of protein (20-30 µg). - Verify transfer efficiency with Ponceau S staining. - Optimize the primary antibody concentration and incubation time. - Harvest cells quickly and use protease inhibitors in the lysis buffer.
High background - Insufficient blocking. - Primary or secondary antibody concentration too high. - Inadequate washing.- Increase blocking time or use a different blocking agent. - Titrate antibody concentrations. - Increase the number and duration of wash steps.
Non-specific bands - Antibody cross-reactivity. - Protein degradation.- Use a highly specific monoclonal antibody. - Work quickly on ice and use protease inhibitors to minimize protein degradation.

Quantitative Data Summary

The following tables summarize the quantitative data from the key research paper on the effects of 3-O-p-Coumaroyltormentic acid on breast cancer cells.

Table 1: Inhibition of Cell Proliferation and Mammosphere Formation

Parameter Cell Line(s) Compound Concentration Effect Reference
Cell ProliferationMCF-7, MDA-MB-231This compound≥80 μMInhibition after 48h[1]
Primary Mammosphere FormationMCF-7, MDA-MB-231This compound40 μMInhibition[1]
Mammosphere FormationBreast Cancer Cell Lines3-O-trans-p-Coumaroyltormentic acidNot specifiedEffective inhibition[1]

Table 2: Effects on Cancer Stem Cell Markers and Related Gene Expression

Parameter Cell Line Effect of 3-O-p-Coumaroyltormentic acid Reference
CD44high/CD24low SubpopulationMDA-MB-231Reduction[1][2]
ALDH-positive Cell PopulationMDA-MB-231Reduction[1][2]
Self-renewal Gene Expression (CD44, SOX2, OCT4)Not specifiedReduction[2]
c-Myc Protein LevelsNot specifiedPreferential reduction through induced degradation[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of this compound.

Mammosphere Formation Assay

Objective: To assess the effect of this compound on the self-renewal capacity of cancer stem cells.

Materials:

  • Breast cancer cell lines (MCF-7, MDA-MB-231)

  • DMEM/F12 medium

  • B27 supplement

  • EGF (20 ng/mL)

  • bFGF (20 ng/mL)

  • Heparin (4 µg/mL)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • PBS

  • Ultra-low attachment 6-well plates

  • This compound stock solution

  • DMSO (vehicle control)

Procedure:

  • Culture breast cancer cells to 70-80% confluency.

  • Harvest cells using Trypsin-EDTA and neutralize with serum-containing media.

  • Centrifuge the cell suspension and resuspend the pellet in serum-free DMEM/F12.

  • Perform a viable cell count using a hemocytometer and Trypan Blue.

  • Prepare a single-cell suspension by passing the cells through a 40 µm cell strainer.

  • Seed cells at a low density (e.g., 5,000 cells/mL) in ultra-low attachment 6-well plates with mammosphere culture medium (DMEM/F12, B27, EGF, bFGF, Heparin, Penicillin-Streptomycin).

  • Add this compound to the desired final concentration (e.g., 40 µM). Include a vehicle control (DMSO).

  • Incubate the plates at 37°C in a 5% CO2 incubator for 7-10 days without disturbing them.

  • Count the number of mammospheres (typically >50 µm in diameter) per well using an inverted microscope.

  • Calculate the Mammosphere Forming Efficiency (MFE) as: (Number of mammospheres / Number of cells seeded) x 100%.

Cell Proliferation (MTT) Assay

Objective: To determine the effect of this compound on the proliferation of cancer cells.

Materials:

  • Breast cancer cell lines (MCF-7, MDA-MB-231)

  • Complete growth medium

  • 96-well plates

  • This compound stock solution

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (DMSO).

  • Incubate for the desired time period (e.g., 48 hours).

  • Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for c-Myc Protein

Objective: To analyze the effect of this compound on c-Myc protein expression.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against c-Myc

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Lyse the cells in RIPA buffer on ice.

  • Determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Visualize the protein bands using an ECL detection reagent and an imaging system.

  • Re-probe the membrane with a loading control antibody to ensure equal protein loading.

Visualizations

Below are diagrams illustrating key concepts and workflows related to the action of this compound.

G cluster_0 Experimental Workflow: Assessing Anti-CSC Activity start Breast Cancer Cell Lines (MCF-7, MDA-MB-231) treatment Treat with This compound start->treatment mammosphere Mammosphere Formation Assay treatment->mammosphere flow Flow Cytometry (CD44/CD24) treatment->flow western Western Blot (c-Myc) treatment->western outcome1 Inhibition of Self-Renewal mammosphere->outcome1 outcome2 Reduction of CSC Population flow->outcome2 outcome3 Downregulation of c-Myc Protein western->outcome3

Caption: Experimental workflow for evaluating the anti-cancer stem cell effects of this compound.

G compound This compound cmyc c-Myc Protein compound->cmyc induces degradation Increased Degradation cmyc->degradation selfrenewal CSC Self-Renewal (Mammosphere Formation) degradation->selfrenewal inhibits proliferation CSC Proliferation degradation->proliferation inhibits G cluster_1 Troubleshooting Logic: Low Mammosphere Formation start Low MFE q1 Is single-cell suspension confirmed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is cell viability high (>90%)? a1_yes->q2 fix1 Re-suspend and filter cells a1_no->fix1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is media formulation correct? a2_yes->q3 fix2 Use healthier cell culture a2_no->fix2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Check plate quality and seeding density a3_yes->end fix3 Prepare fresh media a3_no->fix3

References

Troubleshooting NMR signal overlap in "3-O-cis-p-Coumaroyltormentic acid" analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering NMR signal overlap during the analysis of "3-O-cis-p-Coumaroyltormentic acid".

Frequently Asked Questions (FAQs)

Q1: Why is the ¹H NMR spectrum of my this compound sample so complex and crowded?

A1: The structural complexity of this compound is the primary reason for significant signal overlap in its ¹H NMR spectrum. This complexity arises from several factors:

  • Large Triterpenoid Scaffold: The molecule possesses a large, rigid pentacyclic triterpene core (tormentic acid). This structure contains a high number of protons in similar chemical environments, particularly in the aliphatic region (approx. 0.8-2.5 ppm).[1]

  • Numerous CH and CH₂ Groups: The tormentic acid backbone features many methylene (B1212753) (CH₂) and methine (CH) groups, leading to a high density of signals in a narrow chemical shift range.[1]

  • Complex Spin Systems: Extensive scalar (J-J) coupling between adjacent protons creates intricate and overlapping multiplet patterns, making it difficult to discern individual signals and extract coupling constants.[1]

  • Stereochemistry: The molecule has numerous stereocenters, meaning protons on the same carbon can be chemically non-equivalent (diastereotopic), further increasing the number of signals.

These factors combined result in a ¹H NMR spectrum where many resonances obscure one another, complicating structural elucidation and verification.[2]

Q2: The aliphatic and olefinic regions of my ¹H NMR spectrum are particularly overlapped. What advanced NMR experiments can help resolve these signals?

A2: When standard 1D ¹H NMR spectra are insufficient due to signal overlap, multi-dimensional NMR techniques are essential.[3][4] These experiments spread the NMR signals across two or more frequency dimensions, significantly enhancing resolution.[5][6] For resolving specific types of overlap in this compound, consider the following:

  • 2D J-Resolved Spectroscopy: This is an excellent first step to simplify a crowded spectrum. It separates chemical shift information onto one axis (F2) and coupling constant information onto a second axis (F1).[7][8] This effectively collapses complex multiplets into single peaks along the chemical shift axis, making it easier to identify individual proton resonances that were previously hidden.[9]

  • 1D TOCSY (Total Correlation Spectroscopy): If you can identify even one well-resolved proton signal belonging to a specific spin system (e.g., a proton in the coumaroyl moiety or an anomeric proton if it were a glycoside), a 1D TOCSY experiment can be invaluable.[10][11] By selectively irradiating that single proton, you can generate a 1D subspectrum that reveals all other protons within that same coupled network.[12][13] This is highly effective for isolating the signals of the coumaroyl group from the triterpene backbone, or for tracing out specific ring systems within the triterpene.

  • HSQC-TOCSY (Heteronuclear Single Quantum Coherence - Total Correlation Spectroscopy): This powerful experiment combines the resolving power of a ¹³C dimension with the connectivity information of a TOCSY experiment.[14][15] It helps to resolve overlapping proton systems by correlating a proton to its directly attached carbon and then showing all other protons in that spin system along the same carbon chemical shift.[16] This is particularly useful for separating the intricate proton networks of the triterpene scaffold.[17]

Below is a workflow to help decide which experiment to use.

G start Overlapping 1H NMR Spectrum jres Need to simplify multiplets and find chemical shifts? start->jres run_jres Run 2D J-Resolved jres->run_jres Yes tocsy Have an isolated signal and need to see its spin system? jres->tocsy No run_jres->tocsy run_1d_tocsy Run selective 1D-TOCSY tocsy->run_1d_tocsy Yes hsqc Proton systems overlap but are attached to different carbons? tocsy->hsqc No run_1d_tocsy->hsqc run_hsqc_tocsy Run HSQC-TOCSY hsqc->run_hsqc_tocsy Yes end Resolved Signals hsqc->end No run_hsqc_tocsy->end

Caption: Workflow for selecting advanced NMR experiments.

Q3: What are the expected chemical shifts for this compound, and which regions are most prone to overlap?

Table 1: Representative ¹H NMR Chemical Shifts (Based on data for the trans-isomer in CD₃OD, with expected variations for the cis-isomer noted)

Functional GroupExpected Chemical Shift (ppm)Notes on Overlap and cis-Isomer
Triterpene Methyls~0.8 - 1.3High potential for overlap between the seven methyl signals.
Triterpene Aliphatic (CH, CH₂)~1.0 - 2.5Most severe overlap region. Dozens of protons create a complex, unresolved envelope.
H-3 (ester linkage)~5.01May be overlapped with other oxygenated methine signals.
cis-Olefinic Protons (H-7', H-8')δ 5.86 and 6.86[18]These are key differentiating signals from the trans-isomer (δ 6.80 and 7.61).[18] Their coupling constant will be smaller (~12-13 Hz) than the trans (~16 Hz).
Aromatic Protons (Coumaroyl)~6.3 - 7.5Generally well-resolved from the aliphatic region but may overlap with each other.

Table 2: Representative ¹³C NMR Chemical Shifts (Based on data for the trans-isomer, with expected variations for the cis-isomer noted)

Functional GroupExpected Chemical Shift (ppm)Notes on Overlap and cis-Isomer
Triterpene Methyls~15 - 30Generally well-resolved.
Triterpene Aliphatic (CH, CH₂)~18 - 60Some potential for overlap, but significantly better resolved than in the ¹H spectrum.
C-3 (ester linkage)~80 - 85Typically in a clear region.
Olefinic & Aromatic Carbons~115 - 160Chemical shifts of the coumaroyl carbons will differ slightly between cis and trans isomers.[18]
Carbonyls (C-28 and C-9')~169, ~180Usually well-resolved in the downfield region.

Experimental Protocols

Protocol 1: Selective 1D TOCSY Experiment

This experiment is used to identify all protons belonging to a single spin system by selectively exciting one proton in that system.[10][12]

  • Setup & Standard ¹H Spectrum:

    • Prepare a sample of appropriate concentration.

    • Acquire a standard, high-quality 1D ¹H NMR spectrum.

    • Carefully reference the spectrum and identify the precise chemical shift (in Hz) of a well-resolved target proton.[20]

  • Parameter Setup (Instrument Specific):

    • Load a standard selective 1D TOCSY pulse program (e.g., selmlgp on Bruker systems).[20]

    • Set the selective pulse parameters: Define the shape (e.g., Gaussian), duration, and power level to ensure clean excitation of only the target resonance.[20]

    • Set the TOCSY mixing time (d9 or mix). A typical starting value is 60-80 ms (B15284909). Longer mixing times allow magnetization to transfer to more distant protons in the spin system.[21] You may need to optimize this value.

  • Acquisition:

    • Run the experiment. A minimum of 8 or 16 scans is often recommended for good signal-to-noise and artifact suppression.[21]

  • Processing and Analysis:

    • Apply Fourier transform, phase correction, and baseline correction.

    • The resulting spectrum will show only the signals from the proton that was irradiated and all other protons to which it is J-coupled within its spin system.

Protocol 2: 2D J-Resolved Experiment

This experiment separates chemical shifts and J-couplings into two different dimensions, simplifying complex multiplets.[9]

  • Setup & Standard ¹H Spectrum:

    • Acquire a standard 1D ¹H spectrum to determine the spectral width (sw) and transmitter offset (o1p).

  • Parameter Setup (Instrument Specific):

    • Load a standard J-Resolved pulse program (e.g., jres).

    • The F2 (chemical shift) dimension will use the parameters from your 1D spectrum.

    • Set the spectral width for the F1 (coupling) dimension. This is typically narrow, around 50-100 Hz.

    • Set the number of increments in the F1 dimension (ni or td1). A value of 128 or 256 is a common starting point.

    • Set the number of scans (nt) per increment (e.g., 4, 8, or 16).

  • Acquisition:

    • Start the acquisition. This is a relatively quick 2D experiment.

  • Processing and Analysis:

    • Perform a 2D Fourier transform.

    • The spectrum typically requires a 45° tilt (xfb command TILT on some systems) to align the chemical shifts horizontally and display the multiplet structures vertically.

    • The projection of the tilted spectrum onto the F2 axis yields a "J-decoupled" ¹H spectrum, where each multiplet has collapsed into a singlet, greatly aiding in the identification of overlapped signals.[7][22]

Protocol 3: 2D ¹H-¹³C HSQC-TOCSY Experiment

This experiment generates a ¹³C-edited TOCSY spectrum, resolving overlapping proton systems based on the chemical shift of their attached carbons.[17]

  • Setup & Standard Spectra:

    • Acquire standard 1D ¹H and ¹³C spectra to determine the respective spectral widths and offsets.

  • Parameter Setup (Instrument Specific):

    • Load a standard gradient-selected, phase-sensitive HSQC-TOCSY pulse program (e.g., ghsqctoxy).[15]

    • Set the ¹H (F2) and ¹³C (F1) spectral widths and offsets based on your 1D spectra.

    • Set the number of increments in the F1 dimension (ni). For natural abundance samples, 256 or 512 increments are common.

    • Set the number of scans (nt) per increment. This will depend on sample concentration but is often a multiple of 8 (e.g., 8, 16, 32).

    • Set the TOCSY mixing time (mix), typically 80 ms is a good starting point.[15]

  • Acquisition:

    • Ensure the probe is properly tuned to both ¹H and ¹³C frequencies.

    • Start the acquisition. This can be a lengthy experiment depending on the sample concentration and desired resolution.

  • Processing and Analysis:

    • Perform a 2D Fourier transform.

    • The resulting spectrum will show standard HSQC cross-peaks (correlating a proton to its directly attached carbon).

    • Additionally, for each HSQC peak, there will be a series of TOCSY transfer peaks appearing at the same ¹³C chemical shift (F1) but at the ¹H chemical shifts (F2) of the other protons in that spin system.[15][16]

G cluster_1d 1D NMR cluster_2d 2D NMR for Resolution H1_spec 1H Spectrum (Overlapped Signals) JRES 2D J-Resolved H1_spec->JRES Separates J & δ TOCSY 1D/2D TOCSY H1_spec->TOCSY Shows Spin Systems HSQC 2D HSQC-TOCSY H1_spec->HSQC Resolves via 13C JRES_out Simplified Multiplets JRES->JRES_out TOCSY_out Connected Protons Identified TOCSY->TOCSY_out HSQC_out Resolved 1H-1H Correlations HSQC->HSQC_out

References

Method development for quantifying "3-O-cis-p-Coumaroyltormentic acid" in biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Quantification of 3-O-cis-p-Coumaroyltormentic Acid

Welcome to the technical support resource for the method development and quantification of this compound in biological matrices. This guide provides detailed experimental protocols, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their analytical endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification challenging?

A1: this compound is a triterpenoid (B12794562) saponin (B1150181), a class of natural products found in various plants, such as Loquat (Eriobotrya japonica)[1][2]. It consists of a tormentic acid core esterified with a cis-p-coumaric acid moiety[3]. Quantification is challenging due to several factors:

  • Isomerization: The cis-isomer is sensitive to UV light and can isomerize to the more stable trans-form (3-O-trans-p-Coumaroyltormentic acid)[4][5][6]. This requires careful sample handling to prevent inaccurate quantification.

  • Matrix Effects: Biological matrices like plasma or tissue homogenates are complex and can cause ion suppression or enhancement in mass spectrometry, affecting accuracy and sensitivity[7][8].

  • Low Concentrations: As with many natural products, endogenous or administered concentrations in biological samples can be very low, requiring highly sensitive analytical methods.

  • Lack of Commercial Standards: A certified reference standard for the cis-isomer may not be readily available, complicating absolute quantification.

Q2: Which analytical technique is best suited for quantifying this compound?

A2: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the recommended technique. It offers the high sensitivity, selectivity, and resolution required to distinguish the analyte from endogenous matrix components and its trans-isomer[9][10][11].

Q3: What ionization mode is recommended for MS analysis?

A3: Electrospray Ionization (ESI) in negative mode is typically more sensitive for triterpenoid saponins (B1172615) and related phenolic acids[9][10][11]. The carboxylic acid and phenolic hydroxyl groups are readily deprotonated to form a stable [M-H]⁻ ion.

Q4: How can I prevent the isomerization of the cis-isomer to the trans-isomer during sample preparation and analysis?

A4: To minimize photoisomerization, all sample handling and preparation steps should be performed under amber or red light, or in tubes wrapped in aluminum foil[4][5]. Avoid prolonged exposure to ambient light and UV sources. Using amber autosampler vials is also highly recommended.

Q5: Should I use a surrogate analyte or an authentic internal standard (IS)?

A5: An ideal internal standard is the stable isotope-labeled version of the analyte. If unavailable, a close structural analog (e.g., the trans-isomer if it's not present in the sample, or another triterpenoid saponin with similar physicochemical properties) can be used[9][10]. The IS is crucial for correcting for variability in sample preparation and matrix effects.

Troubleshooting Guide

This section addresses specific issues that may arise during method development.

Problem 1: Poor Peak Shape (Tailing or Fronting)
  • Question: My chromatographic peak for this compound is tailing significantly. What could be the cause?

  • Answer:

    • Mobile Phase pH: The pH of your mobile phase may not be optimal. Triterpenic acids can interact with residual silanols on C18 columns. Adding a small amount of a volatile acid like formic acid (0.1%) to both mobile phase components can improve peak shape by keeping the analyte in a single protonation state[11][12].

    • Column Overload: You may be injecting too much sample. Try diluting your sample or reducing the injection volume.

    • Column Contamination: The column may be contaminated with strongly retained matrix components. Implement a robust column washing step after each run or batch.

    • Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur. Ideally, dissolve your final extract in the initial mobile phase composition[13].

Problem 2: Low Signal Intensity or Sensitivity
  • Question: I am struggling to achieve the required lower limit of quantification (LLOQ). How can I improve my signal?

  • Answer:

    • MS Source Optimization: Ensure that the ion source parameters (e.g., capillary voltage, source temperature, gas flows) are fully optimized for your analyte. This should be done by infusing a standard solution of the compound[8].

    • MRM Transition Optimization: The Multiple Reaction Monitoring (MRM) transitions (precursor ion -> product ion) and their corresponding collision energies must be optimized to find the most intense and stable fragments[7][11]. For the related trans-isomer, a precursor ion of m/z 633.2 [M-H]⁻ has been reported[3].

    • Sample Preparation: Your extraction recovery may be low. Evaluate different sample preparation techniques (e.g., Liquid-Liquid Extraction vs. Solid-Phase Extraction) to maximize recovery.

    • Matrix Effects: Significant ion suppression may be occurring. Dilute the sample, improve the cleanup procedure, or adjust the chromatography to separate the analyte from the interfering matrix components[8][14].

Problem 3: Inconsistent Results and Poor Reproducibility
  • Question: My results for QC samples vary significantly between runs. What should I investigate?

  • Answer: This issue often points to uncontrolled variables in the analytical workflow.

    • Internal Standard (IS) Performance: Ensure your IS is added early in the sample preparation process to account for variability. Check the peak area of the IS across the batch; high variability suggests inconsistent extraction or severe, variable matrix effects.

    • Sample Evaporation: If using an evaporation step, ensure samples are not evaporated to complete dryness for extended periods, as this can make reconstitution difficult and lead to analyte loss. A gentle stream of nitrogen at a controlled temperature is recommended[9].

    • Isomerization: Inconsistent exposure to light could cause variable conversion of the cis to the trans isomer, leading to fluctuating results for the cis analyte. Enforce strict light-protection protocols.

    • LC System Stability: Check for pressure fluctuations, ensure proper mobile phase degassing, and confirm the column oven temperature is stable. Poor equilibration between injections can also cause retention time shifts and variable results[13].

Troubleshooting Logic Diagram

Troubleshooting cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Solutions Inconsistent Results Inconsistent Results IS_Variability IS Variability Inconsistent Results->IS_Variability Isomerization cis/trans Isomerization Inconsistent Results->Isomerization Extraction_Inconsistency Extraction Inconsistency Inconsistent Results->Extraction_Inconsistency LC_Instability LC System Instability Inconsistent Results->LC_Instability Check_IS_Area Check IS Peak Area Across Batch IS_Variability->Check_IS_Area Protect_From_Light Protect Samples From Light Isomerization->Protect_From_Light Standardize_Prep Standardize Sample Prep Steps Extraction_Inconsistency->Standardize_Prep Check_LC_Performance Check LC Pressure & Temp Stability LC_Instability->Check_LC_Performance

Caption: Troubleshooting logic for inconsistent analytical results.

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is adapted from methods used for similar triterpenoid saponins in plasma[9].

  • Spiking: To a 50 µL aliquot of biological matrix (e.g., plasma) in a light-protected microcentrifuge tube, add 10 µL of Internal Standard (IS) working solution.

  • Protein Precipitation: Add 200 µL of 0.2% formic acid in water and vortex for 30 seconds to precipitate proteins.

  • Extraction: Add 1 mL of ethyl acetate. Vortex vigorously for 5 minutes.

  • Centrifugation: Centrifuge at 15,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a new light-protected tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 75:25 v/v Methanol:Water). Vortex for 1 minute.

  • Final Centrifugation: Centrifuge at 15,000 rpm for 5 minutes to pellet any insoluble material.

  • Injection: Transfer the supernatant to an amber autosampler vial and inject into the UPLC-MS/MS system.

Workflow for LLE Sample Preparation

LLE_Workflow Start 50 µL Plasma Sample Spike Add Internal Standard Start->Spike Precipitate Add 0.2% Formic Acid Vortex Spike->Precipitate Extract Add 1 mL Ethyl Acetate Vortex Precipitate->Extract Centrifuge1 Centrifuge (15,000 rpm, 5 min) Extract->Centrifuge1 Transfer Transfer Organic Layer Centrifuge1->Transfer Evaporate Evaporate to Dryness (N2) Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Centrifuge2 Centrifuge (15,000 rpm, 5 min) Reconstitute->Centrifuge2 Inject Inject Supernatant into LC-MS/MS Centrifuge2->Inject

Caption: Liquid-Liquid Extraction (LLE) workflow for biological samples.

Protocol 2: UPLC-MS/MS Conditions

These are starting conditions and should be optimized for your specific instrument and analyte.

  • UPLC System: Waters ACQUITY UPLC or similar.

  • Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[11].

  • Mobile Phase A: 0.1% Formic Acid in Water[11].

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[11].

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0-0.5 min: 50% B

    • 0.5-4.0 min: Linear gradient from 50% to 90% B

    • 4.0-5.0 min: Hold at 90% B

    • 5.1-6.0 min: Return to 50% B and equilibrate.

  • Mass Spectrometer: Triple quadrupole (e.g., Sciex, Waters, Agilent).

  • Ionization: ESI Negative.

  • Key MS Parameters (to be optimized):

    • Capillary Voltage: ~ -3.0 kV

    • Source Temperature: ~ 500°C

    • MRM Transition (Example): Based on literature for the trans-isomer, the precursor is [M-H]⁻ at m/z 633.2[3]. Product ions and collision energy must be determined experimentally.

Data Presentation

The following tables provide an example of how to summarize validation data for a quantitative method. The values are illustrative and based on typical performance for similar assays[9][10][11].

Table 1: Calibration Curve and LLOQ

Parameter Value
Calibration Range 1 - 1000 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coeff. (r²) > 0.995
LLOQ 1 ng/mL
Accuracy at LLOQ 85% - 115%

| Precision at LLOQ | < 20% |

Table 2: Accuracy and Precision (Intra- and Inter-Day)

QC Level Concentration (ng/mL) Intra-Day Precision (%CV) Intra-Day Accuracy (%) Inter-Day Precision (%CV) Inter-Day Accuracy (%)
Low (LQC) 3 8.5 104.2 9.8 102.5
Medium (MQC) 100 6.2 98.7 7.5 100.8

| High (HQC) | 800 | 5.1 | 101.5 | 6.8 | 99.3 |

Table 3: Recovery and Matrix Effect

QC Level Concentration (ng/mL) Extraction Recovery (%) Matrix Effect (%)
Low (LQC) 3 85.2 94.6

| High (HQC) | 800 | 88.9 | 97.1 |

References

Technical Support Center: 3-O-cis-p-Coumaroyltormentic Acid Delivery Systems and Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-O-cis-p-Coumaroyltormentic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental use of this compound.

Issue Possible Cause Troubleshooting Steps
Compound Precipitation in Aqueous Buffer Low aqueous solubility of this compound.1. Prepare a high-concentration stock solution in an appropriate organic solvent such as DMSO, chloroform, or dichloromethane. 2. Serially dilute the stock solution in your aqueous experimental medium. Ensure vigorous mixing during dilution. 3. Maintain a low final concentration of the organic solvent (typically <0.5%) in your experiment to avoid solvent-induced artifacts. 4. If precipitation persists, consider using a co-solvent system or a formulation strategy to enhance solubility (see FAQ section).
Inconsistent Experimental Results Degradation of the compound in solution.1. Prepare fresh solutions for each experiment from a solid stock stored at -20°C. 2. Protect solutions from light and excessive heat. 3. Perform a stability study to determine the compound's stability in your specific experimental conditions (see Experimental Protocols).
Low Cellular Uptake or Activity Poor bioavailability due to low solubility or aggregation.1. Increase incubation time to allow for sufficient compound uptake. 2. Optimize the formulation to improve solubility and dispersion. Consider lipid-based formulations or nanoparticle systems for in vivo studies. 3. Verify the compound's purity using techniques like HPLC.
Difficulty in Preparing a Homogeneous Formulation The hydrophobic nature of the triterpenoid (B12794562) structure.1. Utilize sonication or vortexing to aid in the dispersion of the compound in the chosen vehicle. 2. For in vivo studies, consider micronization to reduce particle size and improve suspension stability. 3. Explore the use of surfactants or emulsifying agents to create stable formulations.

Frequently Asked Questions (FAQs)

Q1: What are the known solvents for this compound?

A1: Based on available data, this compound is soluble in Dimethyl Sulfoxide (DMSO), Chloroform, and Dichloromethane.[1] For cell-based assays, DMSO is the most commonly used solvent for preparing stock solutions.

Q2: How should I store this compound?

A2: For long-term storage, the solid compound should be stored at -20°C, protected from air and light.

Q3: What formulation strategies can be used to improve the delivery of this compound, especially for in vivo studies?

A3: Due to its likely poor aqueous solubility, several formulation strategies can be considered to enhance the bioavailability of this compound:

  • Lipid-Based Formulations: These can include self-emulsifying drug delivery systems (SEDDS), which form fine emulsions in the gastrointestinal tract, improving solubilization and absorption.

  • Nanoparticle Formulations: Encapsulating the compound in nanoparticles can improve its solubility, stability, and targeting.

  • Solid Dispersions: Dispersing the compound in a polymer matrix at the molecular level can enhance its dissolution rate.

  • Micronization: Reducing the particle size of the compound can increase its surface area and improve its dissolution.

Q4: Is this compound stable in aqueous solutions?

A4: The stability of this compound in aqueous solutions has not been extensively reported. As a general precaution for natural compounds, it is recommended to prepare fresh solutions before use and protect them from light. A stability assessment is advised for long-term experiments (see Experimental Protocols).

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃₉H₅₄O₇[1]
Molecular Weight634.9 g/mol [2]
Purity>98%[2]
Physical DescriptionPowder[1]
CAS Number121072-40-0[2]

Table 2: Qualitative Solubility of this compound

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Soluble[1]
ChloroformSoluble[1]
DichloromethaneSoluble[1]
WaterPoorly Soluble (inferred)

Experimental Protocols

Protocol 1: General Procedure for Solution Stability Assessment
  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a known concentration.

  • Dilute the stock solution to the final experimental concentration in the aqueous buffer of interest.

  • Divide the solution into aliquots for analysis at different time points (e.g., 0, 2, 4, 8, 24 hours).

  • Store the aliquots under the same conditions as your experiment (e.g., 37°C, protected from light).

  • At each time point, analyze the concentration of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).

Protocol 2: Mammosphere Formation Assay

This protocol is adapted from established methods for assessing cancer stem cell activity.[3][4][5][6]

  • Cell Culture: Culture breast cancer cells (e.g., MCF-7, MDA-MB-231) to 70-80% confluency.

  • Cell Harvesting: Gently scrape and collect the cells. Avoid using trypsin at this stage as it may affect sphere formation.

  • Single-Cell Suspension: Centrifuge the cells and resuspend the pellet in a small volume of trypsin-EDTA for 2-5 minutes to obtain a single-cell suspension. Neutralize the trypsin with complete media.

  • Cell Counting: Perform a viable cell count using a hemocytometer and trypan blue exclusion.

  • Plating: Plate the cells at a low density (e.g., 10,000 cells/well) in ultra-low attachment 6-well plates with mammosphere culture medium.

  • Treatment: Add this compound at the desired concentrations. A vehicle control (e.g., DMSO) should be included.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ humidified incubator for 7-10 days.

  • Quantification: Count the number of mammospheres (typically >50 µm in diameter) in each well using a microscope.

  • Calculate Mammosphere Forming Efficiency (MFE): MFE (%) = (Number of mammospheres / Number of cells seeded) x 100.

Visualizations

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor_Receptor Growth Factor Receptor Signaling_Cascade Signaling Cascade (e.g., PI3K/Akt, MAPK) Growth_Factor_Receptor->Signaling_Cascade Activates c_Myc c-Myc Signaling_Cascade->c_Myc Upregulates Target_Genes Target Genes (Cell Cycle, Proliferation, Self-Renewal) c_Myc->Target_Genes Activates Transcription CSC_Properties Cancer Stem Cell Properties Target_Genes->CSC_Properties Promotes 3_O_cis_p_Coumaroyltormentic_acid This compound 3_O_cis_p_Coumaroyltormentic_acid->c_Myc Inhibits/Degrades

Caption: Proposed mechanism of action of this compound.

Experimental Workflow Diagram

G Start Start: Prepare Single-Cell Suspension of Cancer Cells Plate_Cells Plate Cells in Ultra-Low Attachment Plates Start->Plate_Cells Add_Treatment Add this compound (and controls) Plate_Cells->Add_Treatment Incubate Incubate for 7-10 Days Add_Treatment->Incubate Quantify Quantify Mammospheres Incubate->Quantify Analyze Analyze Data (Calculate MFE) Quantify->Analyze

Caption: Workflow for the Mammosphere Formation Assay.

References

Light and temperature sensitivity of "3-O-cis-p-Coumaroyltormentic acid" solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the handling and use of 3-O-cis-p-Coumaroyltormentic acid, with a focus on its light and temperature sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound solutions?

A1: It is highly recommended to store solutions of this compound at -20°C in a light-protected container.[1] The product should be stored under an inert atmosphere to prevent degradation.[1] For solid compounds, storage at -20°C is also recommended.

Q2: Is this compound sensitive to light?

Q3: My experimental results are inconsistent. Could light exposure be a factor?

A3: Yes, inconsistent results could be due to the isomerization of the cis form to the trans form upon light exposure. The two isomers may have different biological activities. It is advisable to prepare solutions fresh and protect them from light during all experimental steps.

Q4: What are the signs of degradation in my this compound solution?

A4: Degradation can be monitored by chromatographic techniques such as HPLC. The appearance of new peaks or a change in the retention time of the main peak could indicate degradation or isomerization. Spectroscopic changes, particularly in the UV-Vis spectrum, may also suggest structural changes.

Q5: What is the known mechanism of action of this compound?

A5: this compound has been shown to inhibit the formation of breast cancer stem cells.[4][5][6] It achieves this by reducing the protein levels of c-Myc, a key survival factor for cancer stem cells, through inducing its degradation.[4][5][6]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of biological activity in the compound 1. Light-induced isomerization: Exposure to light may have converted the cis isomer to the less active trans isomer. 2. Thermal degradation: Improper storage at elevated temperatures could lead to decomposition.1. Prepare fresh solutions and protect them from light at all times using amber vials or foil wrapping. 2. Ensure the compound and its solutions are consistently stored at -20°C.
Unexpected peaks in HPLC analysis 1. Isomerization: A new peak could correspond to the trans isomer. 2. Degradation: Multiple new peaks may indicate decomposition of the compound.1. Analyze a freshly prepared, light-protected sample to establish a baseline chromatogram. 2. If new peaks persist, consider acquiring a fresh batch of the compound.
Low solubility of the compound Inherent property: Triterpenoids are known for their poor aqueous solubility.[7]1. Use organic solvents such as DMSO or ethanol (B145695) for initial stock solutions. 2. For aqueous buffers, ensure the final concentration of the organic solvent is compatible with your experimental system.
Variability between experimental replicates Inconsistent handling: Differences in light exposure or temperature fluctuations between replicates.Standardize all handling procedures. Ensure all samples are treated identically with respect to light and temperature exposure.

Experimental Protocols

Protocol for Assessing Photostability

This protocol is adapted from the ICH Q1B guidelines for photostability testing.

  • Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol) at a known concentration.

  • Sample and Control:

    • Sample: Place the solution in a photostability chamber in a chemically inert, transparent container.

    • Control: Wrap an identical container with the same solution in aluminum foil to protect it completely from light and place it in the same chamber.

  • Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: At specified time intervals, withdraw aliquots from both the sample and control solutions. Analyze the samples by a stability-indicating HPLC method to determine the concentration of this compound and detect any potential degradants or isomers.

  • Data Evaluation: Compare the chromatograms of the exposed sample with the control. A significant decrease in the peak area of the parent compound or the appearance of new peaks in the exposed sample indicates photosensitivity.

Protocol for Assessing Thermal Stability
  • Sample Preparation: Prepare multiple aliquots of a stock solution of this compound.

  • Temperature Conditions: Store the aliquots at different temperatures (e.g., -20°C, 4°C, 25°C, and 40°C) for a defined period.

  • Time Points: At regular intervals (e.g., 0, 24, 48, 72 hours, and 1 week), remove one aliquot from each temperature condition.

  • Analysis: Immediately analyze the samples using a validated HPLC method to quantify the remaining concentration of this compound.

  • Data Analysis: Plot the concentration of the compound as a function of time for each temperature. Calculate the degradation rate constant (k) for each temperature using a first-order kinetics model. An Arrhenius plot can then be used to determine the activation energy for the degradation process.

Quantitative Data Summary

The following tables present hypothetical data from stability studies to illustrate expected outcomes.

Table 1: Photostability of this compound Solution

Exposure Time (hours)Remaining Compound (%) (Light-Exposed)Remaining Compound (%) (Dark Control)Appearance of trans-isomer (%) (Light-Exposed)
01001000
4859914
8729826
12619837
24459752

Table 2: Thermal Degradation of this compound Solution

Storage Time (days)Remaining Compound (%) at -20°CRemaining Compound (%) at 4°CRemaining Compound (%) at 25°CRemaining Compound (%) at 40°C
0100100100100
199.898.592.385.1
399.596.281.065.7
799.192.865.443.2
1498.586.142.818.9

Visualizations

experimental_workflow cluster_prep Preparation cluster_photostability Photostability Testing cluster_thermal_stability Thermal Stability Testing cluster_data Data Analysis prep_solution Prepare Stock Solution of This compound expose_light Expose to Light Source prep_solution->expose_light dark_control Dark Control (Wrapped in Foil) prep_solution->dark_control storage_temps Store at Different Temperatures (-20°C, 4°C, 25°C, 40°C) prep_solution->storage_temps photo_analysis HPLC Analysis expose_light->photo_analysis dark_control->photo_analysis data_analysis Quantify Degradation and Isomerization photo_analysis->data_analysis thermal_analysis HPLC Analysis at Time Intervals storage_temps->thermal_analysis thermal_analysis->data_analysis

Caption: Workflow for assessing the stability of this compound.

c_myc_pathway compound This compound degradation c-Myc Degradation compound->degradation induces cmyc_protein c-Myc Protein proliferation Cancer Stem Cell Proliferation & Self-Renewal cmyc_protein->proliferation promotes degradation->cmyc_protein wnt_beta_catenin Wnt/β-catenin Pathway wnt_beta_catenin->cmyc_protein activates

Caption: Downregulation of c-Myc by this compound.

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of 3-O-cis-p-Coumaroyltormentic Acid and 3-O-trans-p-Coumaroyltormentic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of the geometric isomers, 3-O-cis-p-Coumaroyltormentic acid and 3-O-trans-p-Coumaroyltormentic acid. The available scientific data indicates distinct differences in their bioactivities, particularly in the realms of anticancer and anti-inflammatory effects. This document summarizes key experimental findings, details the methodologies used, and visualizes the cellular pathways involved to support further research and development.

Data Presentation: A Comparative Overview

The biological activities of the cis and trans isomers of 3-O-p-Coumaroyltormentic acid have been evaluated in several studies. The following tables summarize the quantitative data from these investigations, highlighting the differential effects of the two isomers.

Table 1: Anticancer Stem Cell Activity

CompoundCell LineAssayConcentrationEffect
3-O-trans-p-Coumaroyltormentic acid MCF-7 (Breast Cancer)MTS Assay≥ 40 µMConcentration-dependent inhibition of cell proliferation[1]
MDA-MB-231 (Breast Cancer)MTS Assay≥ 80 µMConcentration-dependent inhibition of cell proliferation[1]
MCF-7 & MDA-MB-231Mammosphere Formation Assay10 µM & 20 µMInhibition of mammosphere formation[1]
MDA-MB-231Migration AssayNot specifiedInhibition of cell migration[1]
MDA-MB-231Colony Formation AssayNot specifiedInhibition of colony formation[1]
This compound MCF-7 & MDA-MB-231MTS Assay≥ 80 µMInhibition of cell proliferation[1]
MCF-7 & MDA-MB-231Mammosphere Formation Assay40 µMInhibition of primary mammosphere formation[1]

Table 2: Anti-inflammatory and Antioxidant Activity

CompoundAssayTest SystemEffect
3-O-trans-p-Coumaroyltormentic acid (trans-TACE) ROS InhibitionCellular modelsSignificant reduction in cellular ROS levels compared to tormentic acid[2]
NO InhibitionCellular modelsSignificant reduction in cellular NO levels compared to tormentic acid[2]
Pro-inflammatory Cytokine ProductionLPS-stimulated THP-1 macrophagesSignificant decrease in pro-inflammatory cytokines (e.g., TNFα, IL-8, CCL2, CXCL5, CXCL11)[2]
NF-κB ActivationTLR4-dependent and -independent modelsInhibition of NF-κB activation[2]
This compound (cis-TACE) Comparative BioactivityNot specifiedKey differences in bioactivities revealed compared to the trans isoform[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

MTS Assay for Cell Proliferation

The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Breast cancer cells (MCF-7 and MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or 3-O-trans-p-Coumaroyltormentic acid for 48 hours.

  • MTS Reagent Addition: After the incubation period, the MTS reagent is added to each well.

  • Incubation: The plates are incubated for a specified time to allow for the conversion of the MTS tetrazolium salt into a colored formazan (B1609692) product by viable cells.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 490 nm) using a microplate reader. The amount of formazan produced is directly proportional to the number of viable cells.

Mammosphere Formation Assay for Cancer Stem Cell Activity

This assay is used to quantify the self-renewal capacity of cancer stem cells.

  • Single-Cell Suspension: Cancer cells are dissociated into a single-cell suspension.

  • Seeding in Non-Adherent Conditions: The cells are then plated in ultra-low attachment plates with a specialized serum-free medium supplemented with growth factors.

  • Compound Treatment: The cells are treated with either the cis or trans isomer of 3-O-p-Coumaroyltormentic acid.

  • Incubation: The plates are incubated for several days (typically 7-10 days) to allow for the formation of mammospheres, which are spherical colonies derived from a single cancer stem cell.

  • Quantification: The number and size of the mammospheres are then counted and analyzed using a microscope.

NF-κB Activation Assay

This assay measures the activation of the NF-κB signaling pathway, a key regulator of inflammation.

  • Cell Culture: HEK-Blue reporter cells, which are engineered to express a secreted embryonic alkaline phosphatase (SEAP) gene under the control of an NF-κB-inducible promoter, are used.

  • Stimulation and Treatment: The cells are stimulated with a TLR4 agonist (e.g., LPS) to induce NF-κB activation, in the presence or absence of the test compounds (trans-TACE).

  • SEAP Detection: The cell supernatant is collected, and the SEAP activity is measured using a colorimetric substrate. The level of SEAP activity is directly proportional to the extent of NF-κB activation.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_proliferation Cell Proliferation Assay cluster_stem_cell Cancer Stem Cell Assay cluster_inflammation Anti-inflammatory Assay c1 Seed cancer cells (MCF-7 or MDA-MB-231) c2 Treat with cis/trans isomers c1->c2 c3 Incubate for 48h c2->c3 c4 Add MTS reagent c3->c4 c5 Measure absorbance c4->c5 s1 Prepare single-cell suspension s2 Plate in non-adherent conditions s1->s2 s3 Treat with cis/trans isomers s2->s3 s4 Incubate for 7-10 days s3->s4 s5 Count mammospheres s4->s5 i1 Stimulate macrophages with LPS i2 Treat with trans isomer i1->i2 i3 Measure NO, ROS, and cytokines i2->i3 c_myc_pathway compound 3-O-trans-p-Coumaroyltormentic acid degradation c-Myc Degradation compound->degradation induces c_myc c-Myc Protein self_renewal_genes Self-Renewal Genes (Sox2, CD44, Oct4) c_myc->self_renewal_genes activates degradation->c_myc reduces levels of csc_properties Cancer Stem Cell Properties self_renewal_genes->csc_properties proliferation Proliferation csc_properties->proliferation mammosphere Mammosphere Formation csc_properties->mammosphere nf_kb_pathway lps LPS tlr4 TLR4 lps->tlr4 nf_kb NF-κB tlr4->nf_kb activates pro_inflammatory Pro-inflammatory Cytokines (TNFα, IL-8, etc.) nf_kb->pro_inflammatory induces expression of compound 3-O-trans-p-Coumaroyltormentic acid (trans-TACE) compound->nf_kb inhibits activation of

References

A Comparative Analysis of 3-O-cis-p-Coumaroyltormentic Acid and Tormentic Acid for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of 3-O-cis-p-Coumaroyltormentic acid and its parent compound, tormentic acid. Both are pentacyclic triterpenoids with recognized therapeutic potential. This document synthesizes available experimental data to offer researchers, scientists, and drug development professionals a clear overview of their respective and comparative biological activities, focusing on their anti-cancer and anti-inflammatory properties.

Chemical Structures

Tormentic acid is a naturally occurring pentacyclic triterpene. This compound is a derivative where a cis-p-coumaroyl group is esterified at the C-3 position of the tormentic acid backbone. This structural modification has been shown to significantly influence the compound's biological activity.

Comparative Biological Activity: A Summary

While direct comparative studies between the pure cis-isomer of 3-O-p-Coumaroyltormentic acid and tormentic acid are limited, research on a mixture of cis and trans isomers, and on the trans-isomer, strongly indicates that the addition of the coumaroyl ester group enhances biological efficacy, particularly in anti-inflammatory and anti-cancer contexts.

Anti-Cancer Activity

Both compounds have demonstrated notable anti-cancer properties, although they have been studied in different cancer models and appear to act through distinct signaling pathways.

This compound: Targeting Breast Cancer Stem Cells

Research has shown that 3-O-p-coumaroyltormentic acid (containing the cis isomer) effectively inhibits the proliferation of breast cancer cells and the formation of mammospheres, which are enriched in cancer stem cells (CSCs).[1][2] The primary mechanism of action identified is the downregulation of the c-Myc oncoprotein, a key survival factor for CSCs.[1][2]

Quantitative Data: Anti-proliferative and Anti-CSC Effects of this compound

Cell LineAssayConcentrationEffect
MCF-7Cell Proliferation (MTS Assay, 48h)≥80 µMInhibition of proliferation[1]
MDA-MB-231Cell Proliferation (MTS Assay, 48h)≥80 µMInhibition of proliferation[1]
MCF-7Mammosphere Formation40 µMInhibition of primary mammosphere formation[1]
MDA-MB-231Mammosphere Formation40 µMInhibition of primary mammosphere formation[1]
Tormentic Acid: Activity in Cervical Cancer

Tormentic acid has been investigated for its anti-cancer effects in cisplatin-resistant human cervical cancer cells (HeLa).[3] Studies indicate that it suppresses cell proliferation in a dose-dependent manner by inducing cell cycle arrest at the G2/M phase and promoting apoptosis.[3] The mechanism is linked to the generation of reactive oxygen species (ROS) and the inhibition of the mTOR/PI3K/AKT signaling pathway.[3]

Quantitative Data: Anti-proliferative Effects of Tormentic Acid

Cell LineAssayConcentration (µM)Cell Viability (%) after 24hCell Viability (%) after 48hCell Viability (%) after 72h
HeLaCell Proliferation (MTT Assay)5~85%~80%Not Reported
20~65%~60%Not Reported
50~40%~30%Not Reported
100~20%~5%Not Reported

Note: An expression of concern has been issued for one of the studies cited on tormentic acid's anti-cancer effects in HeLa cells, advising that the data be interpreted with caution.[4]

Anti-Inflammatory Activity

The anti-inflammatory properties of both compounds are well-documented. Comparative studies between tormentic acid and its trans-coumaroyl ester (trans-TACE) reveal that esterification significantly boosts anti-inflammatory effects by targeting the NF-κB signaling pathway.[5] These findings suggest that the cis-isomer would likely exhibit similarly enhanced activity compared to tormentic acid.

Tormentic acid itself has been shown to exert anti-inflammatory effects by reducing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6][7] It also decreases the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[8][9]

A direct comparison of tormentic acid and trans-TACE showed that trans-TACE was more effective at reducing cellular ROS and nitric oxide levels. Furthermore, in LPS-stimulated macrophages, trans-TACE significantly decreased the production of pro-inflammatory cytokines involved in NF-κB signaling, including TNF-α, IL-8, CCL2, CXCL5, and CXCL11.[5]

Signaling Pathways and Experimental Workflows

c-Myc Degradation Pathway by 3-O-p-Coumaroyltormentic Acid

3-O-p-Coumaroyltormentic acid has been shown to reduce the protein levels of c-Myc, a critical factor for the formation and survival of cancer stem cells.[1][2] This is achieved by promoting the degradation of the c-Myc protein.

c_myc_pathway 3_O_p_Coumaroyltormentic_Acid 3-O-p-Coumaroyltormentic Acid Degradation c-Myc Degradation 3_O_p_Coumaroyltormentic_Acid->Degradation c_Myc c-Myc Protein CSC_Survival Cancer Stem Cell Survival and Proliferation c_Myc->CSC_Survival Degradation->c_Myc induces

Caption: c-Myc degradation pathway induced by 3-O-p-Coumaroyltormentic Acid.

NF-κB Signaling Inhibition by Tormentic Acid and its Esters

Both tormentic acid and its coumaroyl esters inhibit the NF-κB signaling pathway, a key regulator of inflammation. The esterified form has demonstrated enhanced inhibitory effects.

nf_kb_pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_inhibition Inhibition LPS LPS IKK IKK Complex LPS->IKK activates TA Tormentic Acid & This compound TA->IKK inhibits IkB IκBα IKK->IkB phosphorylates IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB inhibits IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Transcription induces

Caption: Inhibition of the NF-κB signaling pathway.

Experimental Workflow: Mammosphere Formation Assay

The mammosphere formation assay is a key method for quantifying the activity of cancer stem cells.

mammosphere_workflow Start Start: Single-cell suspension of breast cancer cells Plating Plate cells in ultra-low attachment plates with CSC culture media Start->Plating Treatment Treat with This compound or DMSO (control) Plating->Treatment Incubation Incubate for 7 days to allow mammosphere formation Treatment->Incubation Imaging Image wells using microscopy Incubation->Imaging Quantification Quantify the number and size of mammospheres Imaging->Quantification End End: Comparative analysis of CSC activity Quantification->End

Caption: Workflow for a mammosphere formation assay.

Detailed Experimental Protocols

Mammosphere Formation Assay

This protocol is adapted from studies on breast cancer stem cells.[10][11][12]

  • Cell Preparation: Prepare a single-cell suspension from a breast cancer cell line (e.g., MCF-7 or MDA-MB-231) by trypsinization.

  • Cell Seeding: Seed the cells at a low density (e.g., 20,000 cells/mL) in ultra-low attachment 6-well plates.

  • Culture Medium: Use a serum-free medium supplemented with B27, EGF, and bFGF to promote the growth of mammospheres.

  • Treatment: Add the desired concentrations of this compound or a vehicle control (e.g., DMSO) to the wells.

  • Incubation: Incubate the plates for 7 days in a humidified incubator at 37°C and 5% CO2.

  • Quantification: After incubation, count the number of mammospheres (typically defined as spheres > 50 µm in diameter) in each well using a microscope. The size of the mammospheres can also be measured.

Western Blot for c-Myc Protein Levels

This protocol is a standard method for detecting protein levels.[1][13][14]

  • Cell Lysis: Treat cells with 3-O-p-coumaroyltormentic acid for the desired time, then lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against c-Myc overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an ECL substrate and an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).

Conclusion

The available evidence strongly suggests that this compound is a more potent derivative of tormentic acid, particularly in the context of anti-inflammatory and anti-cancer activities. The addition of the coumaroyl group appears to enhance its ability to modulate key signaling pathways involved in cancer progression and inflammation, such as the c-Myc and NF-κB pathways. For drug development professionals, this compound represents a promising lead compound that warrants further investigation, including direct comparative studies against tormentic acid across a broader range of models to fully elucidate its therapeutic potential.

References

A Comparative Analysis of 3-O-cis-p-Coumaroyltormentic Acid and Other Coumaroyl Derivatives in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The search for novel, effective, and selective anticancer agents is a cornerstone of modern oncological research. Natural products, with their vast structural diversity, have historically been a rich source of therapeutic leads. Among these, coumaroyl derivatives, a class of phenolic compounds, have garnered significant attention for their potential in cancer therapy. This guide provides a detailed comparison of 3-O-cis-p-Coumaroyltormentic acid and other notable coumaroyl derivatives: 3-O-(E)-p-Coumaroylbetulinic acid , N-p-coumaroyl-serotonin , and Ferulin C . The comparative analysis focuses on their cytotoxic and anti-cancer stem cell activities, mechanisms of action, and the experimental methodologies used to evaluate their efficacy.

Quantitative Comparison of Anticancer Activity

The in vitro efficacy of these coumaroyl derivatives has been evaluated across various cancer cell lines. The following tables summarize the key quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit 50% of cell growth or viability.

CompoundCancer TypeCell Line(s)IC50 / Effective ConcentrationCitation(s)
This compound Breast CancerMCF-7, MDA-MB-231≥80 µM (inhibition of proliferation)[1]
3-O-(E)-p-Coumaroylbetulinic acid Breast CancerMDA-MB-231, T47DDose- and time-dependent inhibition of cell viability (specific IC50 not provided)[2][3]
N-p-coumaroyl-serotonin GlioblastomaU251MG, T98G48-81 µM[3]
Lung CancerH1299Cytotoxic at 300-400 µM[1][4]
Ferulin C Breast CancerMCF-7, MDA-MB-2319.2 µM (tubulin polymerization inhibition)

Table 1: Comparison of Cytotoxicity of Coumaroyl Derivatives in Various Cancer Cell Lines.

CompoundCancer TypeAssayKey FindingsCitation(s)
This compound Breast CancerMammosphere Formation Assay40 µM inhibits primary mammosphere formation[1]
3-O-(E)-p-Coumaroylbetulinic acid Breast CancerMammosphere Formation AssayDecreased mammosphere formation in MCF-7 cells[2][3]

Table 2: Comparison of Anti-Cancer Stem Cell Activity of Coumaroyl Derivatives.

Mechanisms of Action and Signaling Pathways

The anticancer effects of these coumaroyl derivatives are mediated through distinct signaling pathways, highlighting their diverse molecular targets.

This compound: Targeting c-Myc

This compound exerts its anticancer activity, particularly against breast cancer stem cells, by promoting the degradation of the c-Myc protein. c-Myc is a critical transcription factor that is often dysregulated in cancer and plays a pivotal role in cell proliferation, growth, and apoptosis. By reducing c-Myc levels, this compound effectively inhibits the self-renewal and proliferation of cancer stem cells.[5]

3-O-cis-p-Coumaroyltormentic_acid 3-O-cis-p-Coumaroyltormentic acid c-Myc_protein c-Myc Protein 3-O-cis-p-Coumaroyltormentic_acid->c-Myc_protein Degradation Increased Degradation c-Myc_protein->Degradation CSC_Self_Renewal Cancer Stem Cell Self-Renewal c-Myc_protein->CSC_Self_Renewal Cell_Proliferation Cell Proliferation c-Myc_protein->Cell_Proliferation Degradation->CSC_Self_Renewal Degradation->Cell_Proliferation

Mechanism of this compound
3-O-(E)-p-Coumaroylbetulinic Acid: Inhibition of Notch Signaling

This derivative targets the Notch signaling pathway, which is crucial for cancer stem cell maintenance and is associated with tumor aggressiveness and drug resistance. By inhibiting this pathway, 3-O-(E)-p-Coumaroylbetulinic acid leads to a G0/G1-phase cell cycle arrest and induces apoptosis in breast cancer cells.[2][3]

3-O-(E)-p-Coumaroylbetulinic_acid 3-O-(E)-p-Coumaroylbetulinic acid Notch_Signaling Notch Signaling Pathway 3-O-(E)-p-Coumaroylbetulinic_acid->Notch_Signaling Cell_Cycle_Arrest G0/G1 Phase Cell Cycle Arrest Notch_Signaling->Cell_Cycle_Arrest Apoptosis Apoptosis Notch_Signaling->Apoptosis

Mechanism of 3-O-(E)-p-Coumaroylbetulinic acid
N-p-coumaroyl-serotonin: Caspase-8 Mediated Apoptosis

N-p-coumaroyl-serotonin induces apoptosis in lung cancer cells through a mechanism that is independent of the mitochondrial pathway. It activates caspase-8, a key initiator caspase in the extrinsic apoptotic pathway, leading to S-phase cell cycle arrest and subsequent cell death.[4][6]

N-p-coumaroyl-serotonin N-p-coumaroyl- serotonin Caspase-8 Caspase-8 Activation N-p-coumaroyl-serotonin->Caspase-8 Cell_Cycle_Arrest S-Phase Cell Cycle Arrest N-p-coumaroyl-serotonin->Cell_Cycle_Arrest Apoptosis Apoptosis Caspase-8->Apoptosis

Mechanism of N-p-coumaroyl-serotonin
Ferulin C: Tubulin Polymerization Inhibition

Ferulin C exhibits its anticancer effects by inhibiting tubulin polymerization, a process essential for microtubule formation and, consequently, for cell division. This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis. Its mechanism is mediated through the PAK1 and p21 signaling pathways.

Ferulin_C Ferulin C Tubulin_Polymerization Tubulin Polymerization Ferulin_C->Tubulin_Polymerization Microtubule_Disruption Microtubule Disruption Tubulin_Polymerization->Microtubule_Disruption PAK1_p21_Signaling PAK1/p21 Signaling Microtubule_Disruption->PAK1_p21_Signaling Cell_Cycle_Arrest Cell Cycle Arrest PAK1_p21_Signaling->Cell_Cycle_Arrest Apoptosis Apoptosis PAK1_p21_Signaling->Apoptosis

Mechanism of Ferulin C

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide, providing a basis for reproducibility and further investigation.

Cell Viability and Proliferation Assays (MTS/MTT)

These colorimetric assays are used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: Metabolically active cells reduce a tetrazolium salt (MTS or MTT) to a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

  • General Protocol:

    • Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231, H1299) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[7]

    • Compound Treatment: Treat the cells with various concentrations of the coumaroyl derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

    • Reagent Incubation: Add the MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.[6]

    • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[6]

    • Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (typically 490 nm for MTS and 570 nm for MTT).[6]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-5 Seed_Cells Seed Cells (96-well plate) Treat_Cells Treat with Coumaroyl Derivatives Seed_Cells->Treat_Cells Add_Reagent Add MTS/MTT Reagent Treat_Cells->Add_Reagent Incubate Incubate (1-4 hours) Add_Reagent->Incubate Read_Absorbance Read Absorbance Incubate->Read_Absorbance

MTS/MTT Assay Workflow
Mammosphere Formation Assay

This assay is used to quantify the self-renewal capacity of cancer stem cells in vitro.

  • Principle: Cancer stem cells, when cultured in non-adherent conditions with appropriate growth factors, can form three-dimensional spherical colonies called mammospheres.

  • General Protocol:

    • Cell Preparation: Prepare a single-cell suspension of breast cancer cells (e.g., MCF-7, MDA-MB-231).

    • Plating: Plate the cells at a low density (e.g., 1,000-5,000 cells/mL) in ultra-low attachment plates.

    • Culture Medium: Use a serum-free medium supplemented with growth factors such as EGF and bFGF.

    • Treatment: Add the coumaroyl derivative at the desired concentrations to the culture medium at the time of plating.

    • Incubation: Incubate the plates for 7-10 days to allow for mammosphere formation.

    • Quantification: Count the number and measure the size of the mammospheres formed in each well using a microscope.

    • Data Analysis: Calculate the mammosphere formation efficiency (MFE) as the percentage of cells that formed mammospheres.

cluster_0 Day 1 cluster_1 Day 1-10 cluster_2 Day 10 Prepare_Cells Prepare Single-Cell Suspension Plate_Cells Plate in Ultra-Low Attachment Plates Prepare_Cells->Plate_Cells Treat_and_Incubate Treat and Incubate (7-10 days) Plate_Cells->Treat_and_Incubate Quantify_Spheres Quantify Mammospheres Treat_and_Incubate->Quantify_Spheres

Mammosphere Formation Assay Workflow

Conclusion

This comparative guide highlights the therapeutic potential of this compound and other coumaroyl derivatives as anticancer agents. While all compounds demonstrate promising activity, they operate through distinct molecular mechanisms, suggesting their potential application in different cancer contexts or in combination therapies. This compound and 3-O-(E)-p-Coumaroylbetulinic acid show particular promise in targeting breast cancer stem cells, a critical population for tumor recurrence and metastasis. Ferulin C's unique mechanism of tubulin polymerization inhibition and N-p-coumaroyl-serotonin's ability to induce apoptosis via caspase-8 activation provide alternative strategies for combating cancer. Further head-to-head comparative studies under standardized conditions are warranted to definitively establish the relative potency and therapeutic index of these compounds. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers aiming to build upon these findings and accelerate the development of novel coumaroyl-based cancer therapies.

References

A Comparative Guide to the Anti-Cancer Mechanisms of 3-O-cis-p-Coumaroyltormentic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer compound "3-O-cis-p-Coumaroyltormentic acid" with alternative therapeutic agents. The information presented is supported by experimental data to validate its mechanism of action and facilitate informed decisions in cancer research and drug development.

Executive Summary

"this compound" is a naturally derived triterpenoid (B12794562) that has demonstrated promising anti-cancer properties, particularly against breast cancer stem cells. Its primary mechanism of action appears to be the downregulation of the oncoprotein c-Myc. This guide compares its efficacy with compounds targeting similar pathways, namely the PI3K/Akt/mTOR and c-Myc signaling cascades. The alternatives selected for this comparison are Gedatolisib (a dual PI3K/mTOR inhibitor), Capivasertib (an AKT inhibitor), and MYCMI-6 (a c-Myc inhibitor).

It is important to note that while the constituent tormentic acid has been reported to target the PI3K/Akt/mTOR pathway, a key publication on this finding has an "Expression of Concern," urging cautious interpretation of the data. This guide, therefore, focuses on the more robustly validated c-Myc inhibitory mechanism of the parent compound.

Comparative Data Analysis

The following tables summarize the in vitro efficacy of "this compound" and the selected alternative compounds across various cancer cell lines.

Table 1: In Vitro Efficacy (IC50) of this compound

Cell LineCancer TypeIC50 (µM)Citation
MCF-7Breast Cancer≥80[1]
MDA-MB-231Breast Cancer≥80[1]

Table 2: In Vitro Efficacy (IC50/GI50) of Alternative Compounds

CompoundMechanismCell LineCancer TypeIC50/GI50 (µM)Citation
Gedatolisib PI3K/mTOR InhibitorMDA-MB-361Breast Cancer0.004[2][3]
PC3-MM2Prostate Cancer0.0131[2][3]
Capivasertib AKT InhibitorWide range of breast cancer cell linesBreast CancerVaries[4]
MYCMI-6 c-Myc InhibitorBreast Cancer Cell LinesBreast Cancer0.3 to >10[5][6]
Neuroblastoma & Burkitt's LymphomaHematological & Neurological Cancers~0.5[7][8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

anticancer_mechanism cluster_3Oc This compound cluster_pathway Cellular Signaling c3Oc This compound cMyc c-Myc c3Oc->cMyc Inhibits Proliferation Cell Proliferation cMyc->Proliferation Promotes Apoptosis Apoptosis cMyc->Apoptosis Inhibits

Figure 1: Anti-cancer mechanism of this compound.

PI3K_pathway cluster_inhibitors Alternative Inhibitors cluster_pathway PI3K/Akt/mTOR Pathway Gedatolisib Gedatolisib PI3K PI3K Gedatolisib->PI3K Inhibits mTOR mTOR Gedatolisib->mTOR Inhibits Capivasertib Capivasertib Akt Akt Capivasertib->Akt Inhibits PI3K->Akt Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth experimental_workflow start Cancer Cell Culture treatment Treat with Compound start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis protein Protein Expression Analysis (Western Blot) treatment->protein end Data Analysis viability->end apoptosis->end protein->end

References

Cross-Validation of Analytical Methods for 3-O-cis-p-Coumaroyltormentic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of bioactive compounds is paramount in drug discovery and development. This guide provides a comparative overview of analytical methodologies for the quantification of 3-O-cis-p-Coumaroyltormentic acid, a triterpenoid (B12794562) with potential therapeutic applications. While specific cross-validation data for this particular compound is limited in publicly available literature, this document synthesizes information from validated methods for structurally similar triterpenoid saponins (B1172615) to provide a robust framework for method selection and validation.

The primary analytical techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The choice between these methods will depend on the specific requirements of the analysis, including sensitivity, selectivity, sample matrix complexity, and throughput.

Data Presentation: A Comparative Analysis of Analytical Methods

The following tables summarize the key performance parameters of HPLC-UV and LC-MS/MS for the quantification of triterpenoid saponins, which can be considered representative for the analysis of this compound.

Table 1: Comparison of HPLC-UV Method Validation Parameters for Triterpenoid Saponin Quantification

Analyte (Triterpenoid Saponin)Linearity (r²)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Accuracy (Recovery %)Precision (RSD %)Reference
Hederacoside C>0.999Not ReportedNot ReportedNot Reported<2.0[1]
Oleanolic Acid>0.99990.080.2494.70 - 105.81<2.0[1]
Ursolic Acid>0.99990.120.3694.70 - 105.81<2.0[1]
Theasaponin E1>0.99915.050.095.0 - 105.0<5.0[1]

Table 2: Comparison of LC-MS/MS Method Validation Parameters for Triterpenoid Saponin Quantification

Analyte (Triterpenoid Saponin)Linearity (r²)Limit of Quantification (LOQ)Precision (%RSD)Accuracy (% Recovery)Reference
Oleanane-type Saponins> 0.990.5 ng/mL< 14.35Within ±13.87[2]

Key Insights:

  • Sensitivity: LC-MS/MS offers significantly higher sensitivity, with a much lower limit of quantification (LOQ) compared to HPLC-UV. This makes it the preferred method for detecting trace amounts of this compound, particularly in complex biological matrices such as plasma.[2]

  • Selectivity: The high selectivity of LC-MS/MS, based on the mass-to-charge ratio of the analyte, minimizes the risk of interference from co-eluting compounds, a common challenge in the analysis of plant extracts.[2]

  • Linearity, Precision, and Accuracy: Both methods demonstrate excellent linearity, precision, and accuracy for the quantification of triterpenoid saponins.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the analysis of triterpenoid saponins, which can be adapted for this compound.

Sample Preparation: A General Extraction Procedure

A general procedure for the extraction of triterpenoid saponins from plant material involves the following steps:[1]

  • Drying and Grinding: The plant material is dried to a constant weight and then ground into a fine powder to increase the surface area for extraction.[1]

  • Extraction: The powdered material is extracted with a suitable solvent, such as methanol, often using techniques like sonication or reflux to enhance extraction efficiency.

  • Filtration and Concentration: The extract is filtered to remove solid particles, and the solvent is evaporated under reduced pressure to yield a concentrated extract.

  • Purification (Optional): Depending on the complexity of the extract, further purification steps like solid-phase extraction (SPE) may be employed to remove interfering substances.

HPLC-UV Method

This protocol is based on the analysis of p-coumaric acid and can be optimized for this compound.[3]

  • Instrumentation: Shimadzu LC-20AT Prominence liquid chromatograph with a UV-visible detector.[3]

  • Column: RP-C18 column (250 mm × 4.6 mm, 5 µm).[3]

  • Mobile Phase: An isocratic mixture of water:methanol:glacial acetic acid (65:34:1 v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV detection at 310 nm.[3]

  • Injection Volume: 20 µL.

LC-MS/MS Method

This protocol is based on the analysis of triterpenoid saponins and can be adapted for this compound.[2]

  • Instrumentation: An ultra-performance liquid chromatography system coupled with a tandem mass spectrometer.

  • Column: A suitable reversed-phase column, such as a C18 or phenyl column.[4]

  • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

  • Flow Rate: A typical flow rate is in the range of 0.2-0.4 mL/min.[1]

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode, depending on the analyte's structure.[1]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[1]

  • Internal Standard: An appropriate internal standard (IS) should be used to ensure accuracy and precision.

Mandatory Visualization

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Drying Drying and Grinding Extraction Solvent Extraction Drying->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration Purification Purification (SPE) Concentration->Purification HPLC HPLC-UV Analysis Purification->HPLC Inject LCMS LC-MS/MS Analysis Purification->LCMS Inject Quantification Quantification HPLC->Quantification LCMS->Quantification Validation Method Validation Quantification->Validation

Caption: General experimental workflow for the analysis of triterpenoid saponins.

G cluster_validation Method Validation Parameters start Define Analytical Method Requirements Specificity Specificity / Selectivity start->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD Limit of Detection (LOD) LOQ Limit of Quantification (LOQ) Robustness Robustness end Validated Analytical Method Robustness->end

Caption: Workflow for analytical method validation.

References

Comparative Efficacy of 3-O-cis-p-Coumaroyltormentic Acid Against Standard Chemotherapeutic Agents in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the anti-cancer potential of 3-O-cis-p-Coumaroyltormentic acid in comparison to established chemotherapy drugs, doxorubicin (B1662922) and paclitaxel (B517696). This report synthesizes available in-vitro data on breast cancer cell lines, presenting a side-by-side analysis of their cytotoxic effects and underlying mechanisms of action.

Introduction

This compound is a natural triterpenoid (B12794562) compound that has garnered interest for its potential anti-cancer properties. This guide provides a comparative analysis of its efficacy against two widely used chemotherapeutic agents, doxorubicin and paclitaxel, in treating breast cancer, based on published in-vitro studies. The comparison focuses on two well-characterized human breast cancer cell lines: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). The data presented herein is intended to offer a quantitative and methodological framework for researchers exploring novel therapeutic avenues in oncology.

Quantitative Comparison of Cytotoxicity

The anti-proliferative effects of this compound, doxorubicin, and paclitaxel on MCF-7 and MDA-MB-231 breast cancer cell lines are summarized below. The data is presented as the concentration required to inhibit cell growth by 50% (IC50) or as the percentage of cell proliferation inhibition at specific concentrations. It is important to note that the experimental conditions, such as incubation times, may vary across different studies, which can influence the absolute IC50 values.

Table 1: Comparison of Anti-Proliferative Activity (IC50 Values in µM)

CompoundMCF-7 (IC50 in µM)MDA-MB-231 (IC50 in µM)Incubation Time
This compound>80 µM (concentration for inhibition)>80 µM (concentration for inhibition)48 hours
Doxorubicin1 - 8.306[1][2]1 - 6.602[1][2]48 hours
Paclitaxel0.0075 - 3.5[3][4]0.0024 - 0.3[3]24 - 72 hours

Note: For this compound, a specific IC50 value was not provided in the primary study; instead, a concentration at which inhibition of cell proliferation was observed is reported.[5]

Experimental Protocols

The methodologies employed to ascertain the cytotoxic effects of these compounds are crucial for the interpretation and replication of the findings.

Cell Culture and Treatment
  • Cell Lines: Human breast cancer cell lines, MCF-7 and MDA-MB-231, are commonly used. MCF-7 cells are typically cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. MDA-MB-231 cells are also cultured in DMEM with similar supplementation.

  • Compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted in the culture medium to the desired concentrations. Doxorubicin and paclitaxel are also typically dissolved in DMSO or a suitable solvent before dilution in the cell culture medium.

  • Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds or the vehicle control (e.g., DMSO). The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).

Cell Proliferation and Viability Assays
  • MTS Assay: To assess cell proliferation, the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is frequently utilized. After the treatment period, the MTS reagent is added to each well and incubated. The absorbance is then measured at a specific wavelength (e.g., 490 nm) using a microplate reader. The amount of formazan (B1609692) product generated is directly proportional to the number of viable cells.

  • SRB Assay: The Sulforhodamine B (SRB) assay is another method to measure cell viability. After treatment, cells are fixed, and then stained with SRB dye. The bound dye is then solubilized, and the absorbance is read on a plate reader.

  • Trypan Blue Exclusion Assay: This method is used to differentiate viable from non-viable cells. Cells are stained with trypan blue, which is excluded by viable cells but taken up by non-viable cells with compromised membranes. The number of viable and non-viable cells is then counted using a hemocytometer.

Signaling Pathways and Mechanisms of Action

This compound: Targeting Cancer Stem Cells via c-Myc Degradation

Research suggests that this compound and its trans-isomer exert their anti-cancer effects, at least in part, by targeting breast cancer stem cells (CSCs).[5][6] A key mechanism identified is the downregulation of the c-Myc protein, a crucial factor for the survival and self-renewal of CSCs.[5][6] The compound has been shown to promote the proteasome-mediated degradation of c-Myc.[5]

c_Myc_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Signaling_Cascade Signaling Cascade (e.g., Wnt, MAPK) Growth_Factor_Receptor->Signaling_Cascade c_Myc c-Myc Signaling_Cascade->c_Myc Activation Proteasome Proteasome c_Myc->Proteasome Degradation c_Myc_MAX c-Myc/MAX Heterodimer c_Myc->c_Myc_MAX MAX MAX MAX->c_Myc_MAX E_Box E-Box (Target Genes) c_Myc_MAX->E_Box Binds to Cell_Cycle_Progression Cell Cycle Progression E_Box->Cell_Cycle_Progression CSC_Self_Renewal CSC Self-Renewal E_Box->CSC_Self_Renewal 3_O_cis_p_Coumaroyltormentic_acid 3-O-cis-p-Coumaroyltormentic acid 3_O_cis_p_Coumaroyltormentic_acid->c_Myc Promotes Degradation Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor

c-Myc signaling pathway and the inhibitory action of this compound.
Doxorubicin and Paclitaxel: Induction of Apoptosis

Doxorubicin, an anthracycline antibiotic, intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and the induction of apoptosis. Paclitaxel, a taxane, stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Both are potent inducers of programmed cell death in cancer cells.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptor Death Receptor (e.g., Fas, TNFR) Procaspase_8 Procaspase-8 Death_Receptor->Procaspase_8 Recruits Caspase_8 Caspase-8 Procaspase_8->Caspase_8 Activates Caspase_3 Caspase-3 (Executioner Caspase) Caspase_8->Caspase_3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf_1 Apaf-1 Apaf_1->Apoptosome Procaspase_9 Procaspase-9 Procaspase_9->Apoptosome Caspase_9 Caspase-9 Apoptosome->Caspase_9 Activates Caspase_9->Caspase_3 Chemotherapeutic_Agents Doxorubicin Paclitaxel DNA_Damage_Microtubule_Stress DNA Damage / Microtubule Stress Chemotherapeutic_Agents->DNA_Damage_Microtubule_Stress DNA_Damage_Microtubule_Stress->Mitochondrion Induces Apoptosis Apoptosis Caspase_3->Apoptosis

General overview of the intrinsic and extrinsic apoptosis pathways induced by chemotherapeutic agents.

Conclusion

Based on the available in-vitro data, this compound demonstrates anti-proliferative effects on breast cancer cell lines, although at higher concentrations compared to the potent cytotoxic effects of doxorubicin and paclitaxel. The distinct mechanism of action of this compound, particularly its ability to target the c-Myc signaling pathway in cancer stem cells, suggests a potential therapeutic niche that may differ from or complement traditional chemotherapeutic agents. Further research, including direct comparative studies and in-vivo models, is warranted to fully elucidate the therapeutic potential of this compound in the context of breast cancer treatment. Researchers are encouraged to consider the detailed experimental protocols provided herein for future investigations.

References

A Comparative Analysis of 3-O-cis-p-Coumaroyltormentic Acid from Diverse Botanical Origins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the sourcing of bioactive compounds is a critical step. This guide provides a comparative overview of 3-O-cis-p-Coumaroyltormentic acid, a promising natural triterpenoid, isolated from various plant species. We delve into the available data on its biological activity and the methodologies for its extraction and purification, presenting a consolidated resource for scientific evaluation.

Plant Sources and Comparative Biological Activity

This compound has been successfully isolated from several plant species, primarily within the Rosaceae family, as well as from the Primulaceae family. The most notable sources identified in scientific literature are Aronia melanocarpa (Black Chokeberry), Eriobotrya japonica (Loquat), and Lysimachia clethroides (Gooseneck Loosestrife). While direct comparative studies on the yield and purity of the compound from these sources are limited, existing research provides valuable insights into their respective biological activities.

The anti-proliferative and pro-apoptotic effects of this compound have been documented against various cancer cell lines. The table below summarizes the key findings from studies on the compound isolated from Aronia melanocarpa and Eriobotrya japonica. Data for Lysimachia clethroides is currently focused on isolation and structural elucidation, with less emphasis on specific biological assays for the cis isomer.

Plant SourceCell Line(s)Biological ActivityIC50 / Effective Concentration
Aronia melanocarpaMCF-7 & MDA-MB-231 (Breast Cancer)Inhibition of mammosphere formation40 μM
MCF-7 & MDA-MB-231 (Breast Cancer)Inhibition of cell proliferation≥80 μM
Eriobotrya japonicaHL60 (Human Leukemia)Cytotoxicity5.0-8.1 µM (as part of a mixture of active compounds)

Note: The data presented is collated from individual studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols: A Methodological Overview

The successful isolation and purification of this compound are contingent on robust experimental protocols. Below are detailed methodologies employed in the scientific literature for its extraction and analysis.

Extraction and Isolation from Aronia melanocarpa

This protocol is adapted from a study focused on isolating cancer stem cell inhibitors from Aronia extracts[1].

  • Extraction:

    • Dried powder of Aronia melanocarpa (1 kg) is extracted with 10 L of methanol (B129727).

    • The methanol extract is dried, and the resulting sample is solubilized in 500 mL of methanol.

    • An equal volume of distilled water (500 mL) is added to the methanol solution.

    • The aqueous methanol mixture is then partitioned sequentially with equal volumes of ethyl acetate (B1210297).

  • Fractionation and Purification:

    • The ethyl acetate fraction is concentrated and subjected to silica (B1680970) gel column chromatography (25 x 350 mm), eluting with a chloroform-methanol solution (20:1).

    • Fractions are further purified using preparative thin-layer chromatography (TLC).

    • Final purification is achieved through High-Performance Liquid Chromatography (HPLC).

Isolation from Eriobotrya japonica Callus Culture

A study on bioactive triterpenes from Eriobotrya japonica callus cultures reported the isolation of a mixture of this compound and its trans isomer[2]. While a detailed step-by-step protocol is not provided in the abstract, it is mentioned that callus tissue cultures induced from an axenic leaf produced a significant amount of triterpenes (approximately 50 mg/g dry weight)[2]. The isolation process typically involves chromatographic techniques similar to those used for Aronia melanocarpa.

Isolation from Lysimachia clethroides

The isolation of this compound from Lysimachia clethroides has been achieved through a multi-step chromatographic process[3].

  • Initial Extraction: An ethyl acetate extract of the plant material is used as the starting point.

  • Chromatographic Separation: The extract is subjected to a series of chromatographic techniques, including:

    • Silica gel column chromatography

    • Sephadex LH-20 chromatography

    • Medium Pressure Liquid Chromatography (MPLC)

    • Semi-preparative HPLC

High-Performance Liquid Chromatography (HPLC) Analysis

The following HPLC method was utilized for the final purification of this compound from Aronia melanocarpa[1].

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water (solvent A) and methanol (solvent B).

    • Initial: 20% B

    • 20 min: 60% B

    • 40 min: 100% B

  • Flow Rate: 3 mL/min.

  • Detection: 220 nm and 254 nm.

  • Injection Volume: 500 μL.

Visualizing the Methodologies and Pathways

To further elucidate the experimental processes and the compound's mechanism of action, the following diagrams are provided.

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Plant Material (e.g., Aronia melanocarpa) methanol_extraction Methanol Extraction plant_material->methanol_extraction partitioning Ethyl Acetate Partitioning methanol_extraction->partitioning silica_gel Silica Gel Chromatography partitioning->silica_gel prep_tlc Preparative TLC silica_gel->prep_tlc hplc HPLC prep_tlc->hplc isolated_compound Isolated this compound hplc->isolated_compound nmr_ms Structural Elucidation (NMR, MS) isolated_compound->nmr_ms bioassays Biological Activity Assays isolated_compound->bioassays

Caption: Experimental workflow for the isolation and analysis of this compound.

Based on findings that 3-O-p-coumaroyltormentic acid can induce apoptosis in cancer cells, a simplified potential signaling pathway is depicted below. It is important to note that the cis isomer's specific mechanism may have unique aspects that require further investigation. The pro-apoptotic activity in HL60 cells was shown to involve the mitochondrial pathway[4].

signaling_pathway cluster_cell Cancer Cell compound This compound bax_bcl2 Increased Bax/Bcl-2 Ratio compound->bax_bcl2 mitochondrion Mitochondrion bax_bcl2->mitochondrion procaspase9 Pro-caspase-9 caspase9 Activated Caspase-9 procaspase9->caspase9 activation procaspase3 Pro-caspase-3 caspase3 Activated Caspase-3 procaspase3->caspase3 activation apoptosis Apoptosis caspase3->apoptosis

Caption: A potential mitochondrial-mediated apoptotic pathway induced by this compound.

References

Benchmarking the antioxidant capacity of "3-O-cis-p-Coumaroyltormentic acid" against known antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant capacity of 3-O-cis-p-Coumaroyltormentic acid against established antioxidant benchmarks. Due to the limited availability of direct quantitative antioxidant assay data for this compound, this guide presents data for its constituent parts, tormentic acid and p-coumaric acid, alongside well-known antioxidants: Trolox, Ascorbic Acid (Vitamin C), and Quercetin. This allows for an indirect assessment of its potential antioxidant activity.

Executive Summary

Data Presentation: Comparative Antioxidant Capacity

The following table summarizes the available quantitative data for the antioxidant capacities of p-coumaric acid and the benchmark antioxidants. It is critical to note that direct comparative studies for tormentic acid using these specific assays were not found in the reviewed literature. The antioxidant activity of a compound can be influenced by its structure, and the esterification of tormentic acid with p-coumaric acid may alter its activity profile.

CompoundDPPH IC50 (µg/mL)ABTS TEACORAC (µmol TE/g)
p-Coumaric Acid 33[4]2.15Not available
Trolox ~4.51.0 (by definition)1.0 (by definition)
Ascorbic Acid ~2-81.05~0.4
Quercetin ~2-5~4.7~2.9

IC50: The concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. TEAC: Trolox Equivalent Antioxidant Capacity. A higher TEAC value indicates stronger antioxidant activity relative to Trolox. ORAC: Oxygen Radical Absorbance Capacity, expressed as micromoles of Trolox Equivalents per gram. Data for benchmark antioxidants is compiled from multiple sources and represents approximate ranges.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to support the interpretation of the comparative data and to facilitate the design of future experiments.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

Procedure:

  • A stock solution of DPPH in methanol (B129727) is prepared.

  • Various concentrations of the test compound and a standard antioxidant (e.g., Trolox) are prepared.

  • An aliquot of the test compound or standard is added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance is measured at approximately 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Principle: The ABTS radical cation, which has a characteristic blue-green color, is generated by the oxidation of ABTS. In the presence of an antioxidant, the radical is reduced, causing a decolorization of the solution that is measured spectrophotometrically.

Procedure:

  • The ABTS radical cation is produced by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate (B84403) buffered saline) to a specific absorbance at 734 nm.

  • Various concentrations of the test compound and a standard (e.g., Trolox) are prepared.

  • An aliquot of the test compound or standard is added to the diluted ABTS•+ solution.

  • The mixture is incubated at room temperature for a defined time (e.g., 6 minutes).

  • The absorbance is measured at 734 nm.

  • The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ORAC (Oxygen Radical Absorbance Capacity) Assay

This assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.

Principle: A peroxyl radical generator (e.g., AAPH) is used to induce the decay of a fluorescent probe (e.g., fluorescein). The antioxidant's ability to quench these radicals and protect the fluorescent probe is measured by monitoring the fluorescence decay over time.

Procedure:

  • Solutions of the fluorescent probe, the peroxyl radical generator, the test compound, and a standard (Trolox) are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • The test compound or standard is mixed with the fluorescent probe in a microplate well.

  • The peroxyl radical generator is added to initiate the reaction.

  • The fluorescence decay is monitored kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).

  • The results are expressed as Trolox Equivalents (TE).

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a key signaling pathway involved in the cellular antioxidant response and a general workflow for antioxidant capacity assays.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Reagent_Prep Prepare Reagents (Radical Solution, Buffers) Mixing Mix Reagents with Test Compound/Standard Reagent_Prep->Mixing Sample_Prep Prepare Test Compound & Standard Dilutions Sample_Prep->Mixing Incubation Incubate for Specified Time Mixing->Incubation Spectro Measure Absorbance or Fluorescence Incubation->Spectro Calc Calculate % Inhibition & IC50/TEAC Spectro->Calc

Caption: General workflow for in vitro antioxidant capacity assays.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation Keap1 Keap1 Keap1->Nrf2_Keap1 sequesters Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases Nrf2->Nrf2_Keap1 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant & Detoxifying Genes ARE->Antioxidant_Genes activates transcription of

Caption: Simplified Nrf2-Keap1 signaling pathway in cellular antioxidant response.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 3-O-cis-p-Coumaroyltormentic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle 3-O-cis-p-Coumaroyltormentic acid with care. Based on general safety data for similar chemical compounds, researchers should wear appropriate personal protective equipment (PPE), including protective gloves, eye protection, and a lab coat.[2] Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of any dust or fumes.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with institutional, local, and national regulations for hazardous waste.[3] The following protocol outlines the necessary steps for its safe disposal.

1. Waste Identification and Classification:

  • Treat this compound as a hazardous waste.

  • Do not dispose of this chemical in regular trash or down the drain.[3][4][5]

2. Container Selection and Preparation:

  • Select a chemically compatible container with a leak-proof, screw-on cap.[5][6] Plastic bottles are often preferred over glass to minimize the risk of breakage.[3]

  • The container must be in good condition, free from cracks or leaks.[5]

  • Ensure the container is clean and dry before use. For empty containers that previously held other chemicals, triple-rinse with a suitable solvent, collect the rinsate as hazardous waste, and then air-dry the container.[5]

3. Waste Collection and Storage:

  • If the compound is in a solid form, it should be segregated as solid waste. If it is in a solution, it should be handled as liquid waste.[4]

  • Do not mix this compound with incompatible wastes. It is crucial to segregate chemicals based on their compatibility, not alphabetically.[3][4]

  • For liquid waste, do not fill the container to more than 80% capacity to allow for expansion.[4]

  • Always keep the waste container securely closed except when adding waste.[5][6]

  • Store the waste container in a designated hazardous waste storage area, which should be a well-ventilated and secure location.[6]

  • Utilize secondary containment, such as a lab tray or a larger, chemically resistant container, to capture any potential spills or leaks.[6]

4. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste".[3][5]

  • The label must include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[3][4]

  • For mixtures, list all constituents and their approximate concentrations.[4]

  • Include the date of waste generation, the place of origin (e.g., department, room number), and the name and contact information of the principal investigator.[3]

5. Requesting Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a hazardous waste collection.[3][6]

  • Follow all institutional procedures for waste pickup, which may include completing specific forms.[3]

  • Do not allow hazardous waste to accumulate. Be aware of and adhere to storage time and quantity limits set by your institution and regulatory bodies.[6]

Summary of Disposal Requirements

RequirementSpecificationRationale
Container Type Chemically compatible, leak-proof with a screw-on cap.[5][6]Prevents spills and reactions with the container material.
Container Filling Do not exceed 80% capacity for liquids.[4]Allows for thermal expansion of the contents.
Labeling "Hazardous Waste," full chemical name, date, and origin.[3][5]Ensures proper identification and safe handling by waste management personnel.
Storage Designated, well-ventilated area with secondary containment.[6]Minimizes exposure and contains potential leaks.
Segregation Store separately from incompatible materials.[3][4]Prevents dangerous chemical reactions.
Disposal Method Through the institution's EHS hazardous waste program.[3]Ensures compliance with environmental regulations.

Disposal Workflow Diagram

DisposalWorkflow cluster_preparation Preparation cluster_collection Collection & Storage cluster_disposal Disposal start Start: Identify Waste (this compound) select_container Select Appropriate Waste Container start->select_container prepare_container Prepare & Clean Container select_container->prepare_container collect_waste Collect Waste in Labeled Container prepare_container->collect_waste Container Ready store_waste Store in Designated Area with Secondary Containment collect_waste->store_waste label_waste Label Container with 'Hazardous Waste' & Full Details store_waste->label_waste Ready for Disposal contact_ehs Contact EHS for Waste Pickup label_waste->contact_ehs end End: Safe & Compliant Disposal contact_ehs->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-O-cis-p-Coumaroyltormentic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling 3-O-cis-p-Coumaroyltormentic acid must prioritize safety through the correct use of personal protective equipment (PPE) and adherence to established handling and disposal protocols. This guide provides essential, immediate safety and logistical information to ensure the well-being of laboratory personnel and the integrity of the research.

Personal Protective Equipment (PPE) Summary

When handling this compound, especially in its powdered form, the following personal protective equipment is essential to minimize exposure.

PPE CategoryItemSpecificationPurpose
Eye Protection Safety Glasses or GogglesANSI Z87.1-ratedProtects eyes from dust particles and splashes.
Hand Protection Nitrile GlovesChemically resistantPrevents skin contact with the compound.
Body Protection Laboratory CoatLong-sleevedProtects skin and personal clothing from contamination.
Respiratory Protection Dust Mask or RespiratorN95 or higherRecommended when handling the powder outside of a fume hood to prevent inhalation.

Experimental Protocols: Step-by-Step Handling and Disposal Plan

A systematic approach to handling and disposal is crucial for laboratory safety and to prevent contamination.

Operational Plan:

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.

    • The container should be tightly sealed to prevent absorption of moisture and contamination.

  • Preparation and Handling:

    • All handling of the powdered form of this compound should be conducted in a chemical fume hood to minimize inhalation risk.

    • Before handling, ensure all necessary PPE is correctly worn.

    • Use a spatula or other appropriate tool to weigh and transfer the compound. Avoid creating dust clouds.

    • For creating solutions, add the solvent to the pre-weighed compound slowly to prevent splashing.

  • During Experimentation:

    • Keep containers with the compound or its solutions covered when not in use.

    • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

    • In case of accidental contact, immediately wash the affected skin area with soap and water. If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.

Disposal Plan:

As this compound is not classified as a hazardous material based on available information, it can typically be disposed of as non-hazardous chemical waste. However, always follow your institution's specific waste disposal guidelines.

  • Solid Waste:

    • Contaminated materials such as gloves, weighing paper, and paper towels should be collected in a designated solid waste container.

    • Place these materials in a sealed bag before disposing of them in the laboratory's solid waste stream.

  • Liquid Waste:

    • Aqueous solutions of this compound may be suitable for drain disposal, provided they are within the pH range of 5.5 to 9.5 and do not contain any other hazardous materials.[1] Always check with your institution's environmental health and safety department before disposing of any chemical waste down the drain.

    • Solutions containing organic solvents must be collected in a designated hazardous waste container for proper disposal by your institution's waste management services.

  • Empty Containers:

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as chemical waste.

    • After rinsing, the container can often be disposed of in the regular trash, but be sure to deface the label first.[2]

Workflow for Handling this compound

G cluster_prep Preparation & Handling cluster_exp Experimentation cluster_disposal Disposal receive Receive & Inspect storage Store in Cool, Dry Place receive->storage ppe Don PPE storage->ppe weigh Weigh in Fume Hood ppe->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Conduct Experiment dissolve->experiment solid_waste Collect Solid Waste experiment->solid_waste liquid_waste Collect Liquid Waste experiment->liquid_waste dispose Dispose per EHS Guidelines solid_waste->dispose liquid_waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.